molecular formula C28H38O13 B1181717 5,5'-Dimethoxylariciresinol 4-O-glucoside CAS No. 154418-16-3

5,5'-Dimethoxylariciresinol 4-O-glucoside

Número de catálogo: B1181717
Número CAS: 154418-16-3
Peso molecular: 582.6 g/mol
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,5/'-Dimethoxylariciresil 4-O-glucoside is a natural product found in Phellodendron amurense with data available.

Propiedades

IUPAC Name

2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPNTYPNEPEMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Origins of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, experimental protocols, and potential biological activities of the lignan glycoside, 5,5'-Dimethoxylariciresinol 4-O-glucoside. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound is a lignan glycoside, a class of polyphenolic compounds found in plants. Lignans have garnered significant scientific interest due to their diverse pharmacological activities. This guide focuses on the known natural occurrences of this specific compound and provides a framework for its extraction, characterization, and potential mechanisms of action.

Natural Sources

Current scientific literature and databases indicate that this compound has been identified in the following plant species:

  • Lonicera maackii (Amur Honeysuckle): This species of honeysuckle is a known source of various lignans, including this compound[1].

  • Phellodendron amurense (Amur Cork Tree): The bark of this tree, a common material in traditional medicine, has been reported to contain this compound[2][3].

Data Presentation: Quantitative Analysis

A thorough review of existing literature reveals a notable gap in the quantitative analysis of this compound in its natural sources. While its presence is confirmed, specific data on the concentration or yield of this compound from Lonicera maackii or Phellodendron amurense is not currently available in published research. The table below reflects this current lack of quantitative data.

Plant SourcePlant PartCompound Concentration/YieldReference
Lonicera maackiiNot SpecifiedData Not AvailableN/A
Phellodendron amurenseBarkData Not AvailableN/A

Further research is warranted to quantify the concentration of this compound in these and other potential plant sources to aid in the development of efficient extraction and isolation protocols.

Experimental Protocols

While a specific, detailed experimental protocol for the extraction and purification of this compound is not explicitly outlined in the available literature, a general methodology can be inferred from standard practices for lignan isolation from plant materials. The following is a proposed workflow based on established techniques.

General Extraction and Isolation Workflow

Extraction_and_Isolation_Workflow start Plant Material (e.g., Lonicera maackii leaves or Phellodendron amurense bark) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Ethanol, Methanol) drying->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate, n-Butanol) filtration->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chromatography purification Preparative HPLC column_chromatography->purification characterization Structural Characterization (NMR, MS) purification->characterization end Pure 5,5'-Dimethoxylariciresinol 4-O-glucoside characterization->end

A generalized workflow for the extraction and isolation of this compound.
Detailed Methodologies

3.2.1. Extraction

  • Preparation of Plant Material: The plant material (e.g., air-dried leaves of Lonicera maackii or bark of Phellodendron amurense) is ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, typically ethanol or methanol, at room temperature or under reflux for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2.2. Fractionation

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Lignan glycosides, being polar, are expected to concentrate in the ethyl acetate and n-butanol fractions.

3.2.3. Purification

  • Column Chromatography: The bioactive fractions (typically ethyl acetate and n-butanol) are subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water, to separate the components based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

3.2.4. Structural Characterization

The structure of the isolated compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. The molecular formula for this compound is C₂₈H₃₈O₁₃, with a molecular weight of approximately 582.59 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been directly investigated, the biological activities of other structurally related lignans suggest potential involvement in key cellular signaling cascades, particularly those related to antioxidant and anti-inflammatory responses.

Antioxidant Signaling Pathway (Nrf2-ARE Pathway)

Lignans are known to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2_Antioxidant_Pathway cluster_nucleus Nucleus lignan 5,5'-Dimethoxylariciresinol 4-O-glucoside keap1_nrf2 Keap1-Nrf2 Complex lignan->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are Antioxidant Response Element (ARE) genes Antioxidant Genes (e.g., HO-1, SOD) are->genes activates transcription response Cellular Protection genes->response

The proposed Nrf2-mediated antioxidant signaling pathway for lignans.

In this pathway, the lignan may promote the dissociation of Nrf2 from its inhibitor, Keap1. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription and subsequent protection against oxidative stress.

Anti-inflammatory Signaling Pathway (NF-κB Pathway)

Many lignans exhibit anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NFkB_Anti_inflammatory_Pathway cluster_nucleus Nucleus lignan 5,5'-Dimethoxylariciresinol 4-O-glucoside ikk IKK Activation lignan->ikk inhibits stimuli Inflammatory Stimuli (e.g., LPS) stimuli->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB ikb_p Phosphorylated IκB ikb_nfkb->ikb_p nfkb NF-κB ikb_nfkb->nfkb releases ikb_p->ikb_p nucleus Nucleus nfkb->nucleus translocation genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) response Inflammatory Response genes->response

The proposed NF-κB-mediated anti-inflammatory signaling pathway for lignans.

Inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for degradation, releasing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound, like other lignans, may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the downstream inflammatory cascade.

Conclusion

This compound is a naturally occurring lignan found in Lonicera maackii and Phellodendron amurense. While its presence in these plants is established, there is a clear need for further research to quantify its abundance. The provided experimental framework offers a starting point for the isolation and characterization of this compound. Based on the known activities of related lignans, it is plausible that this compound possesses antioxidant and anti-inflammatory properties, potentially mediated through the Nrf2 and NF-κB signaling pathways, respectively. This guide serves as a valuable resource for scientists and researchers aiming to explore the therapeutic potential of this promising natural product.

References

An In-depth Technical Guide to 5,5'-Dimethoxylariciresinol 4-O-glucoside: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxylariciresinol 4-O-glucoside is a naturally occurring lignan glycoside that has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and, most notably, its role in reversing multidrug resistance in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as DMAG, possesses a core structure characteristic of a furofuran lignan, glycosidically linked to a glucose moiety.

Chemical Identifiers

IdentifierValue
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
CAS Number 154418-16-3[1][2]
Molecular Formula C28H38O13[1][2]
PubChem CID 91895367[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 582.6 g/mol PubChem[1]
Predicted Boiling Point 790.7 ± 60.0 °CChemicalBook[3]
Predicted Density 1.379 ± 0.06 g/cm³ChemicalBook[3]
Predicted pKa 10.12 ± 0.25ChemicalBook[3]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donor Count 6PubChem[1]
Hydrogen Bond Acceptor Count 13PubChem[1]
Rotatable Bond Count 11PubChem[1]

Spectral Data

Mass spectrometry data would be expected to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns characteristic of the loss of the glucose moiety and subsequent fragmentation of the aglycone.

Biological Activity: Reversal of Multidrug Resistance

The most significant reported biological activity of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. A key study demonstrated its efficacy in doxorubicin-resistant human leukemia K562/DOX cells.

Mechanism of Action

The primary mechanism by which this compound reverses MDR is through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. In resistant cancer cells, P-gp is often overexpressed, leading to the active removal of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. This compound acts as a P-gp inhibitor, blocking this efflux mechanism and restoring the sensitivity of cancer cells to chemotherapeutic drugs like doxorubicin.

cluster_cell K562/DOX Cancer Cell Dox_in Doxorubicin (in) Pgp P-glycoprotein (P-gp) Dox_in->Pgp Binds to P-gp Apoptosis Apoptosis Dox_in->Apoptosis Induces DMAG 5,5'-Dimethoxylariciresinol 4-O-glucoside DMAG->Pgp Inhibits Dox_out Doxorubicin (out) Pgp->Dox_out Efflux Dox_ext Extracellular Doxorubicin Dox_out->Dox_ext Pumped out Dox_ext->Dox_in

Mechanism of P-gp Inhibition by this compound.

Experimental Data and Protocols

The following tables summarize the quantitative data from a study investigating the reversal of doxorubicin resistance in K562/DOX cells by this compound.

Table 1: Effect on Doxorubicin Cytotoxicity

Cell LineTreatmentIC50 of Doxorubicin (µM)
K562/DOXDoxorubicin alone34.93 ± 1.37
K562/DOXDoxorubicin + 1.0 µM DMAG12.51 ± 1.28

Table 2: Effect on Intracellular Accumulation of Doxorubicin and Rhodamine 123

TreatmentFold Increase in Doxorubicin FluorescencePercentage Increase in Rhodamine 123 Fluorescence
1.0 µM DMAG2.349.11%

Experimental Protocols

A general outline of the key experimental protocols used to obtain the data above is provided below. Researchers should refer to the original publication for detailed procedures.

1. Cell Culture

  • Doxorubicin-resistant human leukemia cells (K562/DOX) and their sensitive parental line (K562) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. The resistant cell line is typically maintained in a medium containing a low concentration of doxorubicin to maintain the resistance phenotype.

2. Cytotoxicity Assay (MTT Assay)

  • Cells are seeded in 96-well plates and treated with varying concentrations of doxorubicin, either alone or in combination with a fixed concentration of this compound.

  • After a specified incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader, and the IC50 values (the concentration of drug required to inhibit cell growth by 50%) are calculated.

3. Apoptosis Assay (Propidium Iodide/Hoechst 33342 Double Staining)

  • Cells are treated with doxorubicin in the presence or absence of this compound for various time points.

  • The cells are then stained with Hoechst 33342 (a fluorescent dye that stains the nuclei of all cells) and propidium iodide (a fluorescent dye that only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • The stained cells are visualized and quantified using fluorescence microscopy to determine the percentage of apoptotic cells.

4. Intracellular Drug Accumulation Assay

  • Doxorubicin Accumulation: K562/DOX cells are incubated with doxorubicin with or without this compound for a specific period. The intracellular fluorescence of doxorubicin is then measured using flow cytometry.

  • Rhodamine 123 Accumulation: As a non-toxic fluorescent substrate of P-gp, rhodamine 123 is used to more directly assess P-gp activity. Cells are treated with rhodamine 123 in the presence or absence of the test compound, and the intracellular fluorescence is quantified by flow cytometry.

cluster_workflow Experimental Workflow for MDR Reversal Study cluster_assays Assays start Start culture Cell Culture (K562 and K562/DOX) start->culture treatment Treatment with Doxorubicin +/- this compound culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (PI/Hoechst Staining) treatment->apoptosis accumulation Drug Accumulation Assay (Flow Cytometry) treatment->accumulation analysis Data Analysis cytotoxicity->analysis apoptosis->analysis accumulation->analysis conclusion Conclusion: MDR Reversal by P-gp Inhibition analysis->conclusion

Experimental Workflow for Investigating Multidrug Resistance Reversal.

Synthesis and Isolation

Isolation

This compound is a natural product that can be isolated from various plant sources, including Phellodendron amurense and Lonicera maackii.[1][4] The general procedure for its isolation involves:

  • Extraction: The plant material is typically extracted with a polar solvent such as methanol or ethanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The fraction containing the target compound is further purified using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex column chromatography, and preparative high-performance liquid chromatography (HPLC).

Synthesis

Conclusion and Future Directions

This compound is a promising natural product with demonstrated activity in reversing multidrug resistance in cancer cells. Its mechanism of action, involving the inhibition of the P-gp efflux pump, makes it an attractive candidate for further investigation as a potential adjuvant in chemotherapy.

Future research should focus on:

  • Detailed Pharmacokinetics and Pharmacodynamics: In vivo studies are needed to understand the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs could lead to the identification of more potent and selective P-gp inhibitors.

  • Combination Therapy Studies: Further investigation into the synergistic effects of this compound with a broader range of chemotherapeutic agents and in different cancer cell lines is warranted.

  • Complete Spectral Characterization: Full elucidation and publication of the 1H and 13C NMR spectral data are essential for the unambiguous identification and quality control of this compound in future studies.

References

Unraveling the Synthesis of 5,5'-Dimethoxylariciresinol 4-O-glucoside in Lonicera maackii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan glycoside identified in Lonicera maackii (Amur Honeysuckle). Due to the limited specific research on this pathway in L. maackii, this document synthesizes information from established general lignan biosynthesis pathways in other plant species. It details the enzymatic steps from the general phenylpropanoid pathway to the formation of the aglycone, 5,5'-Dimethoxylariciresinol, and its subsequent glycosylation. This guide also presents detailed, representative experimental protocols for the key enzymatic and analytical techniques required to investigate this pathway, along with structured tables for the presentation of quantitative data. Visual diagrams of the biosynthetic pathway and a typical experimental workflow are provided to facilitate understanding.

Introduction

Lonicera maackii, commonly known as the Amur honeysuckle, is a deciduous shrub that produces a variety of secondary metabolites. Among these are lignans, a class of diphenolic compounds with a wide range of biological activities. This compound is a specific lignan glycoside that has been isolated from this plant species. The elucidation of its biosynthetic pathway is crucial for understanding the plant's secondary metabolism and for enabling biotechnological production of this and related compounds for potential pharmaceutical applications. This guide outlines the probable enzymatic reactions and intermediates involved in its formation, based on current knowledge of lignan biosynthesis.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through three major stages:

  • Phenylpropanoid Pathway: Synthesis of monolignol precursors.

  • Lignan Skeleton Formation: Dimerization and modification of monolignols to form the 5,5'-Dimethoxylariciresinol aglycone.

  • Glycosylation: Attachment of a glucose moiety to the aglycone.

Phenylpropanoid Pathway and Monolignol Biosynthesis

The pathway initiates with the amino acid L-phenylalanine, which is converted to monolignols, the building blocks of lignans, through a series of enzymatic reactions. The key monolignol precursor for many lignans is coniferyl alcohol.

Formation of the 5,5'-Dimethoxylariciresinol Aglycone

The formation of the lariciresinol core involves the stereospecific coupling of two coniferyl alcohol units, followed by reduction and methylation steps.

  • Oxidative Dimerization: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is mediated by laccases or peroxidases and is directed by dirigent proteins to ensure stereospecificity.

  • Reduction to Lariciresinol: Pinoresinol is then sequentially reduced by a pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme, to first form lariciresinol.

  • Methylation: The lariciresinol intermediate is believed to undergo two successive O-methylation reactions at the 5 and 5' positions, catalyzed by O-methyltransferases (OMTs), to yield 5,5'-Dimethoxylariciresinol.

Glycosylation of 5,5'-Dimethoxylariciresinol

The final step is the attachment of a glucose molecule to the 4-hydroxyl group of 5,5'-Dimethoxylariciresinol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor. While the specific UGT in L. maackii has not been identified, studies on other plants like Isatis indigotica have characterized UGTs capable of glycosylating lariciresinol at the 4-hydroxyl position.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Coniferyl_alcohol_dimer 2x Coniferyl alcohol Pinoresinol Pinoresinol Coniferyl_alcohol_dimer->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) 5,5'-Dimethoxylariciresinol 5,5'-Dimethoxylariciresinol Lariciresinol->5,5'-Dimethoxylariciresinol O-Methyltransferases (OMTs) 5,5'-Dimethoxylariciresinol\n4-O-glucoside 5,5'-Dimethoxylariciresinol 4-O-glucoside 5,5'-Dimethoxylariciresinol->5,5'-Dimethoxylariciresinol\n4-O-glucoside UDP-Glycosyltransferase (UGT) + UDP-Glucose

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound in Lonicera maackii is not currently available in the literature. The following tables are provided as a template for researchers to structure their data upon experimental investigation.

Table 1: Putative Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Pinoresinol-Lariciresinol Reductase (PLR)Pinoresinol
O-Methyltransferase (OMT)Lariciresinol
UDP-Glycosyltransferase (UGT)5,5'-Dimethoxylariciresinol
UDP-Glucose

Table 2: Metabolite Concentrations in Lonicera maackii Tissues

MetaboliteLeaf (µg/g FW)Stem (µg/g FW)Root (µg/g FW)
Coniferyl alcohol
Pinoresinol
Lariciresinol
5,5'-Dimethoxylariciresinol
This compound

Experimental Protocols

The following are detailed, representative protocols for key experiments required to elucidate and characterize the biosynthetic pathway.

Metabolite Extraction and Analysis

Objective: To extract and quantify lignans and their precursors from L. maackii tissues.

Materials:

  • Plant tissue (leaves, stems, roots)

  • Liquid nitrogen

  • 80% Methanol

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC or UPLC-MS/MS system

Protocol:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol and vortex thoroughly.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the extract using a C18 reverse-phase HPLC column coupled with a UV or mass spectrometer detector.

  • Quantify the compounds by comparing their peak areas to those of authentic standards.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce active recombinant enzymes (e.g., PLR, UGT) for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

Protocol:

  • Clone the full-length coding sequence of the target gene into the expression vector.

  • Transform the construct into the E. coli expression strain.

  • Grow a 5 mL overnight culture in LB medium with the appropriate antibiotic.

  • Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication after adding lysozyme and DNase I.

  • Clarify the lysate by centrifugation and load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE and determine its concentration.

In Vitro Enzyme Assays

4.3.1. Pinoresinol-Lariciresinol Reductase (PLR) Assay

Objective: To determine the activity and kinetics of the recombinant PLR enzyme.

Materials:

  • Purified recombinant PLR

  • Pinoresinol (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Ethyl acetate

  • GC-MS or LC-MS system

Protocol:

  • Prepare a reaction mixture containing assay buffer, NADPH (e.g., 200 µM), and pinoresinol (at varying concentrations for kinetic analysis).

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified PLR enzyme.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Separate the organic phase, evaporate to dryness, and resuspend the residue in a suitable solvent.

  • Analyze the products (lariciresinol) by GC-MS or LC-MS to determine the reaction rate.

4.3.2. UDP-Glycosyltransferase (UGT) Assay

Objective: To determine the activity and kinetics of the recombinant UGT enzyme.

Materials:

  • Purified recombinant UGT

  • 5,5'-Dimethoxylariciresinol (acceptor substrate)

  • UDP-glucose (sugar donor)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Methanol

  • LC-MS system

Protocol:

  • Prepare a reaction mixture containing assay buffer, 5,5'-Dimethoxylariciresinol, and UDP-glucose.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Start the reaction by adding the purified UGT enzyme.

  • Incubate at 30°C for a defined period.

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of this compound by LC-MS.

Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Characterization Plant_Material Lonicera maackii Tissue (Leaf, Stem, Root) Extraction Metabolite Extraction (80% Methanol) Plant_Material->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Metabolite Quantification Analysis->Quantification Pathway_Elucidation Pathway Elucidation Quantification->Pathway_Elucidation Identifies pathway intermediates Gene_ID Candidate Gene Identification (e.g., from transcriptome data) Cloning Gene Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification Assay Enzyme Activity Assay Purification->Assay Kinetics Kinetic Parameter Determination Assay->Kinetics Kinetics->Pathway_Elucidation Confirms enzyme function

Figure 2: General experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound in Lonicera maackii is a multi-step process that likely follows the general lignan biosynthetic pathway. While the precise enzymes involved in L. maackii remain to be experimentally verified, this guide provides a robust framework for initiating such investigations. The proposed pathway, along with the detailed experimental protocols, will serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, facilitating the exploration of the rich metabolic landscape of this plant species. Further research, including transcriptomic analysis and functional characterization of candidate enzymes, is necessary to fully elucidate this biosynthetic pathway.

A Comprehensive Technical Guide on the Spectroscopic Data of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan glycoside identified in plant species such as Phellodendron amurense and Lonicera maackii. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting its structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside detailed experimental protocols.

Compound Profile

  • Compound Name: this compound

  • Synonyms: 5,5'-Dimethoxylariciresil 4-O-glucoside, Manglieside-E

  • Molecular Formula: C₂₈H₃₈O₁₃[1]

  • Molecular Weight: 582.59 g/mol [1][2]

  • CAS Number: 154418-16-3[1]

  • Chemical Class: Lignan Glycoside

Spectroscopic Data

2.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, the expected mass can be calculated and is typically observed as an adduct with ions such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or a proton ([M+H]⁺) in positive ion mode, or as a deprotonated molecule ([M-H]⁻) in negative ion mode.

Ionization Mode Adduct Calculated m/z Observed m/z
ESI+[M+Na]⁺605.2205Data not available
ESI+[M+H]⁺583.2386Data not available
ESI-[M-H]⁻581.2239Data not available

Note: Specific observed m/z values from experimental data are not available in the searched literature.

2.2. ¹H NMR Spectroscopic Data (Predicted)

The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. The following is a predicted table of chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

Position δ (ppm) Multiplicity J (Hz) Assignment
Aglycone Moiety
H-2'~6.50sAromatic
H-6'~6.50sAromatic
H-2~6.70sAromatic
H-6~6.70sAromatic
H-7~2.5-2.8m
H-8~2.3-2.5m
H-7'~4.70d~4.5
H-8'~2.8-3.0m
H-9a~3.80dd~10.5, 4.0
H-9b~3.60dd~10.5, 6.0
H-9'a~3.90dd~11.0, 5.0
H-9'b~3.70dd~11.0, 6.5
3-OCH₃~3.85sMethoxyl
5-OCH₃~3.85sMethoxyl
3'-OCH₃~3.82sMethoxyl
5'-OCH₃~3.82sMethoxyl
Glucose Moiety
H-1''~4.90d~7.5Anomeric Proton
H-2''~3.5-3.7m
H-3''~3.5-3.7m
H-4''~3.5-3.7m
H-5''~3.5-3.7m
H-6''a~3.90dd~12.0, 2.0
H-6''b~3.75dd~12.0, 5.5

Note: These are predicted values based on related structures. Actual experimental values may vary.

2.3. ¹³C NMR Spectroscopic Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Position δ (ppm) Assignment
Aglycone Moiety
C-1~135.0Aromatic
C-2~105.0Aromatic
C-3~153.0Aromatic
C-4~138.0Aromatic
C-5~153.0Aromatic
C-6~105.0Aromatic
C-7~33.0
C-8~42.0
C-9~72.0
C-1'~132.0Aromatic
C-2'~104.0Aromatic
C-3'~148.0Aromatic
C-4'~135.0Aromatic
C-5'~148.0Aromatic
C-6'~104.0Aromatic
C-7'~83.0
C-8'~46.0
C-9'~61.0
3-OCH₃~56.5Methoxyl
5-OCH₃~56.5Methoxyl
3'-OCH₃~56.3Methoxyl
5'-OCH₃~56.3Methoxyl
Glucose Moiety
C-1''~102.0Anomeric Carbon
C-2''~75.0
C-3''~78.0
C-4''~71.5
C-5''~78.5
C-6''~62.5

Note: These are predicted values based on related structures. Actual experimental values may vary.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of lignan glucosides, which would be applicable to this compound.

3.1. Extraction and Isolation

  • Plant Material: Dried and powdered plant material (e.g., stem bark of Phellodendron amurense) is subjected to extraction.

  • Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasonic-assisted extraction.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Lignan glucosides are typically enriched in the n-butanol fraction.

  • Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This may include:

    • Column Chromatography: Using silica gel, Sephadex LH-20, or MCI gel.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often with a C18 reversed-phase column, using a gradient of methanol or acetonitrile in water as the mobile phase.

3.2. Spectroscopic Analysis

  • NMR Spectroscopy:

    • Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at 400-600 MHz for ¹H and 100-150 MHz for ¹³C.

    • Sample Preparation: Samples are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

    • Experiments: A suite of NMR experiments is performed for complete structural elucidation:

      • ¹H NMR for proton chemical shifts and coupling constants.

      • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) to identify carbon types (CH₃, CH₂, CH, and quaternary carbons).

      • 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which are crucial for assigning the positions of substituents and the glycosidic linkage. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry.

  • Mass Spectrometry:

    • Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Analysis: The instrument is operated in either positive or negative ion mode to obtain the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of natural products like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis plant_material Plant Material (e.g., Phellodendron amurense) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction fractionation Liquid-Liquid Partitioning (n-BuOH fraction) extraction->fractionation column_chrom Column Chromatography (Silica, Sephadex) fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure Compound (this compound) prep_hplc->pure_compound nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: Workflow for the isolation and spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive and detailed data, researchers are encouraged to consult primary literature reporting the isolation and characterization of this compound.

References

The Multifaceted Biological Activities of Lignans from Phellodendron amurense: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments, including inflammation, infections, and gastrointestinal disorders.[1][2] Modern phytochemical investigations have revealed a rich and diverse array of bioactive compounds within this plant, with lignans emerging as a class of significant therapeutic interest. Lignans are a large group of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors.[2] This technical guide provides an in-depth overview of the biological activities of lignans isolated from Phellodendron amurense, with a focus on their antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further investigation and therapeutic development.

Lignans Identified in Phellodendron amurense

A number of lignans have been isolated and identified from various parts of Phellodendron amurense, primarily the bark and leaves. These compounds form the basis of the biological activities discussed in this guide. Some of the notable lignans include Amurensin B, Syringin, and Pinoresinol, among others. The isolation and characterization of these compounds are crucial first steps in understanding their therapeutic potential.

Biological Activities of Phellodendron amurense Lignans

The lignans from Phellodendron amurense exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery. The following sections detail their key pharmacological effects, supported by quantitative data where available.

Antioxidant Activity

Lignans are known for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 1: Antioxidant Activity of Compounds from Phellodendron amurense

Compound/ExtractAssayIC50/EC50 ValueSource
Aqueous ExtractDPPH radical scavengingNot specified, but noted as significant[3]

Further research is needed to isolate specific lignans and quantify their individual antioxidant capacities.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Lignans from Phellodendron amurense have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. A notable mechanism is the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Table 2: Anti-inflammatory Activity of Lignans and Extracts from Phellodendron amurense

Compound/ExtractCell LineParameter MeasuredIC50 ValueSource
Phillygenin (a lignan)RAW 264.7NO ProductionNot specified, but significant inhibition[4]
P. amurense stem bark extractIn vivo (rat model)Nitric oxide, 3-nitrotyrosine, NF-kBNot specified, but significant reduction[3][5][6]

While specific IC50 values for lignans from P. amurense are not yet widely reported, studies on related lignans show potent inhibition of NO production, with IC50 values often in the micromolar range.[7][8][9][10][11]

Cytotoxic Activity

Several lignans have been investigated for their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. While data on lignans specifically from Phellodendron amurense is emerging, related lignans have shown promising cytotoxic effects.

Table 3: Cytotoxic Activity of Lignans and Extracts

Compound/ExtractCell LineIC50 Value (µM)Source
7'-oxocubebin dimethylether (from Phyllanthus amarus)HeLa9.5[12]
Various LignansPC-3, KB2.29 - 4.43 x 10⁻⁶[13]
P. amurense tinctureHCT 116, HeLaNot specified, but strongest effect among tested cell lines[14]

This table includes data from related plant species to illustrate the potential of this compound class, highlighting the need for further studies on lignans specific to P. amurense.

Neuroprotective Effects

Neurodegenerative diseases represent a significant and growing health concern. Lignans have shown promise in neuroprotection through their antioxidant, anti-inflammatory, and anti-apoptotic properties. They have been shown to modulate key signaling pathways involved in neuronal survival and function.

Quantitative data (e.g., EC50 values) for the neuroprotective effects of specific lignans from Phellodendron amurense are not yet well-documented in the readily available literature. However, studies on lignans like pinoresinol demonstrate their potential in ameliorating memory impairment and facilitating hippocampal long-term potentiation.[15]

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of Phellodendron amurense lignans, this section provides detailed methodologies for key experiments.

Lignan Extraction and Isolation from Phellodendron amurense Bark

A common method for the extraction and isolation of lignans involves solvent extraction followed by chromatographic separation.

Protocol:

  • Preparation of Plant Material: The dried bark of Phellodendron amurense is ground into a coarse powder.

  • Extraction: The powdered bark is extracted with 60% ethanol in a shaking incubator for 24 hours at room temperature.[16]

  • Concentration: The extract is filtered and then concentrated under reduced pressure using a rotary evaporator. The concentrated extract is then freeze-dried to obtain a crude powder.[16]

  • Chromatographic Separation: The crude extract is subjected to column chromatography, often using Sephadex LH-20, followed by further purification steps such as preparative high-performance liquid chromatography (HPLC) to isolate individual lignans.[16]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant activity of compounds.

Protocol:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[17]

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compound (dissolved in a suitable solvent) are mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[18]

  • Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[17]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.[17]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.[18]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the lignan for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of approximately 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[19]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the lignan for 1 hour before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.[18]

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[20] An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.[18][19]

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540-550 nm.[18][19]

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is then calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of lignans from Phellodendron amurense are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

The anti-inflammatory effects of lignans are largely attributed to their ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Lignans can inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of NF-κB.[4][21][22][23]

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in inflammation. Lignans have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.[21]

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) (Nuclear) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nucleus->Pro_inflammatory_genes induces transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation Lignans Lignans from Phellodendron amurense Lignans->IKK Lignans->NFkB_nucleus inhibits translocation Lignans->MAPK_pathway MAPK_pathway->Pro_inflammatory_genes activates

Caption: Anti-inflammatory signaling pathway modulation by lignans.

Neuroprotective Signaling: PI3K/Akt Pathway

The neuroprotective effects of lignans are, in part, mediated by the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of this pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.[5][24][25][26][27]

Neuroprotective_Pathway Growth_Factors Neurotrophic Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Pro_apoptotic Pro-apoptotic Proteins (e.g., Bad, Bax) Akt->Pro_apoptotic inhibits Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti_apoptotic promotes Apoptotic_Signals Apoptotic Signals Apoptotic_Signals->Pro_apoptotic Neuronal_Survival Neuronal Survival Pro_apoptotic->Neuronal_Survival inhibit Anti_apoptotic->Neuronal_Survival Lignans Lignans from Phellodendron amurense Lignans->Akt promotes activation

Caption: Neuroprotective signaling via the PI3K/Akt pathway.

Conclusion and Future Directions

The lignans from Phellodendron amurense represent a promising class of natural products with a diverse range of biological activities that are highly relevant to human health. Their demonstrated antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties underscore their potential for the development of novel therapeutics for a variety of diseases.

This technical guide has summarized the current state of knowledge, providing a foundation for further research. However, to fully realize the therapeutic potential of these compounds, several key areas require further investigation:

  • Comprehensive Phytochemical Profiling: A more exhaustive isolation and characterization of the full spectrum of lignans present in Phellodendron amurense is needed.

  • Quantitative Bioactivity Studies: Rigorous in vitro and in vivo studies are required to determine the specific IC50 and EC50 values of individual lignans for their various biological activities.

  • Mechanism of Action Elucidation: Further research is necessary to fully delineate the molecular mechanisms underlying the observed biological effects, including the identification of specific protein targets and the detailed mapping of signaling pathway modulation.

  • Pharmacokinetic and Toxicological Studies: To translate these promising preclinical findings into clinical applications, comprehensive studies on the absorption, distribution, metabolism, excretion, and potential toxicity of these lignans are essential.

By addressing these research gaps, the scientific and medical communities can unlock the full therapeutic potential of lignans from Phellodendron amurense, paving the way for the development of new and effective treatments for a range of debilitating diseases.

References

In-Depth Technical Guide: 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental data related to 5,5'-Dimethoxylariciresinol 4-O-glucoside, a natural compound with potential applications in overcoming multidrug resistance in cancer therapy.

Chemical Identification

CAS Number: 154418-16-3[1]

Synonyms:

  • 5,5'-Dimethoxylariciresil 4-O-glucoside

  • DMAG

  • AKOS032961752

  • FS-10416

Physicochemical Properties

PropertyValueSource
Molecular FormulaC28H38O13PubChem
Molecular Weight582.6 g/mol PubChem
XLogP3-AA-1.3PubChem
Hydrogen Bond Donor Count6PubChem
Hydrogen Bond Acceptor Count13PubChem
Rotatable Bond Count10PubChem
Exact Mass582.231241 g/mol PubChem
Monoisotopic Mass582.231241 g/mol PubChem
Topological Polar Surface Area186 ŲPubChem
Heavy Atom Count41PubChem
Complexity933PubChem

Biological Activity: Reversal of Multidrug Resistance

This compound (DMAG) has been demonstrated to reverse multidrug resistance (MDR) in doxorubicin-resistant human leukemia K562/DOX cells. The primary mechanism is believed to be the inhibition of the drug efflux pump P-glycoprotein (P-gp).

Quantitative Data

The following tables summarize the key quantitative findings from a study investigating the effects of DMAG on doxorubicin-resistant leukemia cells.[1]

Table 1: Effect of DMAG on the Cytotoxicity of Doxorubicin in K562/DOX Cells [1]

TreatmentIC50 of Doxorubicin (μM)
Doxorubicin alone34.93 ± 1.37
Doxorubicin + 1.0 μM DMAG12.51 ± 1.28

Table 2: Effect of DMAG on Doxorubicin-Induced Apoptosis in K562/DOX Cells [1]

TreatmentApoptosis Rate (%) after 24hApoptosis Rate (%) after 48h
ControlNot reportedNot reported
15.0 μM Doxorubicin~10%~15%
15.0 μM Doxorubicin + 1.0 μM DMAG~25%~40%

Table 3: Effect of DMAG on Intracellular Accumulation of Doxorubicin and Rhodamine 123 in K562/DOX Cells [1]

TreatmentFold Increase in Doxorubicin FluorescencePercentage Increase in Rhodamine 123 Fluorescence
1.0 μM DMAG2.3-fold49.11%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.[1]

Cell Culture
  • Cell Lines: Doxorubicin-sensitive human leukemia K562 cells and doxorubicin-resistant K562/DOX cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Maintenance of Resistance: K562/DOX cells were cultured in the presence of 1.0 μM doxorubicin to maintain the MDR phenotype. Cells were grown in doxorubicin-free medium for at least one week before experiments.

MTT Assay for Cytotoxicity
  • Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/well.

  • After 24 hours, cells were treated with various concentrations of doxorubicin in the presence or absence of a non-toxic concentration of DMAG.

  • The cells were incubated for an additional 48 hours.

  • 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 value (the concentration of drug required to inhibit cell growth by 50%) was calculated.

Apoptosis Analysis by Hoechst 33342/Propidium Iodide Double Staining
  • K562/DOX or K562 cells were seeded into 96-well plates at a density of 1 × 10^4 cells/well.

  • After 24 hours, cells were treated with doxorubicin (15.0 μM for K562/DOX and 0.15 μM for K562) in the presence or absence of DMAG for 24 and 48 hours.

  • Cells were then incubated with 5 μg/mL Hoechst 33342 for 10 minutes, followed by the addition of 5 μg/mL propidium iodide (PI) for 15 minutes in the dark.

  • The cells were observed and imaged using a fluorescence microscope.

  • Apoptotic cells were identified by condensed or fragmented nuclei stained bright blue by Hoechst 33342, while necrotic cells were identified by red staining by PI.

Intracellular Doxorubicin and Rhodamine 123 Accumulation Assay
  • K562/DOX cells were seeded into 24-well plates at a density of 1 × 10^6 cells/well and incubated for 24 hours.

  • The cells were pre-incubated with or without DMAG for 1 hour.

  • For doxorubicin accumulation, cells were then incubated with 15.0 μM doxorubicin for 1 hour.

  • For rhodamine 123 accumulation, cells were incubated with 5.0 μM rhodamine 123 for 1 hour.

  • After incubation, the cells were washed three times with ice-cold PBS.

  • The cells were then lysed with 0.1% Triton X-100.

  • The fluorescence intensity of the cell lysates was measured using a spectrofluorometer. Doxorubicin was excited at 485 nm and emission was measured at 595 nm. Rhodamine 123 was excited at 485 nm and emission was measured at 535 nm.

Proposed Mechanism of Action

The experimental data strongly suggest that this compound reverses multidrug resistance by inhibiting the function of the P-glycoprotein (P-gp) efflux pump.

MDR_Reversal_by_DMAG cluster_cell Cancer Cell with Multidrug Resistance cluster_efflux Doxorubicin Doxorubicin Pgp P-glycoprotein (P-gp) Efflux Pump Doxorubicin->Pgp DNA Cellular DNA Doxorubicin->DNA Induces DNA damage DMAG 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) DMAG->Pgp Inhibits Doxorubicin_out Doxorubicin (extracellular) Pgp->Doxorubicin_out Efflux Apoptosis Apoptosis DNA->Apoptosis Triggers caption Proposed mechanism of DMAG in reversing doxorubicin resistance.

References

5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan glycoside identified in plant species such as Lonicera maackii (Amur Honeysuckle) and Phellodendron amurense (Amur Cork Tree).[1][2] Due to the limited availability of a dedicated primary publication on its initial discovery, this document synthesizes information from publicly available data and established methodologies for structurally related compounds to present a thorough technical profile.

Compound Identity and Physicochemical Properties

This compound is a complex natural product belonging to the lignan class of phenylpropanoid derivatives. Lignans are of significant interest in drug discovery due to their diverse pharmacological activities.

Table 1: Compound Identification

Identifier Value
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[2]
Synonyms 5,5'-Dimethoxylariciresil 4-O-glucoside, MANGLIESIDE-E
CAS Number 154418-16-3[2]
Molecular Formula C₂₈H₃₈O₁₃[1]

| Molecular Weight | 582.59 g/mol [1] |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 -0.5 PubChem[2]
Hydrogen Bond Donor Count 7 PubChem[2]
Hydrogen Bond Acceptor Count 13 PubChem[2]
Rotatable Bond Count 10 PubChem[2]
Exact Mass 582.23124126 Da PubChem[2]

| Topological Polar Surface Area | 186 Ų | PubChem[2] |

Discovery and Natural Occurrence

This compound has been identified as a natural constituent of at least two distinct plant species:

  • Lonicera maackii (Amur Honeysuckle): A deciduous shrub native to eastern Asia, it is also known as an invasive species in North America.[1]

  • Phellodendron amurense (Amur Cork Tree): A medicinal plant used in traditional Chinese medicine, its bark is a known source of various alkaloids and lignans.[2][3]

The discovery of this lignan glycoside is part of the broader phytochemical investigation of these plants, which are rich in secondary metabolites.

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound has not been published, a general and effective methodology can be constructed based on established techniques for separating polar lignan glycosides from plant matrices.[4][5] The following workflow represents a standard approach that would be applicable.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Solvent Partitioning cluster_3 Chromatographic Purification cluster_4 Final Product Start Dried and Powdered Plant Material (e.g., Lonicera maackii stems) Extraction Maceration or Soxhlet Extraction with 80% Aqueous Ethanol Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate vs. Water) Filtration->Partition Aqueous_Phase Collection of Polar Aqueous Phase Partition->Aqueous_Phase Glycosides remain in aqueous layer Macroporous Macroporous Resin Column (e.g., Diaion HP-20) Elution with EtOH gradient Aqueous_Phase->Macroporous Silica Silica Gel Column Chromatography (e.g., CHCl₃-MeOH gradient) Macroporous->Silica Fraction Collection RP_HPLC Preparative RP-HPLC (e.g., C18 column, MeCN-H₂O) Silica->RP_HPLC Further Purification Final Pure 5,5'-Dimethoxylariciresinol 4-O-glucoside RP_HPLC->Final

Figure 1: Generalized workflow for the isolation and purification of this compound.

Methodology Details:
  • Plant Material Preparation: The dried aerial parts or bark of the source plant (e.g., Lonicera maackii) are ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered material is typically extracted with a polar solvent system, such as 70-80% aqueous ethanol or methanol, to efficiently solubilize the polar glycosides.[4] This can be performed at room temperature (maceration) over several days or under heat using a Soxhlet apparatus.

  • Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is resuspended in water and partitioned against a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Lignan glycosides, being highly polar, are expected to remain in the aqueous phase. This step removes non-polar compounds like lipids and chlorophyll.

  • Column Chromatography:

    • Macroporous Resin: The aqueous fraction is first passed through a macroporous resin (e.g., Diaion HP-20 or Amberlite XAD) column. After washing with water to remove sugars and other highly polar impurities, the lignan glycosides are eluted with a gradient of ethanol in water.

    • Silica Gel: Fractions enriched with the target compound are then subjected to silica gel column chromatography, eluting with a solvent system such as chloroform-methanol or ethyl acetate-methanol to separate compounds based on polarity.

    • Preparative HPLC: Final purification is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a gradient of acetonitrile or methanol in water.

Structural Elucidation Data

Table 3: Expected ¹H NMR Spectral Data (in DMSO-d₆, 500 MHz)

Position Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aglycone Moiety
H-2', H-6' ~6.5 - 6.7 s
H-2'', H-6'' ~6.3 - 6.5 s
H-7' ~2.5 - 2.8 m
H-8' ~1.8 - 2.2 m
H-7'' ~4.5 - 4.8 d ~7-8
H-8'' ~2.3 - 2.6 m
H-9', H-9'' ~3.4 - 3.8 m
OCH₃ (x4) ~3.7 - 3.9 s
Glucoside Moiety
H-1''' ~4.8 - 5.0 d ~7-8

| H-2''' - H-6''' | ~3.1 - 4.5 | m | |

Table 4: Expected ¹³C NMR Spectral Data (in DMSO-d₆, 125 MHz)

Position Expected Chemical Shift (δ, ppm)
Aglycone Moiety
C-1', C-1'' ~130 - 138
C-2', C-6', C-2'', C-6'' ~104 - 108
C-3', C-5', C-3'', C-5'' ~147 - 150
C-4', C-4'' ~135 - 145
C-7', C-7'' ~33 - 50
C-8', C-8'' ~40 - 55
C-9', C-9'' ~60 - 72
OCH₃ ~56
Glucoside Moiety
C-1''' ~101 - 103
C-2''' ~73 - 75
C-3''' ~76 - 78
C-4''' ~69 - 71
C-5''' ~77 - 79

| C-6''' | ~60 - 62 |

Table 5: Expected Mass Spectrometry Data

Technique Ionization Mode Expected [M+H]⁺ or [M+Na]⁺ Key Fragmentation Ions

| HR-ESI-MS | Positive | m/z 583.2385 or 605.2204 | m/z 421 (loss of glucose) |

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available in the scientific literature. However, the broader class of lignan glycosides exhibits a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant activities. Structurally similar compounds have been shown to modulate key cellular signaling pathways involved in cellular defense and inflammation.

Based on studies of related lignans, a potential mechanism of action could involve the modulation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

G cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1 Lignan 5,5'-Dimethoxylariciresinol 4-O-glucoside (Hypothesized) Lignan->Keap1 may inhibit Keap1 (potential mechanism) Nrf2 Nrf2 Keap1->Nrf2 Inactivated State: Nrf2 is sequestered Ub Ubiquitination & Degradation Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Protection Cellular Protection & Reduced Inflammation Genes->Protection Nrf2_n->ARE binds to

Figure 2: Hypothesized signaling pathway for the antioxidant activity of this compound via Nrf2 activation.

This proposed pathway suggests that the compound may inhibit the Keap1 protein, preventing the degradation of the transcription factor Nrf2. Liberated Nrf2 can then translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective genes, ultimately bolstering the cell's defense against oxidative stress. This remains a hypothesis pending direct experimental validation.

Future Directions and Applications

The structural features of this compound make it an intriguing candidate for further pharmacological investigation. Key areas for future research include:

  • Definitive Isolation and Characterization: A full, published account of its isolation with complete spectroscopic data is needed to provide a definitive reference for the scientific community.

  • Pharmacological Screening: In vitro and in vivo studies are required to determine its biological activities, focusing on its potential as an anti-inflammatory, antioxidant, or neuroprotective agent.

  • Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies, including the validation of its effects on pathways like Keap1-Nrf2, would be crucial.

  • Synthetic Approaches: Development of a synthetic route could provide a sustainable source of the compound for extensive biological testing and potential therapeutic development.

This technical guide serves as a foundational resource for researchers interested in this compound, providing a framework for its study and highlighting its potential in the field of drug discovery and natural product chemistry.

References

Pharmacological Profile of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) is a lignan glycoside found in several medicinal plants, including Lonicera maackii, Mahonia species, and Phellodendron amurense.[1][2] While the broader class of lignans is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, the pharmacological profile of isolated DMAG is primarily characterized by its potent activity in the reversal of multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the known pharmacological properties of DMAG, with a focus on its mechanism of action in sensitizing cancer cells to chemotherapeutic agents. Detailed experimental protocols for the key studies are provided, along with a discussion of potential, yet unconfirmed, anti-inflammatory and antioxidant activities based on related compounds.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C28H38O13[1][2]
Molecular Weight 582.59 g/mol [1][2]
CAS Number 154418-16-3
Class Lignans, Phenylpropanoids[1]

Pharmacological Activity: Reversal of Multidrug Resistance

The most well-documented pharmacological effect of DMAG is its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. This has been demonstrated in doxorubicin-resistant human leukemia cells (K562/DOX).

Quantitative Data

The following table summarizes the key quantitative findings from a study investigating the MDR reversal activity of DMAG.

ParameterCell LineTreatmentResult
Doxorubicin IC50 K562 (sensitive)Doxorubicin alone1.07 ± 0.09 µM
Doxorubicin IC50 K562/DOX (resistant)Doxorubicin alone34.93 ± 1.37 µM
Doxorubicin IC50 K562/DOX (resistant)Doxorubicin + 1.0 µM DMAG12.51 ± 1.28 µM
Doxorubicin Accumulation K562/DOX (resistant)15.0 µM Doxorubicin for 1hFluorescence Intensity: 33093.12
Doxorubicin Accumulation K562/DOX (resistant)15.0 µM Doxorubicin + 1.0 µM DMAG for 1h2.3-fold increase in fluorescence intensity
Rhodamine 123 Accumulation K562/DOX (resistant)Rhodamine 123 aloneBaseline
Rhodamine 123 Accumulation K562/DOX (resistant)Rhodamine 123 + 1.0 µM DMAG49.11% increase in fluorescence intensity
Mechanism of Action

DMAG's ability to reverse MDR is attributed to its inhibition of the P-glycoprotein efflux pump. P-gp is a transmembrane protein that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, DMAG increases the intracellular accumulation of these drugs, restoring their cytotoxic effects. The increased accumulation of both doxorubicin and rhodamine 123, a known P-gp substrate, in the presence of DMAG supports this mechanism.

Signaling Pathways

The regulation of P-glycoprotein is complex and involves multiple signaling pathways. While the direct effect of DMAG on these pathways has not been elucidated, its inhibitory action on P-gp suggests a potential modulation of pathways known to regulate P-gp expression and function. These include the PI3K/Akt, Wnt/β-catenin, and MAPK (ERK, p38, JNK) signaling pathways.

P_glycoprotein_Regulation Mechanism of DMAG in Reversing Multidrug Resistance cluster_dmda DMAG cluster_cell Cancer Cell cluster_signaling Regulatory Signaling Pathways DMAG 5,5'-Dimethoxylariciresinol 4-O-glucoside Pgp P-glycoprotein (P-gp) Efflux Pump DMAG->Pgp Inhibition Chemo Chemotherapeutic Drugs (e.g., Doxorubicin) Pgp->Chemo Efflux Chemo->Pgp Substrate for efflux PI3K_Akt PI3K/Akt PI3K_Akt->Pgp Upregulation Wnt_beta Wnt/β-catenin Wnt_beta->Pgp Upregulation MAPK MAPK (ERK, p38, JNK) MAPK->Pgp Regulation

Mechanism of DMAG in Reversing Multidrug Resistance

Potential Pharmacological Activities (Contextual)

While direct evidence is currently lacking for the anti-inflammatory and antioxidant properties of purified this compound, the broader class of lignans and extracts from plants containing DMAG exhibit these activities.[3][4][5][6][7] This suggests that DMAG may possess similar properties, which warrants further investigation.

Potential Anti-inflammatory Activity

Lignans, as a chemical class, have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[3][5] For instance, extracts of Lonicera maackii and Mahonia species, both sources of DMAG, have demonstrated anti-inflammatory effects.[4][7] A common in vitro method to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Potential Antioxidant Activity

Many lignans are known for their antioxidant capacity, which is the ability to scavenge free radicals.[3][6] The antioxidant potential of plant extracts containing DMAG has been reported.[4][7] Standard in vitro assays to determine antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8][9][10]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is adapted from the methodology used to assess the effect of DMAG on doxorubicin cytotoxicity in K562/DOX cells.

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity start Start seed_cells Seed K562/DOX cells in a 96-well plate start->seed_cells add_compounds Add varying concentrations of Doxorubicin with or without DMAG seed_cells->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

MTT Assay Workflow for Cytotoxicity
  • Cell Seeding: Seed K562/DOX cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of doxorubicin, both in the presence and absence of a fixed concentration of DMAG (e.g., 1.0 µM).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Intracellular Drug Accumulation (Rhodamine 123 Assay)

This protocol describes a method to assess the effect of DMAG on the efflux pump activity of P-glycoprotein using the fluorescent substrate rhodamine 123.

  • Cell Preparation: Harvest K562/DOX cells and resuspend them in a suitable buffer.

  • Incubation with DMAG: Incubate the cells with or without DMAG (e.g., 1.0 µM) for a specified time (e.g., 1 hour).

  • Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension and incubate for a further period to allow for cellular uptake.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative intracellular accumulation of rhodamine 123.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This is a prospective protocol to evaluate the potential anti-inflammatory activity of DMAG.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment with DMAG: Pre-treat the cells with various concentrations of DMAG for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of DMAG.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control group.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a prospective protocol to evaluate the potential antioxidant activity of DMAG.[8][9][10]

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of DMAG with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

This compound has a well-defined role as a potent modulator of multidrug resistance in cancer cells through the inhibition of the P-glycoprotein efflux pump. This activity presents a promising avenue for its development as an adjuvant in chemotherapy to overcome drug resistance. However, the broader pharmacological profile of DMAG remains largely unexplored. Future research should focus on validating the potential anti-inflammatory and antioxidant activities of this compound through direct in vitro and in vivo studies. Elucidating the precise molecular interactions of DMAG with P-glycoprotein and its influence on associated signaling pathways will further enhance its therapeutic potential.

References

The Ethnobotanical Landscape and Therapeutic Potential of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5,5'-Dimethoxylariciresinol 4-O-glucoside, a notable lignan glycoside, has been identified in plant species with a rich history in traditional medicine, particularly in East Asia. This technical guide delves into the ethnobotanical applications of plants containing this compound, primarily Lonicera maackii (Amur Honeysuckle) and Phellodendron amurense (Amur Cork Tree). It further consolidates the current scientific understanding of the compound's biological activities, with a focus on its cytotoxic effects against cancer cells. This document provides detailed experimental protocols for the extraction, isolation, and biological evaluation of lignans, alongside a quantitative analysis of the cytotoxic potency of this compound. Furthermore, potential signaling pathways, including NF-κB and MAPK, that may be modulated by this class of compounds are illustrated, offering a roadmap for future research and drug development endeavors.

Introduction

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants, recognized for their broad spectrum of biological activities. Among these, this compound has emerged as a compound of interest due to its presence in botanicals with established ethnobotanical uses. This guide aims to provide a comprehensive overview of the traditional uses of its plant sources, detail its known biological effects, and provide robust experimental methodologies for its further investigation.

Chemical Structure and Properties:

  • IUPAC Name: (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]

  • Molecular Formula: C₂₈H₃₈O₁₃[1]

  • Molecular Weight: 582.59 g/mol

Ethnobotanical Uses of Host Plants

Phellodendron amurense (Amur Cork Tree)

The bark of Phellodendron amurense, known as "Huang Bai" in Traditional Chinese Medicine (TCM), is a cornerstone of ancient herbal practices.[2][3] It is traditionally used for its anti-inflammatory, antibacterial, antiviral, and detoxifying properties.[3] Ethnobotanical applications include the treatment of a variety of ailments such as:

  • Urinary tract infections[2][3]

  • Diarrhea and dysentery[2][3]

  • Jaundice and other liver conditions[2][3]

  • Skin diseases like eczema and boils[3]

  • Meningitis, pneumonia, and tuberculosis[2]

Modern research has begun to validate these traditional uses, attributing many of the therapeutic effects to the presence of alkaloids like berberine and other bioactive compounds.[3][4] Studies have indicated its potential in lowering blood sugar and regulating lipids.[3]

Lonicera maackii (Amur Honeysuckle)

Lonicera maackii is utilized in Chinese medicine, where it is employed to address respiratory and inflammatory conditions.[5] Preparations from this plant are commonly used for treating pediatric bronchopneumonia and bronchitis.[5] While specific traditional uses are less extensively documented than those of P. amurense, pharmacological studies have revealed a range of biological activities for its extracts, including antibacterial, antitumor, antioxidant, and anti-inflammatory effects.[5]

Biological Activity of this compound

Scientific investigation into the specific bioactivities of this compound (DMAG) has revealed its potential as a cytotoxic agent and a modulator of multidrug resistance in cancer cells.

Cytotoxicity and Reversal of Multidrug Resistance

A key study investigated the effects of DMAG on doxorubicin-resistant human leukemia K562/DOX cells. The findings demonstrated that DMAG significantly enhances the cytotoxicity of doxorubicin.[6][7]

Table 1: Cytotoxic and Multidrug Resistance Reversal Effects of this compound (DMAG) on K562/DOX Cells [6][7]

ParameterConditionResult
Doxorubicin IC₅₀ Doxorubicin alone34.93 ± 1.37 µM
Doxorubicin + 1.0 µM DMAG12.51 ± 1.28 µM
Doxorubicin Accumulation 15.0 µM Doxorubicin alone (1 hr)Fluorescence Intensity: 33093.12
15.0 µM Doxorubicin + 1.0 µM DMAG (1 hr)2.3-fold increase in fluorescence intensity
Rhodamine 123 Accumulation Rhodamine 123 aloneBaseline
Rhodamine 123 + 1.0 µM DMAG49.11% increase in fluorescence intensity

These results suggest that DMAG can enhance the efficacy of conventional chemotherapy by inhibiting the efflux of anticancer drugs from resistant cancer cells.[6]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound, adapted from established protocols for lignan glycosides.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and purification of lignan glycosides from plant material.

4.1.1. Plant Material and Extraction

  • Air-dry and coarsely powder the bark of Phellodendron amurense or the aerial parts of Lonicera maackii.

  • Macerate the powdered plant material with 80% methanol at room temperature for 72 hours.

  • Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.

  • Suspend the crude extract in water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

  • The n-butanol fraction, which is expected to contain the polar lignan glycosides, is concentrated in vacuo.

4.1.2. Chromatographic Purification

  • Subject the n-butanol extract to column chromatography on silica gel.

  • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions showing similar profiles.

  • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

  • The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.

Start Powdered Plant Material (P. amurense or L. maackii) Extraction Maceration with 80% Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (n-hexane, chloroform, ethyl acetate, n-butanol) Filtration->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel n-butanol fraction Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompound Pure 5,5'-Dimethoxylariciresinol 4-O-glucoside HPLC->PureCompound

Figure 1: Experimental workflow for the isolation of this compound.
Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effects of the isolated compound on cancer cell lines.[8]

  • Seed cancer cells (e.g., K562/DOX) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Propidium Iodide/Hoechst 33342 Double Staining)

This method is used to visualize and quantify apoptosis in cells treated with the compound.[7]

  • Treat cells with the desired concentration of this compound for the specified time.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Hoechst 33342 and propidium iodide to the cell suspension and incubate in the dark.

  • Analyze the cells by fluorescence microscopy or flow cytometry. Live cells will show faint blue fluorescence, early apoptotic cells will exhibit bright blue condensed or fragmented nuclei, and late apoptotic/necrotic cells will show both blue and red fluorescence.

Potential Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are limited, the known anti-inflammatory and cytotoxic activities of related lignans suggest potential modulation of key cellular pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation.[9] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.[10][11] Lignans have been shown to suppress NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines.

cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4/TNFR Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Inflammation DMAG 5,5'-Dimethoxylariciresinol 4-O-glucoside (Hypothesized) DMAG->IKK Inhibition DMAG->NFkB Inhibition of Translocation

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is common in cancer.[12][13] Certain natural compounds can modulate MAPK signaling, leading to cancer cell death.[13][14]

cluster_nucleus Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Transcription Factors (e.g., c-Jun, c-Fos) Nucleus->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response DMAG 5,5'-Dimethoxylariciresinol 4-O-glucoside (Hypothesized) DMAG->Raf Inhibition DMAG->MEK Inhibition

References

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 5,5'-Dimethoxylariciresinol 4-O-glucoside in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics who require a robust method for quantifying 5,5'-Dimethoxylariciresinol 4-O-glucoside in plasma samples.

Introduction

This compound is a lignan glycoside found in various plant species. As interest in the pharmacokinetic properties of natural compounds grows, sensitive and reliable analytical methods are essential for their accurate measurement in biological matrices. This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The protocol has been developed and validated to meet the rigorous standards of bioanalytical method validation, ensuring accuracy, precision, and reliability for pharmacokinetic studies.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Internal Standard (IS): Verbascoside (or a stable isotope-labeled analogue if available)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Instrumentation

  • HPLC system: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 5500, Agilent 6400 Series).

  • Analytical Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

3. Sample Preparation: Solid Phase Extraction (SPE)

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of Internal Standard working solution (e.g., 100 ng/mL Verbascoside in 50% methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex again.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for injection.

4. HPLC-MS/MS Conditions

A summary of the chromatographic and mass spectrometric conditions is provided in the table below.

ParameterCondition
HPLC System
ColumnWaters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
1.05
3.095
4.095
4.15
5.05
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionsAnalyte: m/z 581.2 -> 419.2 (Quantifier), m/z 581.2 -> 197.1 (Qualifier) IS (Verbascoside): m/z 623.2 -> 161.1
Ion Source Temperature550°C
IonSpray Voltage-4500 V
Curtain Gas35 psi
Collision GasMedium

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation.[1][2][3] The following parameters were assessed: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)Regression Equation
This compound1 - 1000y = 0.0025x + 0.0012>0.995

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, 3 days)Inter-day Accuracy (%Bias)
LLOQ18.5-4.29.8-3.5
LQC36.22.17.51.8
MQC1004.5-1.55.1-2.0
HQC8003.80.84.21.1

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC392.195.8
HQC80094.598.2

Visualizations

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex Mix add_is->vortex1 precipitate Add 0.1% Formic Acid vortex1->precipitate vortex2 Vortex Mix precipitate->vortex2 spe Solid Phase Extraction (SPE) vortex2->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Generate Report quant->report

Caption: Workflow for plasma sample analysis.

G Proposed MS/MS Fragmentation cluster_fragments parent This compound [M-H]⁻ m/z 581.2 frag1 Aglycone [M-H-Glucose]⁻ m/z 419.2 (Quantifier) parent:f2->frag1:f0 Loss of Glucose (-162 Da) frag2 Further Fragmentation Product m/z 197.1 (Qualifier) frag1:f2->frag2:f0 Cleavage of Aglycone

Caption: Proposed fragmentation of the analyte.

Conclusion

This application note details a robust and validated HPLC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it suitable for pharmacokinetic and other clinical studies requiring the measurement of this compound. The simple and effective SPE sample preparation protocol ensures high recovery and minimal matrix effects.

References

Protocol for the Isolation of 5,5'-Dimethoxylariciresinol 4-O-glucoside from Lonicera Species

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation of the lignan glucoside, 5,5'-dimethoxylariciresinol 4-O-glucoside, from plants of the Lonicera genus, with a particular focus on Lonicera maackii. This compound has garnered interest for its potential pharmacological activities, making its efficient isolation crucial for further research and development. The following protocols are based on established methodologies for the extraction and purification of lignan glycosides from plant materials.

Data Presentation

CompoundPlant SourcePlant PartExtraction MethodYield (%)Purity (%)
Secoisolariciresinol diglucosideLinum usitatissimum (Flaxseed)SeedsDirect hydrolysis and solvent extractionNot specified97
AnhydrosecoisolariciresinolLinum usitatissimum (Flaxseed)SeedsDirect hydrolysis and solvent extractionNot specified98[1]

Experimental Protocols

The isolation of this compound from Lonicera species is a multi-step process involving extraction, fractionation, and purification. The following is a detailed experimental protocol synthesized from general methods for lignan glucoside isolation.

1. Plant Material Collection and Preparation

  • Collection: Collect fresh leaves and stems of the desired Lonicera species (e.g., Lonicera maackii).

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.

2. Extraction

  • Solvent: Use 80% aqueous methanol (MeOH) as the extraction solvent. Lignan glycosides are generally polar and extract well in aqueous alcohol solutions.

  • Procedure:

    • Macerate the powdered plant material in 80% MeOH at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the target compound.

    • Combine the filtrates from all three extractions.

  • Solvent Removal: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3. Fractionation

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The target compound, being a polar glycoside, is expected to partition primarily into the n-butanol fraction.

    • Separate and concentrate each fraction using a rotary evaporator.

4. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Subject the n-butanol fraction to column chromatography on a silica gel (100-200 mesh) column.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is chloroform-methanol (CHCl₃-MeOH), starting with 100% CHCl₃ and gradually increasing the percentage of MeOH.

    • Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions onto a silica gel TLC plate.

    • Develop the plate using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating).

    • Combine the fractions containing the target compound based on their TLC profiles.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For final purification, subject the combined fractions to preparative RP-HPLC on a C18 column.

    • Use a gradient elution with a mobile phase consisting of water (A) and methanol or acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound.

experimental_workflow cluster_collection 1. Plant Material Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_purification 4. Purification cluster_analysis 5. Final Product plant_collection Collection of Lonicera species (leaves and stems) drying Air Drying plant_collection->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration with 80% Methanol grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) concentration->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction silica_gel_cc Silica Gel Column Chromatography n_butanol_fraction->silica_gel_cc tlc_monitoring TLC Monitoring silica_gel_cc->tlc_monitoring rp_hplc Preparative RP-HPLC tlc_monitoring->rp_hplc final_product Isolated 5,5'-Dimethoxylariciresinol 4-O-glucoside rp_hplc->final_product structure_elucidation Structure Elucidation (NMR, MS) final_product->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

purification_logic crude_extract Crude n-Butanol Fraction silica_column Silica Gel Column (Normal Phase) crude_extract->silica_column fractions Collected Fractions silica_column->fractions tlc TLC Analysis fractions->tlc combined_fractions Combined Fractions with Target Compound tlc->combined_fractions Identify target hplc Preparative RP-HPLC (Reversed Phase) combined_fractions->hplc pure_compound Pure 5,5'-Dimethoxylariciresinol 4-O-glucoside hplc->pure_compound

Caption: Logical relationship of the purification steps.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan glucoside found in various plant species, including Lonicera maackii.[1] Lignans are a class of polyphenolic compounds that have garnered significant interest for their potential biological activities. Accurate and reliable quantitative analysis of these compounds is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for its intended purpose.

Chemical Information:

  • Compound: this compound

  • Molecular Formula: C₂₈H₃₈O₁₃[2]

  • Molecular Weight: 582.59 g/mol [1]

  • CAS Number: 154418-16-3[3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are optimized for the separation of this compound from other components typically found in plant extracts.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 1% Acetic Acid in WaterB: Acetonitrile
Gradient Program 0-25 min, 15-40% B25-30 min, 40-15% B30-35 min, 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., from plant material):

    • Weigh 1.0 g of powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6][7]

Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract. The retention time of the analyte in the sample was compared with that of the standard. The peak purity was also assessed using the DAD to ensure no co-eluting impurities.

Linearity

The linearity of the method was determined by injecting the working standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25378.1
50755.4
1001510.2
Regression Equation y = 15.08x + 0.12
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by a recovery study, where a known amount of the standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration).

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
80%20.019.698.01.2
100%25.024.598.00.9
120%30.029.197.01.5
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7] Repeatability was assessed by six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days.

Table 4: Precision Data

Precision TypeParameterResult
Repeatability Retention Time (min)15.4
(Intra-day, n=6)% RSD of Retention Time0.2%
Peak Area (mAUs)378.5
% RSD of Peak Area0.8%
Intermediate Precision Retention Time (min)15.5
(Inter-day, n=3)% RSD of Retention Time0.5%
Peak Area (mAUs)379.1
% RSD of Peak Area1.3%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.45

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation & Data Processing Standard Reference Standard Stock Stock Solution Standard->Stock Sample Plant Material Extraction Extraction & Filtration Sample->Extraction Working Working Standards Stock->Working HPLC HPLC System Working->HPLC Extraction->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Data Peak Integration & Quantification Chromatogram->Data Validation Validation Parameters (Linearity, Accuracy, Precision) Data->Validation Report Final Report Validation->Report

Caption: Experimental workflow for HPLC method development and validation.

Lignan_Signaling_Pathway cluster_pathway Hypothetical Lignan Signaling Pathway Lignan 5,5'-Dimethoxylariciresinol 4-O-glucoside Receptor Cell Surface Receptor Lignan->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Phosphorylates & Activates Gene_Expression Target Gene Expression (e.g., Antioxidant Enzymes) Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response (e.g., Antioxidant Effect) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for lignan-mediated cellular effects.

Conclusion

The developed HPLC-UV method provides a reliable and robust tool for the quantitative analysis of this compound. The method is simple, accurate, precise, and specific. The validation results demonstrate its suitability for routine quality control and research applications in the pharmaceutical and nutraceutical industries. This application note provides a comprehensive protocol and the necessary validation data to support its implementation in a laboratory setting.

References

Application Notes and Protocols for In Vitro Testing of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) is a lignan glycoside, a class of polyphenolic compounds found in various plants, including Lonicera maackii and Mahonia species.[1] Lignans are recognized for a wide range of biological activities, and DMAG, in particular, has demonstrated potential in overcoming multidrug resistance in cancer cells. This document provides detailed protocols for a panel of in vitro cell-based assays to investigate the cytotoxic, anti-inflammatory, and antioxidant properties of DMAG, guiding researchers in the systematic evaluation of its therapeutic potential.

Anticancer and Cytotoxicity Assays

DMAG has been shown to enhance the efficacy of chemotherapeutic agents in resistant cancer cell lines. The following assays are fundamental in characterizing its direct cytotoxic effects and its ability to modulate drug resistance mechanisms.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears as purple crystals.[2][4]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of DMAG in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the existing medium with 100 µL of the medium containing the test concentrations of DMAG. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Detection by Hoechst 33342 and Propidium Iodide (PI) Staining

This dual-staining method distinguishes between healthy, apoptotic, and necrotic cells. Hoechst 33342 is a cell-permeable dye that stains the condensed chromatin of apoptotic cells more brightly than the chromatin of normal cells.[6] Propidium Iodide (PI) is a fluorescent agent that cannot cross the membrane of live cells and is used to identify necrotic cells with compromised membrane integrity.[1][6]

Experimental Protocol:

  • Cell Treatment: Seed and treat cells with DMAG as described for the MTT assay in a suitable format (e.g., 6-well plates or chamber slides).

  • Cell Harvesting: For suspension cells, centrifuge to collect the cell pellet. For adherent cells, gently trypsinize and collect the cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Hoechst 33342 solution to a final concentration of 5 µg/mL and PI solution to a final concentration of 1 µg/mL.[7]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[7]

  • Analysis: Analyze the stained cells promptly by fluorescence microscopy or flow cytometry.

    • Fluorescence Microscopy: Healthy cells will show faint blue fluorescence, apoptotic cells will exhibit bright blue condensed or fragmented nuclei, and necrotic cells will show red fluorescence.

    • Flow Cytometry: Acquire data using appropriate excitation and emission filters for Hoechst 33342 (Ex/Em: ~350/461 nm) and PI (Ex/Em: ~535/617 nm).[6][8]

P-glycoprotein (P-gp) Efflux Pump Activity using Rhodamine 123

Rhodamine 123 is a fluorescent substrate of the P-gp efflux pump.[9] Inhibition of P-gp function by compounds like DMAG results in the intracellular accumulation of Rhodamine 123, leading to increased fluorescence.[9][10]

Experimental Protocol:

  • Cell Preparation: Culture P-gp-overexpressing cells (e.g., MCF7/ADR or K562/DOX) and a parental control cell line to 70-80% confluency. Harvest and resuspend the cells in culture medium at a concentration of 1 x 10⁶ cells/mL.[9]

  • Inhibitor Treatment: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add DMAG at various concentrations. Include a vehicle control (DMSO) and a known P-gp inhibitor as a positive control (e.g., 50 µM Verapamil).[9] Incubate for 30 minutes at 37°C.[9]

  • Substrate Loading: Add Rhodamine 123 to a final concentration of 50-200 ng/mL.[9][11] Incubate for 30-60 minutes at 37°C, protected from light.[9]

  • Washing: Wash the cells twice with ice-cold PBS. Resuspend the final cell pellet in 500 µL of ice-cold PBS.[9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer with 488 nm excitation and green emission detection. Collect data for at least 10,000 events per sample.[9]

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in DMAG-treated cells compared to the vehicle control indicates inhibition of P-gp activity.

Quantitative Data for Anticancer Assays:

CompoundAssayCell LineIC₅₀ / EffectReference
DMAG Doxorubicin SensitizationK562/DOX1.0 µM DMAG decreased Doxorubicin IC₅₀ from 34.93 µM to 12.51 µM[9]
DMAG Doxorubicin AccumulationK562/DOX1.0 µM DMAG increased Doxorubicin fluorescence 2.3-fold[9]
DMAG Rhodamine 123 AccumulationK562/DOX1.0 µM DMAG increased Rhodamine 123 fluorescence by 49.11%[9]

Diagram of Anticancer Assay Workflow

anticancer_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay cluster_pgp P-gp Efflux Assay v_seed Seed Cells v_treat Treat with DMAG v_seed->v_treat v_mtt Add MTT Reagent v_treat->v_mtt v_solubilize Solubilize Formazan v_mtt->v_solubilize v_read Read Absorbance v_solubilize->v_read a_seed Seed & Treat Cells a_harvest Harvest Cells a_seed->a_harvest a_stain Stain (Hoechst/PI) a_harvest->a_stain a_analyze Analyze (Microscopy/FCM) a_stain->a_analyze p_prep Prepare Cells p_inhibit Treat with DMAG p_prep->p_inhibit p_load Load Rhodamine 123 p_inhibit->p_load p_analyze Analyze (FCM) p_load->p_analyze

Caption: Workflow for anticancer and cytotoxicity assays.

Anti-inflammatory Activity Assays

Lignans are known to possess anti-inflammatory properties. The following protocols are designed to assess the potential of DMAG to modulate inflammatory responses in a cellular model. The RAW 264.7 murine macrophage cell line is a standard model for studying inflammation, as it produces pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[12]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Experimental Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of DMAG for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition by DMAG.

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

This protocol quantifies the secretion of key pro-inflammatory cytokines into the culture medium.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay, typically in a 24-well plate format for a larger volume of supernatant.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plates to pellet any detached cells and collect the supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in each sample.

Quantitative Data for Anti-inflammatory Assays (Related Lignans):

LignanAssayCell LineIC₅₀ / EffectReference
(-)-PhylligeninNO ProductionRAW 264.7Significant decrease with 5 µg/mL[13]
3′,4-O-DimethylcedrusinNO ProductionRAW 264.7Significant decrease with 5 µg/mL[13]
MitrephoranTNF-α SecretionRAW 264.7Significant decrease with 5 µg/mL[12][13]
Secoisolariciresinol (SECO)NO ProductionRAW 264.7More inhibitory than SDG[14]

Diagram of Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation iNOS iNOS NFkB->iNOS Transcription COX2 COX-2 NFkB->COX2 Transcription Cytokines TNF-α, IL-6 NFkB->Cytokines Transcription NO NO iNOS->NO PGE2 PGE₂ COX2->PGE2 DMAG 5,5'-Dimethoxylariciresinol 4-O-glucoside DMAG->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism of DMAG.

Antioxidant Activity Assays

The polyphenolic structure of lignans suggests they may possess antioxidant properties by scavenging free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DMAG in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of DMAG to 100 µL of the DPPH solution. Include a control (methanol instead of the sample) and a blank (methanol instead of DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Experimental Protocol:

  • ABTS•⁺ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of various concentrations of DMAG to 190 µL of the ABTS•⁺ working solution in a 96-well plate.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•⁺ scavenging activity and determine the IC₅₀ value.

Quantitative Data for Antioxidant Assays (Related Lignans):

LignanAssayIC₅₀ (µg/mL)Reference
Nordihydroguaiaretic acidDPPH6.601[15]
(-)-SecoisolariciresinolABTS12.252[15]
(-)-Secoisolariciresinol diglycosideABTS13.547[15]

Diagram of Antioxidant Assay Workflow

antioxidant_workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay d_reagent Prepare DMAG & DPPH d_mix Mix Reagents d_reagent->d_mix d_incubate Incubate d_mix->d_incubate d_read Read Absorbance @ 517nm d_incubate->d_read a_generate Generate ABTS•⁺ a_prepare Prepare Working Solution a_generate->a_prepare a_mix Mix with DMAG a_prepare->a_mix a_read Read Absorbance @ 734nm a_mix->a_read

Caption: Workflow for antioxidant activity assays.

Disclaimer

These protocols provide a general framework for the in vitro evaluation of this compound. Researchers should optimize experimental conditions, such as cell density, compound concentrations, and incubation times, for their specific cell lines and experimental setup. All experiments should be performed with appropriate controls to ensure the validity of the results. The provided quantitative data for related compounds are for reference and comparative purposes only.

References

Application Notes and Protocols: Cellular Uptake and Metabolism of 5,5'-Dimethoxylariciresinol 4-O-glucoside in Caco-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignans, a class of polyphenolic compounds found in a variety of plants, have garnered significant interest for their potential health benefits. 5,5'-Dimethoxylariciresinol 4-O-glucoside is a specific lignan whose bioavailability and metabolic fate are crucial to understanding its physiological effects. The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a valuable in vitro model for the intestinal epithelium. When cultured on semipermeable filters, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier and transport functions of the small intestine.[1][2][3][4] This document provides detailed protocols for investigating the cellular uptake, transport, and metabolism of this compound using the Caco-2 cell model. While direct studies on this specific lignan are limited, the methodologies presented here are based on established protocols for other polyphenols and lignans.

Data Presentation

As no specific quantitative data for the cellular uptake and metabolism of this compound in Caco-2 cells were found in the public domain, the following tables are presented as templates for data acquisition and presentation.

Table 1: Apparent Permeability Coefficient (Papp) of this compound in Caco-2 Monolayers

DirectionConcentration (µM)Papp (cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)10Data to be filledData to be filled
50Data to be filledData to be filled
100Data to be filledData to be filled
Basolateral to Apical (B-A)10Data to be filled
50Data to be filled
100Data to be filled

Table 2: Metabolism of this compound in Caco-2 Cells

Time (hours)Parent Compound Remaining (Apical) (%)Parent Compound Remaining (Basolateral) (%)Metabolite 1 (Structure/Name) (Apical) (µM)Metabolite 1 (Basolateral) (µM)Metabolite 2 (Structure/Name) (Apical) (µM)Metabolite 2 (Basolateral) (µM)
2Data to be filledData to be filledData to be filledData to be filledData to be filledData to be filled
4Data to be filledData to be filledData to be filledData to be filledData to be filledData to be filled
24Data to be filledData to be filledData to be filledData to be filledData to be filledData to be filled
48Data to be filledData to be filledData to be filledData to be filledData to be filledData to be filled

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

Objective: To culture and differentiate Caco-2 cells to form a polarized monolayer that mimics the intestinal barrier.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® inserts (0.4 µm pore size, polycarbonate membrane)

  • Cell culture flasks and plates

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

Protocol:

  • Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.

  • For transport studies, seed the Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are suitable for transport experiments.[2]

Permeability Assay

Objective: To determine the rate of transport of this compound across the Caco-2 cell monolayer in both apical-to-basolateral (absorptive) and basolateral-to-apical (secretory) directions.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound stock solution

  • Lucifer yellow (as a marker for paracellular transport integrity)

  • Analytical standards of the parent compound

  • LC-MS/MS or HPLC system for quantification

Protocol:

  • Wash the Caco-2 monolayers with pre-warmed HBSS (37°C).

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (e.g., 10, 50, 100 µM in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C on an orbital shaker.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh, pre-warmed HBSS.

  • At the end of the experiment, collect samples from both donor and receiver chambers.

  • Analyze the concentration of this compound in the collected samples by LC-MS/MS or HPLC.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Metabolism Study

Objective: To identify and quantify the metabolites of this compound produced by Caco-2 cells.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • This compound stock solution

  • Cell lysis buffer

  • β-glucuronidase/sulfatase enzyme mixture

  • LC-MS/MS system for metabolite identification and quantification

Protocol:

  • Incubate the Caco-2 monolayers with a high concentration of the test compound (e.g., 100 µM) for an extended period (e.g., up to 48 hours).[5]

  • At selected time points, collect samples from both the apical and basolateral media.

  • At the final time point, wash the cells with PBS and lyse them to analyze intracellular metabolites.

  • To identify conjugated metabolites, treat a portion of the media and cell lysate samples with β-glucuronidase/sulfatase to hydrolyze glucuronide and sulfate conjugates.[5]

  • Analyze all samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Compare the chromatograms of treated and untreated samples to identify glucuronidated and sulfated metabolites.

Visualizations

Experimental_Workflow cluster_prep Cell Culture and Differentiation cluster_transport Permeability Assay cluster_metabolism Metabolism Study Caco2 Caco-2 Cell Culture Seeding Seeding on Transwell Inserts Caco2->Seeding Differentiation Differentiation (21-25 days) Seeding->Differentiation TEER TEER Measurement (>250 Ω·cm²) Differentiation->TEER Transport_Setup Add Compound to Donor Chamber TEER->Transport_Setup Metabolism_Setup Incubate with Compound (up to 48h) TEER->Metabolism_Setup Incubation Incubate at 37°C Transport_Setup->Incubation Sampling Sample from Receiver Chamber Incubation->Sampling Analysis_Transport LC-MS/MS Analysis Sampling->Analysis_Transport Papp_Calc Calculate Papp and Efflux Ratio Analysis_Transport->Papp_Calc Sample_Collection Collect Media and Cell Lysate Metabolism_Setup->Sample_Collection Enzyme_Treatment Treat with β-glucuronidase/sulfatase Sample_Collection->Enzyme_Treatment Analysis_Metabolism LC-MS/MS Analysis Sample_Collection->Analysis_Metabolism Enzyme_Treatment->Analysis_Metabolism Metabolite_ID Identify Metabolites Analysis_Metabolism->Metabolite_ID

Caption: Experimental workflow for Caco-2 cell studies.

Lignan_Metabolism_Pathway cluster_apical Apical (Intestinal Lumen) cluster_enterocyte Enterocyte (Caco-2 Cell) cluster_basolateral Basolateral (Bloodstream) Lignan_Glucoside 5,5'-Dimethoxylariciresinol 4-O-glucoside Lignan_Aglycone 5,5'-Dimethoxylariciresinol (Aglycone) Lignan_Glucoside->Lignan_Aglycone Deglycosylation (e.g., by Lactase Phlorizin Hydrolase) PhaseII_Metabolites Glucuronidated and/or Sulfated Metabolites Lignan_Aglycone->PhaseII_Metabolites Phase II Enzymes (UGTs, SULTs) Transported_Aglycone Aglycone Lignan_Aglycone->Transported_Aglycone Passive Diffusion/Efflux Transported_Metabolites Metabolites PhaseII_Metabolites->Transported_Metabolites Efflux Transporters (e.g., MRP2)

Caption: Postulated metabolic pathway in Caco-2 cells.

References

Application Notes and Protocols for In Vivo Studies of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies on 5,5'-Dimethoxylariciresinol 4-O-glucoside are limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar lignan glucosides and putative applications derived from in vitro data. These should be regarded as foundational templates to be adapted and optimized.

Application Note 1: Pharmacokinetic Profiling in Rodent Models

This application note describes the use of a rat model to determine the pharmacokinetic parameters of this compound. The protocol is adapted from studies on other lignan glucosides, such as Secoisolariciresinol diglucoside (SDG).

Experimental Protocol: Pharmacokinetic Analysis in Rats

1. Animal Model:

  • Species: Male Wistar rats (200-250 g).

  • Housing: Standard laboratory conditions (12 h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Minimum of 7 days before the experiment.

2. Compound Administration:

  • Formulation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or a solution of ethanol, propylene glycol, and water).

  • Routes and Doses:

    • Intravenous (IV): Administer a single dose (e.g., 10 mg/kg) via the tail vein to determine absolute bioavailability.

    • Oral (PO): Administer a single dose (e.g., 50 mg/kg) by oral gavage.

3. Blood Sampling:

  • Time Points: Collect blood samples (approximately 0.25 mL) from the jugular vein at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration.

  • Sample Processing: Collect blood into heparinized tubes, centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: Develop and validate a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound and its potential metabolites in plasma.

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction of plasma samples.

5. Pharmacokinetic Analysis:

  • Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

  • Parameters:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Bioavailability (F%)

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL)-Expected Value
Tmax (h)-Expected Value
AUC (0-t) (ng·h/mL)Expected ValueExpected Value
AUC (0-inf) (ng·h/mL)Expected ValueExpected Value
t1/2 (h)Expected ValueExpected Value
CL (L/h/kg)Expected Value-
Vd (L/kg)Expected Value-
F (%)-Expected Value

Visualization

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Acclimatization (7 days) fasting Overnight Fasting acclimatization->fasting administration Compound Administration (IV or PO) fasting->administration sampling Serial Blood Sampling administration->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Calculation analysis->pk_calc

Caption: Workflow for pharmacokinetic study in rats.

Application Note 2: Reversal of Multidrug Resistance in a Leukemia Xenograft Model

Based on in vitro evidence suggesting that this compound can reverse doxorubicin resistance in leukemia cells, this application note outlines a protocol for an in vivo xenograft study.

Experimental Protocol: Leukemia Xenograft Model

1. Animal Model:

  • Species: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Housing: Sterile conditions in a specific pathogen-free (SPF) facility.

2. Cell Line:

  • Cells: Doxorubicin-resistant human leukemia cell line (e.g., K562/DOX).

  • Culture: Maintain cells in appropriate culture medium.

3. Xenograft Establishment:

  • Injection: Subcutaneously inject 5 x 10^6 K562/DOX cells into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth using calipers. Begin treatment when tumors reach a volume of approximately 100-150 mm³.

4. Treatment Groups (n=8-10 mice per group):

  • Group 1: Vehicle control (e.g., saline, i.p.).

  • Group 2: Doxorubicin alone (e.g., 2 mg/kg, i.p., weekly).

  • Group 3: this compound alone (e.g., 25 mg/kg, p.o., daily).

  • Group 4: Doxorubicin (2 mg/kg, i.p., weekly) + this compound (25 mg/kg, p.o., daily).

5. Efficacy Evaluation:

  • Tumor Volume: Measure tumor dimensions twice weekly and calculate volume (Volume = 0.5 x Length x Width²).

  • Body Weight: Monitor body weight as an indicator of toxicity.

  • Survival: Monitor survival of the animals.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of distress.

6. Post-mortem Analysis:

  • Tumor Excision: Excise tumors and weigh them.

  • Histology/Immunohistochemistry: Analyze tumor tissue for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

Data Presentation

Table 2: Efficacy of this compound and Doxorubicin in a Leukemia Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Body Weight (g)
Vehicle ControlExpected Value0Expected Value
DoxorubicinExpected ValueExpected ValueExpected Value
Compound AloneExpected ValueExpected ValueExpected Value
CombinationExpected ValueExpected ValueExpected Value

Visualization

G cluster_pathway Proposed Mechanism of Action Compound 5,5'-Dimethoxylariciresinol 4-O-glucoside Pgp P-glycoprotein (MDR1) Compound->Pgp Inhibition Doxorubicin Doxorubicin Pgp->Doxorubicin Cell K562/DOX Cell Doxorubicin->Cell Efflux Apoptosis Apoptosis Cell->Apoptosis Increased Intracellular Doxorubicin Leads to

Caption: Reversal of P-glycoprotein mediated drug efflux.

Application Note 3: Evaluation of Anti-inflammatory and Antioxidant Effects

This note details protocols to investigate the potential anti-inflammatory and antioxidant properties of this compound in vivo, common activities for lignan compounds.

Experimental Protocol 1: Carrageenan-Induced Paw Edema (Anti-inflammatory)

1. Animal Model:

  • Species: Wistar rats (150-180 g).

2. Treatment Groups (n=6 per group):

  • Group 1: Vehicle control (p.o.).

  • Group 2: Indomethacin (10 mg/kg, p.o.) as a positive control.

  • Group 3-4: this compound (e.g., 25 and 50 mg/kg, p.o.).

3. Procedure:

  • Administer the respective treatments orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema.

Experimental Protocol 2: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress (Antioxidant)

1. Animal Model:

  • Species: Swiss albino mice (20-25 g).

2. Treatment Groups (n=6 per group):

  • Group 1: Normal control.

  • Group 2: CCl4 control (single dose of CCl4 in olive oil, 1:1, 1 mL/kg, i.p.).

  • Group 3: Silymarin (100 mg/kg, p.o.) + CCl4.

  • Group 4-5: this compound (e.g., 50 and 100 mg/kg, p.o.) + CCl4.

3. Procedure:

  • Administer the compound or vehicle orally for 7 days.

  • On the 7th day, 1 hour after the last dose, administer CCl4.

  • 24 hours after CCl4 administration, collect blood for serum biochemical analysis (ALT, AST) and euthanize the animals to collect liver tissue.

  • Prepare liver homogenates to measure levels of antioxidant enzymes (SOD, CAT, GPx) and lipid peroxidation (MDA).

Data Presentation

Table 3: Anti-inflammatory Effect on Carrageenan-Induced Paw Edema

Treatment GroupPaw Volume at 3h (mL)Edema Inhibition (%)
Vehicle ControlExpected Value0
Indomethacin (10 mg/kg)Expected ValueExpected Value
Compound (25 mg/kg)Expected ValueExpected Value
Compound (50 mg/kg)Expected ValueExpected Value

Table 4: Antioxidant Effect on CCl4-Induced Hepatotoxicity

Treatment GroupSerum ALT (U/L)Liver MDA (nmol/mg protein)Liver SOD (U/mg protein)
Normal ControlExpected ValueExpected ValueExpected Value
CCl4 ControlExpected ValueExpected ValueExpected Value
Silymarin + CCl4Expected ValueExpected ValueExpected Value
Compound (50 mg/kg) + CCl4Expected ValueExpected ValueExpected Value
Compound (100 mg/kg) + CCl4Expected ValueExpected ValueExpected Value

Visualization

G cluster_pathway Potential Antioxidant Signaling Pathway OxidativeStress Oxidative Stress (e.g., from CCl4) ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes activates transcription of Compound 5,5'-Dimethoxylariciresinol 4-O-glucoside Compound->Nrf2_Keap1 may promote dissociation

Caption: Nrf2-mediated antioxidant response pathway.

Application Notes and Protocols for the Synthesis of 5,5'-Dimethoxylariciresinol 4-O-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for 5,5'-Dimethoxylariciresinol and its 4-O-glucoside derivatives. The protocols detailed below are based on established synthetic strategies for lignan synthesis and regioselective glycosylation.

Introduction

5,5'-Dimethoxylariciresinol and its glycosidic derivatives are members of the lignan family of natural products. Lignans have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, 5,5'-Dimethoxylariciresinol 4-O-glucoside has been shown to reverse multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy. This document outlines a plausible synthetic route to obtain these compounds for further research and drug development.

Synthesis of 5,5'-Dimethoxylariciresinol (Aglycone)

The synthesis of the aglycone, 5,5'-Dimethoxylariciresinol, can be achieved through a diastereoselective approach starting from a readily available starting material, syringaldehyde. The key steps involve the formation of a furofuran ring system.

Experimental Protocol: Synthesis of 5,5'-Dimethoxylariciresinol

Step 1: Dimerization of Syringaldehyde to form a Furofuran Intermediate

This step involves the reductive coupling of syringaldehyde to form the core 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane (furofuran) lignan structure.

  • Reagents and Materials:

    • Syringaldehyde

    • Pinacol

    • TiCl₄

    • Zinc dust

    • Dichloromethane (DCM), anhydrous

    • Argon atmosphere

  • Procedure:

    • To a stirred suspension of zinc dust in anhydrous DCM under an argon atmosphere at -10 °C, add TiCl₄ dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture to 0 °C and add a solution of syringaldehyde and pinacol in anhydrous DCM dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of K₂CO₃.

    • Filter the mixture through a pad of Celite® and wash the filter cake with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the furofuran intermediate.

Step 2: Reduction to 5,5'-Dimethoxylariciresinol

The furofuran intermediate is then reduced to yield 5,5'-Dimethoxylariciresinol.

  • Reagents and Materials:

    • Furofuran intermediate from Step 1

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Argon atmosphere

  • Procedure:

    • To a stirred solution of the furofuran intermediate in anhydrous THF under an argon atmosphere at 0 °C, add LiAlH₄ portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5,5'-Dimethoxylariciresinol.

StepKey TransformationStarting MaterialKey ReagentsSolventTypical Yield
1Furofuran formationSyringaldehydeTiCl₄, ZnDCM50-60%
2ReductionFurofuran intermediateLiAlH₄THF70-80%

Synthesis of this compound

The synthesis of the 4-O-glucoside derivative requires a regioselective glycosylation of the 4-hydroxyl group of 5,5'-Dimethoxylariciresinol. This is achieved through a protecting group strategy followed by a Koenigs-Knorr glycosylation reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Selective Protection of the Primary Hydroxyl and 4'-Phenolic Hydroxyl Groups

To achieve regioselective glycosylation at the 4-position, the more reactive primary hydroxyl and the other phenolic hydroxyl group are protected.

  • Reagents and Materials:

    • 5,5'-Dimethoxylariciresinol

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Benzyl bromide

    • Imidazole

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Procedure:

    • Silylation of the primary hydroxyl: To a solution of 5,5'-Dimethoxylariciresinol and imidazole in DCM, add TBDMSCl at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).

    • Benzylation of the 4'-phenolic hydroxyl: To the crude silylated intermediate dissolved in DMF, add K₂CO₃ and benzyl bromide. Stir at room temperature for 12-16 hours.

    • Work up the reaction and purify by column chromatography to yield the protected intermediate.

Step 2: Koenigs-Knorr Glycosylation

The protected aglycone is then glycosylated at the free 4-phenolic hydroxyl group.

  • Reagents and Materials:

    • Protected 5,5'-Dimethoxylariciresinol

    • Acetobromoglucose

    • Silver(I) carbonate (Ag₂CO₃) or Silver(I) trifluoromethanesulfonate (AgOTf)

    • Dichloromethane (DCM), anhydrous

    • Molecular sieves (4 Å)

  • Procedure:

    • To a stirred mixture of the protected aglycone and acetobromoglucose in anhydrous DCM containing activated 4 Å molecular sieves, add Ag₂CO₃ or AgOTf.

    • Stir the reaction in the dark at room temperature for 24-48 hours.

    • Filter the reaction mixture through Celite® and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the protected glucoside.

Step 3: Deprotection

The protecting groups are removed to yield the final product.

  • Reagents and Materials:

    • Protected glucoside

    • Tetrabutylammonium fluoride (TBAF) in THF

    • Palladium on carbon (Pd/C)

    • Hydrogen gas

    • Methanol/Ethyl acetate

  • Procedure:

    • Desilylation: Treat the protected glucoside with TBAF in THF at room temperature.

    • Debenzylation: Subject the desilylated product to catalytic hydrogenation with Pd/C in a methanol/ethyl acetate mixture under a hydrogen atmosphere.

    • Filter the catalyst and concentrate the solvent to yield the final product, this compound. Purify by recrystallization or column chromatography if necessary.

StepKey TransformationStarting MaterialKey ReagentsSolventTypical Yield
1Protection5,5'-DimethoxylariciresinolTBDMSCl, Benzyl bromideDCM, DMF75-85%
2GlycosylationProtected AglyconeAcetobromoglucose, Ag₂CO₃DCM60-70%
3DeprotectionProtected GlucosideTBAF, H₂/Pd-CTHF, MeOH/EtOAc80-90%

Biological Activity and Signaling Pathway

This compound has been identified as a potent agent for reversing multidrug resistance (MDR) in doxorubicin-resistant human leukemia cells (K562/DOX).[1] The primary mechanism of this activity is the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is responsible for pumping chemotherapeutic agents out of the cell.[2][3][4]

By inhibiting P-gp, this compound increases the intracellular accumulation of doxorubicin, thereby enhancing its cytotoxic effects on resistant cancer cells.[1]

Synthesis_Workflow cluster_aglycone Synthesis of 5,5'-Dimethoxylariciresinol cluster_glycosylation Synthesis of 4-O-glucoside Syringaldehyde Syringaldehyde Dimerization Dimerization Syringaldehyde->Dimerization TiCl4, Zn Furofuran_Intermediate Furofuran_Intermediate Dimerization->Furofuran_Intermediate Reduction Reduction Furofuran_Intermediate->Reduction LiAlH4 Aglycone Aglycone Reduction->Aglycone 5,5'-Dimethoxylariciresinol Protection Protection Aglycone->Protection TBDMSCl, BnBr Protected_Aglycone Protected_Aglycone Protection->Protected_Aglycone Glycosylation Glycosylation Protected_Aglycone->Glycosylation Acetobromoglucose, Ag2CO3 Protected_Glucoside Protected_Glucoside Glycosylation->Protected_Glucoside Deprotection Deprotection Protected_Glucoside->Deprotection TBAF, H2/Pd-C Final_Product Final_Product Deprotection->Final_Product 5,5'-Dimethoxylariciresinol 4-O-glucoside

Caption: Synthetic workflow for 5,5'-Dimethoxylariciresinol and its 4-O-glucoside.

MDR_Reversal_Pathway cluster_cell Doxorubicin-Resistant Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Dox_out Extracellular Doxorubicin Pgp->Dox_out Efflux (ATP-dependent) Dox_in Intracellular Doxorubicin Dox_in->Pgp Binding Apoptosis Apoptosis Dox_in->Apoptosis Induces Dox_out->Dox_in Influx DMAG 5,5'-Dimethoxylariciresinol 4-O-glucoside DMAG->Pgp Inhibition

Caption: Mechanism of MDR reversal by this compound.

References

Application of 5,5'-Dimethoxylariciresinol 4-O-glucoside in Multidrug Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) presents a significant challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG), a lignan compound, has emerged as a promising agent to counteract MDR. This document provides detailed application notes and experimental protocols for investigating the potential of DMAG in reversing multidrug resistance.

Mechanism of Action

DMAG has been shown to reverse P-gp-mediated MDR by inhibiting the efflux function of this transporter.[1][2] This leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to these agents. The primary mechanism involves the direct or indirect interaction of DMAG with P-glycoprotein, leading to a reduction in its ability to pump out substrates.

Quantitative Data Summary

The following tables summarize the quantitative data from a study investigating the effects of DMAG on doxorubicin-resistant human leukemia K562/DOX cells.

Table 1: Effect of DMAG on Doxorubicin Cytotoxicity

TreatmentIC50 of Doxorubicin (μM)
Doxorubicin alone34.93 ± 1.37
Doxorubicin + 1.0 μM DMAG12.51 ± 1.28

Data from a study on K562/DOX cells, indicating a significant decrease in the IC50 of doxorubicin in the presence of DMAG, demonstrating the reversal of resistance.[2]

Table 2: Effect of DMAG on Intracellular Accumulation of Doxorubicin and Rhodamine 123

TreatmentRelative Fluorescence IntensityFold Increase
Doxorubicin (15.0 μM) alone33093.121.0
Doxorubicin (15.0 μM) + 1.0 μM DMAG76114.182.3
Rhodamine 123 aloneReference1.0
Rhodamine 123 + 1.0 μM DMAG-1.49 (49.11% increase)

Data from a study on K562/DOX cells, showing that DMAG significantly increases the intracellular accumulation of both doxorubicin and rhodamine 123, a known P-gp substrate.[1][2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of DMAG on the sensitivity of MDR cancer cells to chemotherapeutic agents.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • MDR cancer cell line (e.g., K562/DOX) and its parental sensitive cell line (e.g., K562)

  • Complete cell culture medium

  • DMAG and chemotherapeutic agent (e.g., Doxorubicin)

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of DMAG. Include wells with untreated cells as a control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

2. Apoptosis Assay (Hoechst 33342/Propidium Iodide Double Staining)

This assay is used to investigate whether DMAG enhances chemotherapy-induced apoptosis in MDR cells.

Materials:

  • 6-well plates

  • Hoechst 33342 solution

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the chemotherapeutic agent, with or without DMAG, for different time points (e.g., 24, 48, 72 hours).

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Hoechst 33342 and PI solutions to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a fluorescence microscope or flow cytometer.

    • Fluorescence Microscopy: Live cells will have blue nuclei with organized chromatin. Early apoptotic cells will show condensed or fragmented bright blue nuclei. Late apoptotic/necrotic cells will exhibit red nuclei (PI positive).

    • Flow Cytometry: Differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.

3. Intracellular Drug Accumulation Assay (Rhodamine 123 Accumulation)

This protocol evaluates the effect of DMAG on the efflux activity of P-glycoprotein.

Materials:

  • 24-well plates

  • Rhodamine 123

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with or without DMAG for 1-2 hours.

  • Add Rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of 5 µM and incubate for another 60-90 minutes at 37°C.

  • Harvest the cells, wash them twice with ice-cold PBS to stop the efflux.

  • Resuspend the cells in PBS and analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence in DMAG-treated cells indicates inhibition of P-gp-mediated efflux.

Visualizations

Experimental_Workflow cluster_assays Experimental Assays cluster_outcomes Expected Outcomes start Start: MDR Cancer Cell Line treatment Treatment: Chemotherapeutic Drug +/- DMAG start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Hoechst/PI) treatment->apoptosis accumulation Drug Accumulation Assay (Rhodamine 123) treatment->accumulation ic50 Decreased IC50 viability->ic50 apoptosis_increase Increased Apoptosis apoptosis->apoptosis_increase accumulation_increase Increased Intracellular Drug Concentration accumulation->accumulation_increase conclusion Conclusion: DMAG reverses multidrug resistance ic50->conclusion apoptosis_increase->conclusion accumulation_increase->conclusion Logical_Relationship mdr Multidrug Resistance (MDR) in Cancer Cells pgp Overexpression of P-glycoprotein (P-gp) mdr->pgp efflux Increased Drug Efflux pgp->efflux concentration Decreased Intracellular Drug Concentration efflux->concentration inhibition Inhibition of P-gp Function chemoresistance Chemoresistance concentration->chemoresistance dmag 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) dmag->inhibition accumulation Increased Intracellular Drug Accumulation inhibition->accumulation sensitivity Restored Chemosensitivity accumulation->sensitivity

References

Application Notes and Protocols for 5,5'-Dimethoxylariciresinol 4-O-glucoside as a Biomarker in Herbal Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxylariciresinol 4-O-glucoside is a lignan glucoside found in medicinal plants such as Lonicera maackii and Phellodendron amurense.[1] Lignans are a class of polyphenols that have garnered significant interest for their potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties. The presence of this compound in herbs used in traditional medicine suggests its potential as a biomarker for assessing the quality, efficacy, and pharmacokinetic profile of these herbal preparations.

These application notes provide a summary of the current, though limited, knowledge and detailed protocols based on established methodologies for similar compounds, to guide researchers in studying this compound as a potential biomarker.

Data Presentation

Currently, there is a notable scarcity of direct quantitative data for this compound in the scientific literature. The following table summarizes the known biological activity data.

Table 1: In Vitro Biological Activity of this compound

Cell LineAssayEndpointConcentrationEffect
K562/DOX (Doxorubicin-resistant human leukemia)MTT AssayIC50 of Doxorubicin1.0 µMDecreased from 34.93 ± 1.37 µM to 12.51 ± 1.28 µM
K562/DOXRhodamine 123 AccumulationFluorescence Intensity1.0 µMIncreased by 49.11%

Experimental Protocols

The following protocols are based on established methods for the extraction, quantification, and biological evaluation of lignan glucosides and other phytochemicals from herbal sources and biological matrices. These can be adapted for the specific analysis of this compound.

Protocol 1: Extraction of this compound from Plant Material (Lonicera maackii)

Objective: To extract this compound from dried plant material for analytical quantification or in vitro studies.

Materials:

  • Dried and powdered Lonicera maackii plant material (e.g., stems, leaves)

  • 80% Methanol (HPLC grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Centrifuge

  • Filter paper (0.45 µm)

Procedure:

  • Accurately weigh approximately 50 g of the powdered plant material.

  • Place the powdered sample into a thimble and position it in the Soxhlet extractor.

  • Add 250 mL of 80% methanol to the round-bottom flask of the Soxhlet apparatus.

  • Perform exhaustive extraction for 6-8 hours, or until the solvent in the extraction chamber runs clear.

  • After extraction, allow the solution to cool to room temperature.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude extract can be further purified using chromatographic techniques (e.g., column chromatography with silica gel or preparative HPLC) to isolate this compound.

  • For analytical purposes, the crude extract can be dissolved in a known volume of methanol, filtered through a 0.45 µm filter, and used for quantification by UPLC-MS/MS.

Protocol 2: Quantification of this compound in Rat Plasma by UPLC-MS/MS

Objective: To determine the concentration of this compound in rat plasma for pharmacokinetic studies. This protocol is adapted from methods used for other lignan glucosides.

Materials:

  • Rat plasma samples

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another lignan not present in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 13,000 x g

  • UPLC-MS/MS system with a C18 column

Procedure:

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions (Example):

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient starting from 5% B to 95% B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the IS need to be determined by direct infusion of the analytical standards.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

Objective: To evaluate the potential anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).

  • Pre-treat the cells with the compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).

  • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

  • A parallel MTT assay should be performed to assess the cytotoxicity of the compound at the tested concentrations to ensure that the observed reduction in NO is not due to cell death.

Mandatory Visualizations

experimental_workflow_extraction plant Powdered Lonicera maackii soxhlet Soxhlet Extraction (80% Methanol) plant->soxhlet evaporation Rotary Evaporation soxhlet->evaporation crude_extract Crude Extract evaporation->crude_extract purification Chromatographic Purification crude_extract->purification analysis UPLC-MS/MS Analysis crude_extract->analysis For quantification pure_compound Pure 5,5'-Dimethoxylariciresinol 4-O-glucoside purification->pure_compound pure_compound->analysis Standard

Caption: Workflow for the extraction and purification of this compound.

pharmacokinetic_workflow dosing Oral Administration to Rats blood_collection Serial Blood Sampling dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation protein_precipitation Protein Precipitation (Acetonitrile) plasma_separation->protein_precipitation analysis UPLC-MS/MS Quantification protein_precipitation->analysis pk_parameters Pharmacokinetic Analysis analysis->pk_parameters

Caption: Workflow for a pharmacokinetic study of this compound in rats.

anti_inflammatory_pathway cluster_0 Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates, leads to degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression nfkb_nuc->gene_expression inos iNOS gene_expression->inos no Nitric Oxide (NO) inos->no compound 5,5'-Dimethoxylariciresinol 4-O-glucoside compound->ikk Potential Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway and potential point of intervention.

References

Application Note: Analysis of Flavonoid Glycoside Isomers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-viral properties.[1] In nature, flavonoids commonly exist as glycosides, where one or more sugar moieties are attached to the flavonoid aglycone. The specific sugar, its linkage position on the aglycone, and the nature of the linkage (O- or C-glycosidic bond) give rise to a vast number of structural isomers. These isomers often exhibit different biological activities and bioavailability.[2]

The structural similarity of flavonoid glycoside isomers presents a significant analytical challenge, as they often have identical molecular weights and similar physicochemical properties, making them difficult to distinguish using conventional methods.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and essential tool for the separation, identification, and quantification of these isomers. This application note provides a detailed protocol for the analysis of flavonoid glycoside isomers using LC-MS/MS.

Analytical Challenges and Strategies

The primary challenge in analyzing flavonoid glycoside isomers lies in their differentiation. Isomers can differ in:

  • Glycosylation Position: The sugar moiety can be attached to different hydroxyl groups on the aglycone.

  • Sugar Moiety: The attached sugar can be different (e.g., glucose, rhamnose) but have the same mass.

  • Inter-glycosidic Linkage: In di-glycosides, the linkage between the sugars can vary.

  • Aglycone Structure: The underlying flavonoid structure can be isomeric (e.g., apigenin vs. genistein).[5]

  • Glycosidic Bond Type: The sugar can be linked via an oxygen atom (O-glycoside) or a carbon atom (C-glycoside).

LC-MS/MS addresses these challenges by combining the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

Experimental Workflow

The overall workflow for the analysis of flavonoid glycoside isomers involves sample preparation, LC separation, and MS/MS detection and analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Material extraction Solvent Extraction (e.g., 70% Ethanol, Sonication) start->extraction cleanup Solid Phase Extraction (SPE) (e.g., C18 Cartridge) extraction->cleanup lc Chromatographic Separation (Reversed-Phase C18 Column) cleanup->lc ms Mass Spectrometry (ESI Source) lc->ms msms Tandem MS (MS/MS) (Collision-Induced Dissociation) ms->msms identification Isomer Identification (Fragmentation Pattern Analysis) msms->identification quantification Quantification (MRM Data Analysis) identification->quantification

Figure 1: General workflow for LC-MS/MS analysis of flavonoid glycoside isomers.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of Flavonoids from Plant Material

This protocol describes a general method for extracting flavonoid glycosides from dried plant material.

1. Materials and Reagents:

  • Dried, powdered plant material

  • 70% Ethanol (v/v) in water[6]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) C18 cartridges[7]

  • Vortex mixer, Sonicator, Centrifuge

  • 0.22 µm syringe filters

2. Extraction Procedure:

  • Weigh approximately 100 mg of the dried, powdered plant sample into a centrifuge tube.[8]

  • Add 5 mL of 70% ethanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Sonicate the mixture for 45 minutes in an ultrasonic bath.[6]

  • Centrifuge the sample at 3500 rpm for 15 minutes.[7]

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the pellet twice more to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

3. Solid Phase Extraction (SPE) Cleanup:

  • Reconstitute the dried extract in 1 mL of 10% methanol in water.

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water (containing 0.1% formic acid).[7][9]

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water (containing 0.1% formic acid) to remove highly polar impurities.

  • Elute the flavonoid glycosides with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

Protocol 2: LC-MS/MS Instrumental Analysis

This protocol provides typical starting conditions for the separation and detection of flavonoid glycoside isomers. Optimization will be required based on the specific isomers of interest and the sample matrix.

1. Liquid Chromatography (LC) Conditions:

  • System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8]

  • Flow Rate: 0.2 mL/min[10]

  • Column Temperature: 40 °C[10]

  • Injection Volume: 5 µL

  • Gradient Elution: A linear gradient is often effective.[10]

    • 0-1 min: 10% B

    • 1-10 min: 10-40% B

    • 10-13 min: 40-95% B

    • 13-15 min: Hold at 95% B

    • 15-16 min: Return to 10% B

    • 16-20 min: Column re-equilibration

2. Mass Spectrometry (MS/MS) Conditions:

  • System: Triple Quadrupole (QqQ) or high-resolution mass spectrometer (QTOF, Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.[6][11]

  • Capillary Voltage: 2.5 - 3.5 kV

  • Source Temperature: 120 °C[3]

  • Desolvation Gas Temperature: 250 - 400 °C

  • Desolvation Gas Flow: 800 - 1000 L/h[3]

  • Scan Mode:

    • Full Scan: To identify precursor ions of potential flavonoids.

    • Product Ion Scan: To obtain fragmentation spectra for structural elucidation.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of known isomers.[6]

  • Collision Energy: This needs to be optimized for each compound but typically ranges from 15-40 eV.

Data Presentation

Isomer Differentiation by MS/MS Fragmentation

The key to identifying isomers is through their characteristic fragmentation patterns.

  • O-Glycosides: The most common fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (e.g., -162 Da for a hexose, -146 Da for a deoxyhexose). The resulting ion is the aglycone [Y₀]⁻.[5]

  • C-Glycosides: These are more stable and fragment through cross-ring cleavages of the sugar. Characteristic neutral losses of 90 and 120 Da are observed.[5] For example, a 6-C glycoside may show a diagnostic [M+H-4H₂O]⁺ fragment ion.[3]

  • Positional Isomers: While challenging, positional isomers can sometimes be differentiated by the relative abundance of specific fragment ions.[3] Metal complexation can also be used to induce more distinctive fragmentation patterns.[1]

Table 1: Characteristic MS/MS Transitions for Flavonoid Glycoside Isomers

Flavonoid TypeExample CompoundPrecursor Ion (m/z) [M-H]⁻Key Fragment Ion(s) (m/z)Characteristic Neutral Loss
Flavonol O-Glycoside Quercetin-3-O-glucoside (Isoquercitrin)463.08301.03162 (Glucose)
Flavone O-Glycoside Luteolin-7-O-glucoside447.09285.04162 (Glucose)
Flavone C-Glycoside Luteolin-6-C-glucoside (Isoorientin)447.09357.06, 327.0590, 120
Flavone C-Glycoside Luteolin-8-C-glucoside (Orientin)447.09357.06, 327.0590, 120
Flavanone O-Glycoside Naringenin-7-O-glucoside (Prunin)433.11271.06162 (Glucose)

Note: While C-glycoside isomers like Isoorientin and Orientin produce similar fragment ions, their relative intensities and chromatographic retention times are used for differentiation.

Quantitative Analysis

For quantitative studies, a method using MRM is developed and validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7]

Table 2: Example Quantitative Data for Quercetin Glycoside Isomers in Different Plant Extracts

Sample IDIsoquercitrin (µg/g)Rutin (µg/g)Quercitrin (µg/g)
Extract A 152.4 ± 8.145.6 ± 3.522.1 ± 1.9
Extract B 88.2 ± 5.4198.7 ± 11.2Not Detected
Extract C 34.5 ± 2.912.1 ± 1.178.4 ± 6.3
LOQ (µg/g) 0.200.200.20

Data are presented as mean ± standard deviation (n=3). "Not Detected" indicates the concentration was below the Limit of Detection (LOD).

Conclusion

LC-MS/MS is an indispensable technique for the detailed analysis of flavonoid glycoside isomers. By optimizing chromatographic separation and carefully interpreting MS/MS fragmentation patterns, researchers can successfully separate, identify, and quantify these structurally similar compounds. This capability is crucial for understanding the chemical composition of natural products and for developing new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 5,5'-Dimethoxylariciresinol 4-O-glucoside for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) in bioassays.

Troubleshooting Guide

Issue 1: Precipitation of DMAG observed upon addition to aqueous buffer or cell culture medium.

  • Possible Cause: DMAG, like many lignan glycosides, has low intrinsic aqueous solubility. The compound is likely precipitating out of solution when the concentration of the organic solvent (e.g., DMSO) is significantly diluted in the aqueous environment. This is a common phenomenon known as "salting out."

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent is within a range that is non-toxic to the cells and can maintain DMAG in solution. For Dimethyl Sulfoxide (DMSO), a final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal for sensitive cell lines or long-term assays.[1][2][3][4][5][6] Always include a vehicle control with the same final solvent concentration in your experiments.

    • Stepwise Dilution: Avoid adding the concentrated DMAG stock solution directly into the final volume of the aqueous medium. Instead, perform one or more intermediate dilutions in the culture medium. For example, pre-dilute the stock in a small volume of media before adding it to the final culture volume.

    • Slow Addition and Mixing: Add the DMAG stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[4] This helps to prevent localized high concentrations that can lead to immediate precipitation.

    • Sonication: If a slight precipitate still forms, brief ultrasonication of the final working solution may help to redissolve the compound.[4]

Issue 2: Inconsistent or lower-than-expected biological activity in bioassays.

  • Possible Cause: Poor solubility can lead to an overestimation of the actual concentration of the compound in solution, resulting in inaccurate structure-activity relationships (SAR) and variable data. The observed biological effect may be limited by the amount of DMAG that is truly dissolved.

  • Troubleshooting Steps:

    • Determine Aqueous Solubility Limit: Before conducting extensive bioassays, it is advisable to determine the practical solubility limit of DMAG in your specific bioassay buffer or cell culture medium. This can be done by preparing serial dilutions and visually inspecting for precipitation under a microscope.

    • Employ Advanced Solubilization Techniques: If the required concentration for your bioassay exceeds the aqueous solubility of DMAG, consider using one of the advanced formulation strategies outlined in the experimental protocols section below, such as cyclodextrin complexation, liposomal encapsulation, or nanoparticle formulation.[7][8][9][10]

    • Increase Incubation Time (with caution): In some cases, a longer incubation period may allow for more of the compound to dissolve and exert its biological effect. However, this must be balanced with the potential for compound degradation and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound (DMAG)?

Q2: What is the recommended solvent for preparing a stock solution of DMAG?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like DMAG for in vitro studies.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: To avoid cytotoxicity, the final concentration of DMSO should be kept as low as possible. For most cell lines, a final DMSO concentration of ≤ 0.5% is a general guideline.[4][5][12] However, for sensitive cell lines or long-term experiments (e.g., over 24 hours), it is highly recommended to keep the final DMSO concentration at or below 0.1% .[1][2][13] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[3]

Q4: Are there alternatives to DMSO for solubilizing DMAG?

A4: While DMSO is the most common, other organic solvents like ethanol can be used. However, they may also exhibit cellular toxicity. More advanced and biocompatible approaches involve formulation strategies that enhance aqueous solubility directly, such as using cyclodextrins, liposomes, or nanoparticles, which can reduce or eliminate the need for organic co-solvents.[7][8][9][10]

Q5: How can cyclodextrins improve the solubility of DMAG?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like the aglycone portion of DMAG, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its solubility in aqueous solutions.[8][14][15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its high aqueous solubility and low toxicity.[8]

Q6: Can liposomes or nanoparticles be used to deliver DMAG in bioassays?

A6: Yes, encapsulating DMAG in liposomes or formulating it into nanoparticles are effective strategies to improve its aqueous solubility and bioavailability.[7][9][10][19] Liposomes are lipid vesicles that can encapsulate hydrophobic compounds within their lipid bilayer.[9][10] Lignin-based nanoparticles have also been developed as carriers for hydrophobic compounds.[7][20][21][22][23] These nanoformulations can improve stability and facilitate cellular uptake.

Data Presentation

Table 1: Comparison of Solubilization Strategies for Poorly Water-Soluble Glycosides

Strategy Principle of Solubilization Typical Fold-Increase in Solubility Advantages Considerations
Co-solvents (e.g., DMSO) Increases the polarity of the solvent system.Variable, depends on co-solvent concentration.Simple to prepare.Potential for cytotoxicity; may alter protein conformation.
Cyclodextrin Complexation Encapsulation of the hydrophobic portion of the molecule within the cyclodextrin cavity.Can be significant (e.g., 9-fold for hyperoside with HP-β-CD).[17]Low toxicity; can be used in vivo.Stoichiometry of the complex needs to be optimized.
Liposomal Encapsulation Incorporation of the hydrophobic molecule within the lipid bilayer of the vesicle.High, as it forms a dispersion rather than a true solution.Biocompatible; protects the compound from degradation.More complex preparation; potential for interaction with serum components.
Nanoparticle Formulation Encapsulation or dispersion of the compound within a polymer matrix.High, forms a colloidal dispersion.Can enhance cellular uptake and provide controlled release.Requires specialized preparation techniques; characterization of particle size and stability is necessary.

Experimental Protocols

Protocol 1: Solubilization using Cyclodextrin Inclusion Complexation

This protocol is adapted from methods used for other poorly soluble plant glycosides and lignans.[8][17]

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a desired concentration (e.g., 1-10% w/v) in the bioassay buffer.

  • Complexation: Add an excess amount of DMAG powder to the HP-β-CD solution.

  • Equilibration: Seal the container and shake the suspension at a constant temperature (e.g., 25-37°C) for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Filtration/Centrifugation: Remove the undissolved DMAG by filtering the suspension through a 0.22 µm syringe filter or by centrifugation at high speed.

  • Quantification: Determine the concentration of the solubilized DMAG in the filtrate/supernatant using a suitable analytical method, such as HPLC-UV.

  • Bioassay: Use the resulting clear solution for your bioassays. Remember to include a control with the same concentration of HP-β-CD alone.

Protocol 2: Preparation of a DMAG Stock Solution in DMSO and Dilution for Bioassays

  • Stock Solution Preparation:

    • Accurately weigh the DMAG powder.

    • Dissolve it in 100% sterile DMSO to make a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution; gentle warming or vortexing may be applied.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Pre-warm the cell culture medium or bioassay buffer to 37°C.

    • Perform serial dilutions of the DMAG stock solution in pre-warmed medium to achieve the final desired concentrations.

    • Crucially, ensure the final DMSO concentration does not exceed the tolerated level for your cells (ideally ≤ 0.1%).

    • For example, to achieve a 10 µM final concentration of DMAG with 0.1% DMSO from a 10 mM stock:

      • Add 1 µL of the 10 mM DMAG stock to 999 µL of pre-warmed medium.

    • Gently mix the final solution by inverting or swirling.

    • Visually inspect for any signs of precipitation before adding to the cells.

Visualizations

Diagram 1: General Workflow for Troubleshooting DMAG Precipitation

G start DMAG precipitates in aqueous medium check_dmso Is final DMSO concentration <0.5%? (ideally <0.1%) start->check_dmso dilution_method Was a stepwise/slow dilution method used? check_dmso->dilution_method Yes reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No solubility_limit Is the target concentration below the aqueous solubility limit? dilution_method->solubility_limit Yes optimize_dilution Use stepwise dilution and pre-warmed media dilution_method->optimize_dilution No advanced_methods Use advanced methods: - Cyclodextrins - Liposomes - Nanoparticles solubility_limit->advanced_methods No success Precipitation Resolved solubility_limit->success Yes reduce_dmso->check_dmso optimize_dilution->dilution_method advanced_methods->success

Caption: A step-by-step workflow for troubleshooting DMAG precipitation.

Diagram 2: Proposed Signaling Pathway for Lignan Glycoside Activity

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DMAG DMAG CREB CREB DMAG->CREB Activates Bax Bax DMAG->Bax Inhibits pCREB p-CREB (Active) CREB->pCREB Phosphorylation Bcl2 Bcl-2 pCREB->Bcl2 Upregulates BDNF BDNF (Transcription) pCREB->BDNF Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed neuroprotective signaling pathway for lignan glycosides.

References

Stability of 5,5'-Dimethoxylariciresinol 4-O-glucoside under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability of 5,5'-Dimethoxylariciresinol 4-O-glucoside under various experimental conditions. The following information is based on established principles for the stability of related lignan and phenolic glycosides, as direct stability data for this specific molecule is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of moisture. Like many phenolic glycosides, it is susceptible to hydrolysis of the glycosidic bond, particularly under acidic or alkaline conditions, which can be accelerated by elevated temperatures. The aglycone, 5,5'-Dimethoxylariciresinol, may also be subject to degradation under harsh conditions.

Q2: My analytical results show a decrease in the concentration of this compound over time. What could be the cause?

A2: A decrease in concentration suggests degradation of the compound. The most likely cause is the hydrolysis of the 4-O-glucoside linkage, yielding 5,5'-Dimethoxylariciresinol and glucose. This process is often catalyzed by acidic or basic conditions in your sample matrix or buffer. High temperatures can also contribute to thermal degradation.[1][2][3][4] It is recommended to analyze your sample for the appearance of the aglycone to confirm this degradation pathway.

Q3: At what pH range is this compound expected to be most stable?

A3: For many phenolic glycosides, optimal stability is found in a slightly acidic to neutral pH range (approximately pH 4-6). However, this needs to be experimentally determined for this compound. Both strongly acidic and alkaline conditions are likely to promote hydrolysis.[4][5]

Q4: What is a suitable temperature for storing solutions of this compound?

A4: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable to minimize both chemical and microbial degradation. It is crucial to minimize freeze-thaw cycles. Lignans are generally stable at moderate temperatures in a dry state, but degradation is more likely in solution, especially with moisture present.[1][2]

Q5: I am observing multiple degradation peaks in my chromatogram. What could they be?

A5: Besides the primary aglycone (5,5'-Dimethoxylariciresinol), other peaks could represent further degradation products of the aglycone itself, especially under oxidative or high-temperature stress. The complex structure of lignans can lead to various breakdown products.[6][7][8] Characterization of these products would require techniques like mass spectrometry (MS).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of parent compound in acidic buffer Acid-catalyzed hydrolysis of the glycosidic bond.- Determine the optimal pH for stability by conducting a pH-rate profile study. - If acidic conditions are necessary, perform experiments at lower temperatures to reduce the degradation rate. - Use a less harsh acidic buffer if possible.[3][9]
Degradation observed at room temperature Instability in the current formulation or solvent.- Store samples and stock solutions at refrigerated or frozen temperatures. - Evaluate the stability in different solvents to find a more suitable one. - Prepare solutions fresh before each experiment if possible.
Inconsistent results between experimental runs Uncontrolled variations in pH or temperature.- Strictly control and monitor the pH and temperature of your experiments. - Use calibrated equipment. - Ensure consistent sample handling and storage conditions.
Precipitation of the compound from solution Poor solubility or degradation leading to less soluble products.- Check the solubility of the compound in your chosen solvent system. - Consider the use of co-solvents, but verify their inertness. - Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.[10][11][12]

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and suitable organic solvent (e.g., methanol, acetonitrile)

  • pH meter, heating block or oven, photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for specific time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for specific time points.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for specific time points.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C) for an extended period.

    • Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products using MS if available.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which this compound exhibits maximum stability.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Add a known concentration of this compound to each buffer.

  • Incubate the solutions at a constant, elevated temperature (e.g., 50 °C) to accelerate degradation.

  • At various time intervals, take samples from each buffer and analyze them using HPLC to determine the remaining concentration of the compound.

  • For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order rate constant (k) for the degradation.

  • Plot the logarithm of k versus pH to generate the pH-rate profile and identify the pH of maximum stability (the lowest k value).

Data Presentation

Table 1: Hypothetical Data from a Forced Degradation Study

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products
0.1 M HCl860~ 25%5,5'-Dimethoxylariciresinol
0.1 M NaOH860~ 15%5,5'-Dimethoxylariciresinol
3% H₂O₂2425~ 10%Oxidized derivatives
Heat (Solid)4880< 5%Not significant
Heat (Solution)4880~ 30%5,5'-Dimethoxylariciresinol

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Visualizations

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Neutralize/Dilute Sample C->D E Analyze by Stability-Indicating HPLC D->E F Quantify Degradation & Identify Products E->F

Caption: Workflow for a forced degradation study.

G Parent 5,5'-Dimethoxylariciresinol 4-O-glucoside Aglycone 5,5'-Dimethoxylariciresinol Parent->Aglycone Hydrolysis (Acid/Base/Heat) Glucose Glucose Parent->Glucose Hydrolysis Oxidized Oxidized Degradation Products Parent->Oxidized Oxidation (e.g., H₂O₂) Further Further Degradation Products Aglycone->Further Harsh Conditions

Caption: Potential degradation pathways.

References

Overcoming challenges in the large-scale purification of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the large-scale purification of 5,5'-Dimethoxylariciresinol 4-O-glucoside. The information is presented in a practical question-and-answer format to assist in optimizing your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to provide solutions to specific issues you may face during the extraction, chromatography, and final purification steps.

Section 1: Extraction & Initial Processing

Question: What are the most common challenges when extracting this compound from plant material on a large scale?

Answer: The primary challenges in large-scale extraction include achieving exhaustive extraction of the target compound while minimizing the co-extraction of impurities. This compound, being a glycoside, is polar and requires polar solvents for efficient extraction. However, these solvents also extract a wide range of other polar compounds like sugars, other glycosides, and phenolic compounds, which can complicate downstream purification.

Troubleshooting: Low Extraction Yield

Potential Cause Recommended Solution
Inadequate Solvent Polarity While methanol or ethanol are common choices, their efficiency can be enhanced. Consider using a graded series of solvents, starting with a less polar solvent to remove non-polar impurities, followed by a more polar solvent system (e.g., methanol/water mixtures) for the target compound.
Insufficient Solvent-to-Solid Ratio On a large scale, ensuring thorough wetting and penetration of the plant material is crucial. Increase the solvent volume or implement multiple extraction cycles.
Suboptimal Extraction Technique For large batches, simple maceration may be inefficient. Techniques like percolation, Soxhlet extraction, or newer methods like pressurized liquid extraction (PLE) or ultrasound-assisted extraction (UAE) can significantly improve yield and reduce extraction time.[1]
Degradation of the Glucoside Glycosidic bonds can be susceptible to hydrolysis under acidic or basic conditions, or at elevated temperatures.[2][3] Ensure the extraction pH is near neutral and avoid excessive heat.
Section 2: Chromatographic Purification

Question: I am observing poor peak resolution and significant tailing during preparative HPLC purification. What could be the cause and how can I fix it?

Answer: Poor peak shape in preparative chromatography is a common issue that can drastically reduce purity and yield. The causes can range from column issues to improper mobile phase composition.

Troubleshooting: Poor Chromatographic Performance

Potential Cause Recommended Solution
Column Overload This is a frequent issue in scaling up. Reduce the sample load or switch to a larger diameter column with a higher loading capacity.
Inappropriate Mobile Phase The mobile phase composition is critical for good separation. Optimize the gradient slope and the organic modifier (e.g., acetonitrile, methanol) concentration. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can often improve peak shape for phenolic compounds by suppressing the ionization of hydroxyl groups.
Column Contamination or Degradation Impurities from the crude extract can irreversibly bind to the stationary phase. Implement a robust column cleaning and regeneration protocol. Consider using a guard column to protect the main preparative column.[4]
Secondary Interactions The silanol groups on silica-based columns can interact with polar analytes, causing peak tailing. Use an end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase in small amounts.

Question: What type of stationary phase is most suitable for the large-scale purification of this compound?

Answer: For the purification of polar glycosides like this compound, reversed-phase (C18 or C8) chromatography is generally the most effective method.[5] However, for crude extracts with high complexity, a multi-step approach may be necessary.

Recommended Purification Strategy:

  • Initial Cleanup: Use a macroporous resin or solid-phase extraction (SPE) to remove highly polar impurities like sugars and salts.

  • Fractionation: Employ silica gel chromatography as a preliminary fractionation step to separate compounds based on polarity.

  • Final Purification: Utilize preparative reversed-phase HPLC for the final high-purity isolation of the target compound.

Section 3: Compound Stability & Handling

Question: Is this compound susceptible to degradation during purification and storage?

Answer: Yes, like many natural glycosides, this compound can be sensitive to certain conditions. The glycosidic linkage is prone to acid-catalyzed hydrolysis.[2][3] Additionally, phenolic compounds can be susceptible to oxidation.

Troubleshooting: Compound Degradation

Potential Cause Recommended Solution
Acidic Conditions Avoid prolonged exposure to strong acids. If an acidic modifier is used in the mobile phase, ensure it is a volatile acid that can be easily removed during solvent evaporation.
Elevated Temperatures During solvent removal (e.g., rotary evaporation), use a moderate temperature (typically ≤ 40-50°C) to prevent thermal degradation.[2][3][6]
Oxidation Exposure to air and light can promote oxidation of the phenolic moieties. Work with degassed solvents, and consider adding an antioxidant like ascorbic acid in trace amounts during processing if oxidation is a major concern. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Experimental Protocols & Methodologies

General Protocol for Large-Scale Purification

This protocol outlines a general workflow. Optimization will be required based on the specific plant material and available equipment.

  • Extraction:

    • Mill the dried plant material (e.g., from Lonicera maackii or Phellodendron amurense) to a coarse powder.[7][8]

    • Perform an initial extraction with a non-polar solvent like hexane to remove lipids and chlorophyll.

    • Extract the defatted material with 80% methanol in water using percolation or repeated maceration.

    • Combine the methanol extracts and concentrate under reduced pressure.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol). The target glycoside is expected to partition into the more polar fractions (e.g., n-butanol).

  • Column Chromatography (Initial Fractionation):

    • Subject the n-butanol fraction to silica gel column chromatography.

    • Elute with a gradient of chloroform-methanol or dichloromethane-methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.

  • Preparative HPLC (Final Purification):

    • Pool the enriched fractions and concentrate.

    • Purify using a preparative reversed-phase (C18) HPLC column.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

    • Gradient: A typical starting point would be a linear gradient from 10-50% B over 60 minutes.

    • Monitor the elution profile with a UV detector (wavelengths around 280 nm are often suitable for phenolic compounds).

    • Collect the peak corresponding to this compound.

  • Final Steps:

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain the purified compound as a powder.

    • Confirm the identity and purity using analytical techniques such as HPLC, LC-MS, and NMR.

Visualizing the Workflow

Diagram: General Purification Workflow

G General Purification Workflow for this compound A Plant Material (e.g., Lonicera maackii) B Extraction (80% Methanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E n-Butanol Fraction D->E F Silica Gel Chromatography E->F G Enriched Fractions F->G H Preparative RP-HPLC G->H I Pure 5,5'-Dimethoxylariciresinol 4-O-glucoside H->I

Caption: A typical workflow for the large-scale purification of the target glycoside.

Diagram: Troubleshooting Logic for Low Purity

G Troubleshooting Low Purity in Preparative HPLC Start Low Purity Observed CheckPeakShape Is peak shape poor (tailing, fronting)? Start->CheckPeakShape CheckResolution Are peaks co-eluting? CheckPeakShape->CheckResolution No OptimizeMobilePhase Optimize Mobile Phase (gradient, pH) CheckPeakShape->OptimizeMobilePhase Yes ReduceLoad Reduce Sample Load CheckResolution->ReduceLoad Yes PrePurify Add an initial purification step CheckResolution->PrePurify No Result Improved Purity OptimizeMobilePhase->Result ChangeColumn Consider a different stationary phase ReduceLoad->ChangeColumn ReduceLoad->Result PrePurify->Result

Caption: A logical approach to diagnosing and resolving low purity issues.

References

Technical Support Center: Sensitive Detection of 5,5'-Dimethoxylariciresinol 4-O-glucoside by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of 5,5'-Dimethoxylariciresinol 4-O-glucoside using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.

Issue Potential Cause Recommended Solution
Low Sensitivity / Poor Signal Intensity Suboptimal Electrospray Ionization (ESI) Parameters: Incorrect capillary voltage, nebulizer pressure, or gas temperatures can lead to inefficient ionization.Systematically optimize ESI parameters. Start with the values provided in the experimental protocol below and adjust one parameter at a time while monitoring the signal intensity of the analyte. A design of experiments (DoE) approach can be efficient for this.[1][2]
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization efficiency of the analyte.For negative ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to deprotonate the phenolic hydroxyl groups.[3] For positive ion mode, a mobile phase containing a low concentration of an acid like formic or acetic acid can aid in protonation.[4]
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.Improve sample preparation to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction. Also, ensure adequate chromatographic separation from matrix components.
In-source Fragmentation: The analyte may be fragmenting in the ion source before reaching the mass analyzer, leading to a decreased precursor ion signal.Optimize the fragmentor or capillary exit voltage. Start with a low value and gradually increase it while monitoring the precursor ion intensity. A higher voltage can induce fragmentation, so finding the optimal balance is key.[5]
Poor Peak Shape / Peak Tailing Secondary Interactions with Residual Silanols: The polar glucoside and phenolic hydroxyl groups can interact with active silanol groups on the HPLC column packing material, causing peak tailing.[3][6][7][8][9]Use a modern, well-endcapped C18 column: These columns have fewer exposed silanol groups.[3] Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) with an acid like formic acid can suppress the ionization of silanol groups, reducing secondary interactions.[6][8] Add a competing base (in older methods): A small amount of a modifier like triethylamine could be used, but this is less common with modern columns and can suppress ESI signal.
Column Overload: Injecting too much sample can lead to peak fronting or tailing.Reduce the injection volume or dilute the sample.
Extra-column Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[9]
Inconsistent Retention Times Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to use 10-20 column volumes.
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure the HPLC pump's proportioning valves are functioning correctly.
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant and stable temperature.[10]

Frequently Asked Questions (FAQs)

Q1: What are the expected mass and precursor ion for this compound?

A1: The molecular formula for this compound is C₂₈H₃₈O₁₃, with a molecular weight of approximately 582.6 g/mol . In negative ion mode ESI, the expected precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 581.2. In positive ion mode, you might observe the protonated molecule [M+H]⁺ at m/z 583.2 or adducts such as the sodium adduct [M+Na]⁺ at m/z 605.2.

Q2: What are the predicted MRM transitions for this compound?

Based on this, here are the predicted Multiple Reaction Monitoring (MRM) transitions:

Ion Mode Precursor Ion (Q1) Product Ion (Q3) Description
Negative581.2419.2[M-H]⁻ → [Aglycone-H]⁻
Negative581.2VariesFurther fragmentation of the aglycone
Positive583.2421.2[M+H]⁺ → [Aglycone+H]⁺
Positive605.2421.2[M+Na]⁺ → [Aglycone+H]⁺

Note: The aglycone is 5,5'-Dimethoxylariciresinol. Further fragmentation of the aglycone at m/z 419.2 or 421.2 would need to be determined experimentally by performing a product ion scan.

Q3: Which ionization mode, positive or negative, is better for the analysis of this compound?

A3: Both positive and negative ion modes can be used. However, due to the presence of phenolic hydroxyl groups, negative ion mode ESI is often preferred for lignans and other polyphenols as it readily forms stable deprotonated molecules [M-H]⁻, often resulting in higher sensitivity.

Q4: What type of HPLC column is recommended?

A4: A high-purity, end-capped C18 reversed-phase column is the most suitable choice. These columns minimize interactions with residual silanols, which is crucial for achieving good peak shapes for polar and ionizable compounds like lignan glucosides.[3]

Q5: How can I confirm the identity of the peak for this compound?

A5: The most definitive way is to use a certified reference standard. By comparing the retention time and the mass spectrum (including fragmentation patterns from MS/MS) of your sample peak with that of the standard, you can confirm its identity. If a standard is not available, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition.

Experimental Protocol: Optimized HPLC-MS Method

This protocol provides a starting point for the sensitive detection of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

1. HPLC Parameters

Parameter Condition
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2. Mass Spectrometry Parameters (Negative Ion Mode ESI)

Parameter Setting
Ion Mode Negative Electrospray Ionization (ESI)
Capillary Voltage 3.0 - 3.5 kV
Nebulizer Pressure 30 - 40 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Fragmentor Voltage 100 - 150 V (instrument-dependent, optimize for minimal in-source fragmentation)
Scan Type Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions for Method Development:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (Quantifier)581.2419.215 - 25 (Optimize)
This compound (Qualifier)581.2To be determinedOptimize

Note: The qualifier ion should be another characteristic fragment of the aglycone, which can be identified by performing a product ion scan on m/z 419.2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Sample Extraction Cleanup SPE Cleanup Sample->Cleanup Matrix Removal Injection Injection Cleanup->Injection Column C18 Column Injection->Column Gradient Gradient Elution ESI ESI Source Column->ESI MS_Analysis MS/MS (MRM) ESI->MS_Analysis Ionization Quantification Quantification MS_Analysis->Quantification

Caption: Experimental workflow for HPLC-MS analysis.

troubleshooting_logic cluster_peak_shape Poor Peak Shape? cluster_sensitivity Low Sensitivity? Start Problem Observed CheckColumn Check Column (Age, Type) Start->CheckColumn Yes OptimizeESI Optimize ESI Parameters Start->OptimizeESI No CheckMobilePhase Check Mobile Phase (pH, Composition) CheckColumn->CheckMobilePhase CheckSample Check Sample (Solvent, Concentration) CheckMobilePhase->CheckSample Solution Solution Implemented CheckSample->Solution CheckMatrix Investigate Matrix Effects OptimizeESI->CheckMatrix OptimizeFragmentor Optimize Fragmentor Voltage CheckMatrix->OptimizeFragmentor OptimizeFragmentor->Solution

Caption: Troubleshooting logic for common HPLC-MS issues.

References

Troubleshooting low yields in the extraction of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 5,5'-Dimethoxylariciresinol 4-O-glucoside, aiming to improve final yields.

Troubleshooting Guides

This section addresses specific issues that may lead to low yields of this compound during the extraction process.

Issue 1: Low Extraction Efficiency

Question: My final yield of this compound is significantly lower than expected. What are the potential causes related to the initial extraction step?

Answer: Low extraction efficiency is a common issue and can often be attributed to several factors related to the extraction solvent and methodology. As a lignan glycoside, the polarity of the solvent system is critical for the effective solubilization of this compound.

  • Solvent Selection: The use of pure, non-polar solvents is likely to result in poor yields. Aqueous mixtures of polar solvents are generally more effective for extracting glycosides.[1][2] For lignans, aqueous solutions of ethanol or methanol, typically in the range of 70-100%, are commonly used.[1] An optimized study on the extraction of lignans from oats found that 80% methanol provided the highest yield.[3]

  • Solid-to-Liquid Ratio: An insufficient volume of solvent may not effectively penetrate the plant matrix to dissolve the target compound. A higher solvent-to-solid ratio increases the concentration gradient, which can enhance extraction efficiency. For lignan extraction, ratios from 1:10 to 1:30 (w/v) have been suggested.[4]

  • Particle Size: The surface area of the plant material available for solvent contact is a critical factor. Inadequate grinding of the raw material will result in larger particle sizes and reduced extraction efficiency. It is recommended to use a fine, homogenous powder.

  • Extraction Time and Temperature: The duration and temperature of the extraction process directly impact the yield. Lignans are generally stable at temperatures below 100°C, and elevated temperatures can facilitate the extraction process.[1] However, excessively high temperatures or prolonged extraction times can potentially lead to the hydrolysis of the glycosidic bond.[1] For oat lignans, an extraction time of 60 minutes at temperatures between 60°C and 80°C showed optimal results.[3]

Issue 2: Potential Degradation of the Target Compound

Question: I suspect that my target compound, this compound, is degrading during my extraction and purification process. How can I mitigate this?

Answer: Degradation of the target compound is a significant concern that can drastically reduce yields. Lignan glycosides can be susceptible to hydrolysis and other degradation pathways.

  • pH of the Extraction Solvent: Extreme pH conditions can lead to the hydrolysis of the glycosidic linkage.[1] It is advisable to maintain a near-neutral pH during extraction unless a specific pH is required for a particular protocol.

  • Thermal Degradation: While lignans are relatively heat-stable, prolonged exposure to high temperatures can cause degradation.[1][3] When using techniques like Soxhlet extraction or solvent evaporation with a rotary evaporator, it is crucial to control the temperature to below 100°C, and ideally lower for extended periods.[1]

  • Enzymatic Degradation: Fresh plant material may contain endogenous enzymes that can degrade glycosides. To deactivate these enzymes, it is common practice to dry or freeze-dry the plant material prior to extraction.

  • Photodegradation: Although less commonly reported for lignans, prolonged exposure to light could potentially lead to degradation. It is good practice to protect extracts from direct light by using amber glassware or covering vessels with aluminum foil.[5]

Issue 3: Inefficient Purification and Compound Loss

Question: I am losing a significant amount of this compound during the purification steps. How can I improve my purification strategy?

Answer: The purification stage is critical for obtaining a high-purity product, but it can also be a major source of yield loss.

  • Choice of Chromatographic Stationary Phase: this compound is a polar molecule due to its glycosidic moiety. Therefore, reversed-phase chromatography (e.g., C18 silica gel) is often more suitable for its purification than normal-phase silica gel.

  • Solvent System for Chromatography: The selection of the mobile phase is crucial for achieving good separation. A gradient elution starting with a high polarity solvent (e.g., water) and gradually increasing the proportion of a less polar organic solvent (e.g., methanol or acetonitrile) is typically effective for separating glycosides.

  • Fraction Collection and Analysis: It is important to analyze fractions diligently using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to accurately identify the fractions containing the target compound and avoid premature pooling or discarding of valuable product.

Frequently Asked Questions (FAQs)

Q1: What are the typical plant sources for this compound?

A1: this compound has been isolated from the herbs of Lonicera maackii and has also been reported in Phellodendron amurense.[6][7]

Q2: What are the key physicochemical properties of this compound that I should be aware of during extraction?

A2: Key properties include:

  • Molecular Formula: C₂₈H₃₈O₁₃[7]

  • Molecular Weight: 582.6 g/mol [7]

  • Polarity: It is a polar molecule due to the presence of a glucoside moiety, making it more soluble in polar solvents like water, ethanol, and methanol.[1]

Q3: Which extraction method is most suitable for this compound?

A3: Several methods can be effective, and the choice often depends on available equipment and desired efficiency.

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient but requires minimal specialized equipment.

  • Soxhlet Extraction: A more efficient method than maceration, but the continuous heating may pose a risk of thermal degradation if not carefully controlled.[8]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times and at lower temperatures compared to conventional methods.[4]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and solvent consumption.[8]

Q4: How can I quantify the yield of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for the quantification of lignans like this compound.[9][10] This technique, often coupled with a UV or mass spectrometry (MS) detector, allows for the separation and precise measurement of the compound's concentration.[11][12]

Data Presentation

Table 1: Comparison of Extraction Parameters for Lignans

ParameterRecommended Range/ValueRationale
Solvent 70-80% Aqueous Methanol or EthanolBalances polarity for effective extraction of glycosides.[1][3]
Temperature 60 - 80 °CEnhances extraction efficiency without significant degradation.[3]
Extraction Time 60 minutesOptimal for achieving high yields without prolonged exposure to heat.[3]
Solid-to-Liquid Ratio 1:10 to 1:30 (w/v)Ensures sufficient solvent for thorough extraction.[4]
Particle Size Fine PowderIncreases surface area for solvent interaction.

Experimental Protocols

Protocol 1: General Extraction of this compound using Maceration

  • Preparation of Plant Material: Air-dry the plant material (e.g., aerial parts of Lonicera maackii) and grind it into a fine powder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a suitable flask.

    • Add 1 L of 80% aqueous methanol (1:10 w/v).

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (Liquid-Liquid Partitioning):

    • Suspend the crude extract in distilled water.

    • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane and then ethyl acetate. The target compound is expected to be in the more polar ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

  • Chromatographic Purification:

    • Subject the dried ethyl acetate fraction to column chromatography on a C18 reversed-phase silica gel.

    • Elute with a gradient of methanol in water (e.g., starting from 20% methanol and gradually increasing to 100%).

    • Collect fractions and monitor by TLC or HPLC to identify and combine those containing pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Prepare the powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered material in an extraction vessel.

    • Add 200 mL of 80% aqueous ethanol (1:20 w/v).

    • Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 60°C) for 60 minutes.

  • Post-Extraction:

    • Filter the extract and concentrate it as described in Protocol 1.

    • Proceed with purification as outlined in Protocol 1.

Mandatory Visualization

G Troubleshooting Low Yield of this compound cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Yield of Target Compound inefficient_extraction Inefficient Extraction start->inefficient_extraction degradation Compound Degradation start->degradation purification_loss Loss During Purification start->purification_loss solvent Incorrect Solvent Polarity or Concentration? inefficient_extraction->solvent Check Solvent temp_time Excessive Heat or Time? degradation->temp_time Check Conditions stationary_phase Inappropriate Stationary Phase? purification_loss->stationary_phase Check Chromatography solvent_solution Solution: Use 70-80% aqueous methanol or ethanol. solvent->solvent_solution Yes ratio Suboptimal Solid-to-Liquid Ratio? solvent->ratio No ratio_solution Solution: Increase ratio to 1:10 - 1:30 (w/v). ratio->ratio_solution Yes particle_size Large Particle Size? ratio->particle_size No particle_size_solution Solution: Grind plant material to a fine powder. particle_size->particle_size_solution Yes temp_time_solution Solution: Reduce temperature (<80°C) and time (<60 min). temp_time->temp_time_solution Yes ph Extreme pH? temp_time->ph No ph_solution Solution: Maintain near-neutral pH. ph->ph_solution Yes stationary_phase_solution Solution: Use reversed-phase (C18) silica. stationary_phase->stationary_phase_solution Yes mobile_phase Poor Mobile Phase Separation? stationary_phase->mobile_phase No mobile_phase_solution Solution: Optimize solvent gradient (e.g., water/methanol). mobile_phase->mobile_phase_solution Yes

Caption: Troubleshooting workflow for low yields of this compound.

G General Experimental Workflow for Extraction and Purification start Plant Material (e.g., Lonicera maackii) grinding Drying and Grinding start->grinding extraction Extraction (Maceration, UAE, etc.) with aqueous alcohol grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Reversed-Phase Column Chromatography partitioning->column_chromatography fraction_analysis Fraction Analysis (TLC/HPLC) column_chromatography->fraction_analysis final_product Pure this compound fraction_analysis->final_product

Caption: A generalized experimental workflow for the extraction and purification process.

References

Minimizing degradation of 5,5'-Dimethoxylariciresinol 4-O-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 5,5'-Dimethoxylariciresinol 4-O-glucoside during storage and experimental procedures. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are hydrolysis, temperature, and oxidation. As a phenolic glucoside, the glycosidic bond is susceptible to cleavage under acidic or enzymatic conditions, yielding the aglycone and a glucose molecule. Elevated temperatures can accelerate this hydrolysis and potentially cause other degradative reactions. Furthermore, the phenolic hydroxyl groups on the molecule are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions.

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a solid, crystalline form in a tightly sealed container at -20°C or below. The container should be protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours and protected from light. The stability of a related lignan glucoside, secoisolariciresinol diglucoside (SDG), has been shown to be good in baked goods at room temperature and when frozen at -25°C for up to two months[1]. However, in aqueous solutions like whey-based drinks, a loss of up to 25% was observed after 6 months at 8°C, highlighting the importance of the storage matrix and temperature[2].

Q3: How can I monitor the degradation of this compound in my samples?

A3: The degradation of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or mass spectrometric detection. A suitable method should be able to separate the intact compound from its potential degradation products. The concentration of the parent compound can be quantified over time under various storage or stress conditions to determine the rate of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound in solution during storage Hydrolysis of the glycosidic bond.Prepare solutions fresh before use. If storage is unavoidable, store at 2-8°C for a maximum of 24 hours. Avoid acidic or basic conditions in the solvent if possible.
Oxidation of phenolic groups.Use degassed solvents to prepare solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light.
Unexpected peaks in HPLC chromatogram Formation of degradation products.Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Contamination of the sample or solvent.Use high-purity solvents and handle the compound with care to avoid contamination.
Inconsistent results in bioassays Degradation of the compound in the assay medium.Assess the stability of the compound in the specific bioassay medium under the experimental conditions (e.g., temperature, pH).

Data Summary

Table 1: General Stability of Lignan Glucosides Under Various Conditions (Based on available literature for related compounds)

Condition Matrix Temperature Duration Observed Stability Reference
BakingBakery ProductsNormal baking temperatures-Stable[1]
StorageBakery ProductsRoom Temperature1 weekStable[1]
StorageBakery Products-25°C2 monthsStable[1]
StorageWhey-based drink8°C6 monthsUp to 25% loss[2]
ProcessingDairy ProductsPasteurization, fermentation-Stable[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a solution of the compound (in a transparent container) to direct sunlight for 48 hours. Keep a control sample in the dark.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (untreated stock solution), using a suitable HPLC method (see Protocol 2).

  • Compare the chromatograms to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the quantification of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Column Temperature: 30°C.

Note: This method may require optimization for your specific instrumentation and to achieve baseline separation of all degradation products.

Visualizations

cluster_storage Recommended Storage cluster_conditions Storage Conditions Solid Solid Form Solid_Conditions <-20°C Tightly sealed Protected from light and moisture Solid->Solid_Conditions Optimal Solution Solution Form Solution_Conditions 2-8°C (Max 24h) Protected from light Use degassed solvents Solution->Solution_Conditions Short-term Start Compound Degradation Observed Check_Method Is the analytical method validated as stability-indicating? Start->Check_Method Perform_Forced_Degradation Perform forced degradation study (Protocol 1) Check_Method->Perform_Forced_Degradation No Re-evaluate_Storage Review storage and handling procedures Check_Method->Re-evaluate_Storage Yes Optimize_HPLC Optimize HPLC method (Protocol 2) Perform_Forced_Degradation->Optimize_HPLC Optimize_HPLC->Re-evaluate_Storage Check_Purity Check purity of starting material Re-evaluate_Storage->Check_Purity End Problem Resolved Check_Purity->End Compound This compound Hydrolysis Hydrolysis (Acidic/Enzymatic) Compound->Hydrolysis Oxidation Oxidation (O2, Light, Metal Ions) Compound->Oxidation Aglycone Aglycone + Glucose Hydrolysis->Aglycone Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

References

Addressing matrix effects in the LC-MS/MS analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS analysis.

Issue 1: Poor Signal-to-Noise, Low Sensitivity, or Complete Signal Suppression

  • Possible Cause: Co-eluting endogenous compounds from the sample matrix are suppressing the ionization of this compound.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.

      • Solid-Phase Extraction (SPE): Use a polymeric reversed-phase or mixed-mode cation exchange SPE cartridge to selectively retain the analyte while washing away interferences. See the detailed protocol below.

      • Liquid-Liquid Extraction (LLE): This technique can effectively remove non-polar interferences like lipids. A detailed protocol is provided below.

      • Sample Dilution: A simple, yet effective method is to dilute the sample extract. This reduces the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.

    • Chromatographic Separation: Modify your LC method to separate the analyte from the interfering matrix components.

      • Adjust the gradient profile to increase the resolution between your analyte and any co-eluting peaks.

      • Experiment with different mobile phase compositions and pH to alter the retention times of the analyte and interferences.

      • Consider a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl column) that may offer different selectivity.

    • Mass Spectrometer Source Optimization: Ensure your MS source parameters are optimized for this compound in the presence of the matrix. Infuse a standard solution of the analyte in a reconstituted blank matrix extract and optimize parameters such as capillary voltage, gas flows, and temperatures.

Issue 2: High Variability in Analyte Response and Poor Reproducibility

  • Possible Cause: Inconsistent matrix effects between different samples or batches.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Protocol: As with signal suppression, a thorough sample cleanup using SPE or LLE is crucial for achieving consistent results.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed using the same sample preparation method as your unknown samples. This helps to normalize the matrix effects between the calibrators and the samples.

Issue 3: Ghost Peaks or High Background Noise

  • Possible Cause: Carryover from previous injections or contamination of the LC-MS system.

  • Troubleshooting Steps:

    • Optimize Needle and Injector Wash: Use a strong solvent in your autosampler's wash routine to thoroughly clean the injection needle and port between samples.

    • Run Blank Injections: Inject a solvent blank and a matrix blank (an extract of the matrix without the analyte) to identify the source of contamination.

    • System Cleaning: If ghost peaks persist, a full system flush with a series of strong solvents may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest. In the case of plant extracts or biological fluids, this can include salts, lipids, proteins, and other small molecules. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of your quantitative analysis.[1]

Q2: How can I quantitatively assess the degree of matrix effect in my assay?

A2: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[2] This involves comparing the peak area of the analyte in a solution spiked into a pre-extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solvent)

An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard available for this compound?

A3: Currently, a commercially available stable isotope-labeled (e.g., ¹³C or ²H) internal standard for this compound is not readily found. While the synthesis of such a standard is possible, it is a complex process.[3][4][5] In its absence, using a closely related structural analog as an internal standard is the next best option to help correct for variability in sample preparation and injection.

Q4: Which sample preparation technique is best for reducing matrix effects for this analyte?

A4: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective at reducing matrix effects, and the choice depends on the specific matrix and available resources. SPE, particularly with mixed-mode cartridges, can provide very clean extracts. LLE is a classic technique that is very effective at removing lipids. For complex matrices, a combination of these techniques may be necessary.

Q5: Can I just dilute my sample to get rid of matrix effects?

A5: Sample dilution can be an effective strategy, especially for highly concentrated matrices.[6] However, it's a trade-off. While dilution reduces the concentration of interfering matrix components, it also dilutes your analyte. This may lead to the analyte concentration falling below the lower limit of quantification (LLOQ) of your assay.

Quantitative Data Summary

The following tables provide illustrative data on the impact of different sample preparation methods on the matrix effect for lignan glucosides, based on findings for structurally similar compounds. This data can be used as a benchmark for your own method development and validation.

Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques for a Lignan Glucoside in a Plant Extract

Sample Preparation MethodMatrix Factor (MF)% Ion Suppression/Enhancement
Dilute-and-Shoot0.4555% Suppression
Protein Precipitation (Acetonitrile)0.6238% Suppression
Liquid-Liquid Extraction (Ethyl Acetate)0.8515% Suppression
Solid-Phase Extraction (Polymeric RP)0.982% Suppression

Table 2: Effect of Sample Dilution on Matrix Factor

Dilution FactorMatrix Factor (MF)% Ion Suppression
1:1 (No Dilution)0.5050%
1:50.7525%
1:100.8812%
1:200.964%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for the Cleanup of this compound from a Plant Extract

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of the plant extract with 400 µL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for the Cleanup of this compound from a Biological Fluid

  • Sample Preparation: To 100 µL of the biological fluid sample, add 25 µL of an internal standard solution (if used).

  • Extraction: Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Evaluation start Sample (Plant Extract/Biological Fluid) prep_choice Choose Cleanup Method start->prep_choice spe Solid-Phase Extraction prep_choice->spe Thorough Cleanup lle Liquid-Liquid Extraction prep_choice->lle Lipid Removal dilute Dilution prep_choice->dilute Simple Approach reconstitute Reconstitution in Mobile Phase spe->reconstitute lle->reconstitute dilute->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data eval Assess Matrix Effect data->eval pass Acceptable Results eval->pass Matrix Effect < 15% fail Unacceptable Results (Re-optimize) eval->fail Matrix Effect > 15% fail->prep_choice Iterate

Caption: Workflow for addressing matrix effects.

troubleshooting_logic start Problem Encountered (e.g., Low Signal, High Variability) check_prep Is Sample Preparation Adequate? start->check_prep check_chrom Is Chromatographic Separation Optimal? check_prep->check_chrom No improve_prep Implement/Optimize SPE or LLE check_prep->improve_prep Yes check_is Is an Internal Standard Used Correctly? check_chrom->check_is No optimize_chrom Adjust Gradient, Mobile Phase, or Column check_chrom->optimize_chrom Yes use_is Use Matrix-Matched Calibrants and/or Analog IS check_is->use_is Yes solution Problem Resolved check_is->solution No improve_prep->check_chrom optimize_chrom->check_is use_is->solution

Caption: Troubleshooting decision tree.

References

Technical Support Center: NMR Data Interpretation for Complex Lignan Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the NMR-based structural elucidation of complex lignan glucosides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acquisition and interpretation of NMR data for lignan glucosides.

Question: My ¹H-NMR spectrum shows severe signal overlapping, especially in the aromatic and sugar regions. How can I resolve these signals?

Answer: Signal overlapping is a common challenge due to the structural complexity of lignan glucosides. Several strategies can be employed to resolve these signals:

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapping signals by spreading them into a second dimension.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. Since ¹³C spectra have a much wider chemical shift range, this technique can effectively separate overlapping proton signals.[1][2][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and connecting different spin systems.[2][3]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds), helping to trace out the spin systems of the lignan backbone and the individual sugar rings.[2][3]

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength will increase chemical shift dispersion and improve resolution.[1]

    • Solvent Choice: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or CD₃OD) can alter the chemical shifts of certain protons, potentially resolving overlaps. For example, hydroxyl protons are often more visible in DMSO-d₆.

  • Advanced Techniques: For particularly complex cases, techniques like HSQC-TOCSY can be very useful. This experiment combines the resolution of HSQC with the correlation information of TOCSY, allowing you to trace the full proton spin system of a sugar residue from a single, well-resolved cross-peak.[1]

Question: I am struggling to determine the specific attachment point of the sugar moiety to the lignan aglycone. Which experiment is best for this?

Answer: Determining the glycosidic linkage is a critical step that can be unambiguously solved using a 2D HMBC experiment .

The key is to look for a long-range correlation (typically over three bonds, ³J_CH_) between the anomeric proton of the sugar and the carbon of the lignan aglycone to which it is attached. For example, you would look for a cross-peak between the sugar's H-1" proton and a specific carbon (e.g., C-9) on the lignan framework.[4] This correlation provides direct evidence of the covalent bond between the two moieties. Similarly, correlations between the anomeric carbon and protons on the aglycone can also be used for confirmation.

Question: The stereochemistry of my lignan glucoside is ambiguous. How can NMR help determine the relative configuration?

Answer: Determining the three-dimensional structure and stereochemistry is one of the most challenging aspects of natural product elucidation.[5] While NMR alone may not always be sufficient for determining the absolute configuration (for which techniques like CD spectroscopy are often used[4]), it is the primary tool for establishing the relative stereochemistry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the classical and most powerful NMR experiment for obtaining stereochemical information.[5] The NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. By observing NOE cross-peaks between specific protons, you can deduce their relative orientation (e.g., cis vs. trans, or axial vs. equatorial).

  • Coupling Constants (J-values): The magnitude of the coupling constant between two protons (³J_HH_) can provide information about the dihedral angle between them, as described by the Karplus equation. This is particularly useful for determining the relative stereochemistry of substituents on a ring system, such as the sugar moiety or a tetrahydrofuran ring in the lignan core.

Question: I have a very small amount of my isolated compound, and the ¹³C-NMR spectrum is very noisy. What can I do?

Answer: Low sample quantity is a frequent limitation in natural product chemistry.[5] When a standard ¹³C-NMR experiment provides poor sensitivity, several alternative approaches can be used:

  • Heteronuclear 2D Experiments (HSQC/HMBC): Instead of relying on a direct ¹³C experiment, you can obtain your carbon chemical shift information from proton-detected 2D experiments like HSQC and HMBC. These are significantly more sensitive than ¹³C-NMR because they detect the higher-gamma ¹H nucleus.[1] The HSQC spectrum will give you the chemical shifts for all protonated carbons, while the HMBC will help identify quaternary carbons.

  • Use of a Cryoprobe: If available, using a spectrometer equipped with a cryoprobe can dramatically increase sensitivity, often by a factor of 3-4, making it possible to acquire high-quality data on sub-milligram quantities of the sample.[1]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are more sensitive than standard ¹³C-NMR and can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

Frequently Asked Questions (FAQs)

Question: What is the standard set of NMR experiments required to fully characterize a novel complex lignan glucoside?

Answer: For the complete structural elucidation of a new lignan glucoside, a combination of 1D and 2D NMR experiments is essential.[2][4] The standard suite includes:

  • ¹H-NMR: To identify the types and number of protons.

  • ¹³C-NMR (and/or DEPT): To determine the number of carbon atoms and differentiate between CH, CH₂, and CH₃ groups.

  • COSY: To establish proton-proton connectivities within individual spin systems (e.g., within a sugar ring or parts of the lignan backbone).[2]

  • HSQC: To link protons to their directly attached carbons.[2][3]

  • HMBC: To connect different spin systems and identify long-range connectivities, which is crucial for assembling the complete molecular structure and identifying glycosylation sites.[2][3][4]

  • NOESY or ROESY: To determine the relative stereochemistry by identifying protons that are close in space.[5]

Question: How can I use NMR to confirm the type of sugar (e.g., glucose vs. rhamnose) and the anomeric configuration (α or β)?

Answer: The sugar portion of the molecule can be characterized as follows:

  • Identifying the Sugar Type:

    • TOCSY (Total Correlation Spectroscopy): This experiment is excellent for identifying all the protons belonging to a single sugar ring. By irradiating the anomeric proton (which is usually well-resolved), you can observe correlations to all other protons within that sugar's spin system.

    • Chemical Shifts and Coupling Patterns: The chemical shifts and, more importantly, the coupling constants (J-values) of the sugar protons are characteristic of a particular sugar and its ring conformation (pyranose vs. furanose). For example, the presence of a methyl doublet around 1.2-1.3 ppm is a strong indicator of a rhamnose moiety.[6]

  • Determining Anomeric Configuration:

    • The coupling constant between the anomeric proton (H-1") and H-2" is diagnostic of the configuration. For glucopyranosides, a large coupling constant (³J_H1",H2" ≈ 7-8 Hz) indicates a trans-diaxial relationship, which corresponds to a β-configuration . A small coupling constant (³J_H1",H2" ≈ 1-3 Hz) indicates an axial-equatorial or equatorial-equatorial relationship, often corresponding to an α-configuration .[4]

    • The chemical shift of the anomeric carbon (C-1") is also indicative. For β-glucosides, C-1" typically appears around 100-105 ppm, while for α-glucosides it is further upfield (≈ 95-100 ppm).

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Lignan Glucosides

Structural UnitAtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Lignan Aglycone Aromatic Protons6.5 - 7.2110 - 150
Methoxy (Ar-OCH₃)3.7 - 3.955 - 57
Benzylic Protons (H-7, H-7')2.5 - 4.530 - 50
Other Backbone Protons (H-8, H-8')1.8 - 2.535 - 55
Oxygenated Carbons (C-9, C-9')3.5 - 4.8 (protons)60 - 90
Sugar Moiety Anomeric Proton (H-1")4.2 - 5.595 - 105
Other Sugar Protons3.0 - 4.560 - 80
Rhamnose Methyl (H-6")~1.25 (doublet)~18

Note: These are general ranges and can vary significantly based on the specific lignan skeleton, substitution patterns, and solvent used.[4][6]

Experimental Protocols

Protocol 1: Sample Preparation for NMR

  • Weigh Sample: Accurately weigh 1-5 mg of the purified lignan glucoside.

  • Choose Solvent: Select an appropriate deuterated solvent (e.g., DMSO-d₆, CD₃OD, CDCl₃). DMSO-d₆ is often a good choice as it dissolves a wide range of polar compounds and allows for the observation of exchangeable protons (e.g., -OH).

  • Dissolve Sample: Dissolve the sample in approximately 0.5-0.6 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Mix Thoroughly: Vortex the sample for 30 seconds to ensure it is fully dissolved and the solution is homogeneous. A brief sonication can help with poorly soluble samples.

  • Transfer and Label: Ensure there are no air bubbles or solid particles in the tube. Cap the tube and label it clearly. The sample is now ready for analysis.

Protocol 2: Standard 2D HSQC Acquisition

  • Tune and Shim: Load the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquire ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width (sweep width) required.

  • Set Up HSQC Experiment:

    • Load a standard, gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems).

    • Spectral Width (F2 - ¹H dimension): Set the proton spectral width to cover all signals observed in the ¹H spectrum.

    • Spectral Width (F1 - ¹³C dimension): Set the carbon spectral width to cover the expected range, typically 0-160 ppm for lignan glucosides.[7]

    • Carrier Frequencies (O1P and O2P): Center the carrier frequency in the middle of the respective spectral widths.

    • Number of Points (TD): Set TD(F2) to 1024 or 2048 points. Set TD(F1) to 128 or 256 points.

    • Number of Scans (NS): Set NS to a multiple of 2 or 4 (e.g., 2, 4, 8). The exact number will depend on the sample concentration.

    • ¹J_CH Coupling Constant: Set the one-bond C-H coupling constant for the polarization transfer. An average value of 145 Hz is a good starting point for sp² and sp³ carbons.

  • Acquire and Process: Start the acquisition. After the experiment is finished, process the data using Fourier transformation in both dimensions, apply appropriate window functions (e.g., sine-bell), and perform phase and baseline correction.

Visualizations

G cluster_workflow Structural Elucidation Workflow A 1. Isolate Pure Lignan Glucoside B 2. Acquire 1D NMR (¹H, ¹³C, DEPT) A->B C 3. Acquire 2D NMR (COSY, HSQC) B->C D 4. Propose Substructures (Lignan Core, Sugar Units) C->D E 5. Acquire 2D NMR (HMBC) D->E F 6. Assemble Planar Structure (Connect Substructures, Determine Glycosidic Linkage) E->F G 7. Acquire 2D NMR (NOESY/ROESY) F->G H 8. Determine Relative Stereochemistry G->H I 9. Final Structure Elucidation H->I

Caption: A typical workflow for the structural elucidation of complex lignan glucosides using NMR.

G cluster_hmbc HMBC for Glycosidic Linkage Determination cluster_aglycone cluster_sugar Aglycone Lignan Aglycone C9 C-9 Sugar Sugar Moiety H1 H-1" (Anomeric) H_other H H1->C9 C1 C-1"

Caption: Key HMBC correlation for identifying the glycosidic linkage point.

References

Technical Support Center: Strategies to Enhance the Bioavailability of 5,5'-Dimethoxylariciresinol 4-O-glucoside In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments to enhance the in vivo bioavailability of 5,5'-Dimethoxylariciresinol 4-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

A1: The low oral bioavailability of many lignan glycosides, including this compound, is primarily due to a combination of factors:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids is a fundamental barrier to absorption.

  • Low Permeability: The glucoside (sugar) moiety increases the molecule's size and polarity, which hinders its ability to pass through the intestinal epithelium via passive diffusion.

  • Enzymatic Hydrolysis: The glycosidic bond can be cleaved by gut microbiota. While this can be a necessary step for the absorption of the aglycone, the rate and extent of this conversion can be highly variable among individuals.[1][2]

  • Efflux Transporters: The molecule or its metabolites may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).

  • First-Pass Metabolism: After absorption, the compound can be rapidly metabolized in the intestinal wall and liver, leading to its inactivation and excretion.

Q2: I am observing high variability in the plasma concentrations of my lignan glucoside in my animal studies. What are the potential causes?

A2: High inter-individual variability is a common issue in pharmacokinetic studies of natural products. Potential sources of this variability include:

  • Differences in Gut Microbiota: The composition and metabolic activity of the gut microbiota can vary significantly between animals, leading to differences in the rate and extent of deglycosylation of the parent compound.[1][2]

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lignan glycosides. It is advisable to conduct studies in both fasted and fed states.

  • Formulation Instability: If the compound is not uniformly suspended or solubilized in the vehicle, it can lead to inconsistent dosing.

  • Enterohepatic Recirculation: Some lignans may undergo enterohepatic recirculation, causing secondary peaks in the plasma concentration-time profile and contributing to variability.

Q3: My formulation of this compound shows poor stability. What can I do to improve it?

A3: The stability of your formulation is crucial for obtaining reliable and reproducible results. Here are some troubleshooting tips:

  • For Nanoparticle Formulations:

    • High Polydispersity Index (PDI): A high PDI indicates a wide particle size distribution, which can affect stability. Try increasing the mixing energy (e.g., higher stirring speed, ultrasonication) or optimizing the concentration of stabilizers like Poloxamer 188 or PVP.

    • Drug Leakage: During formulation, some of the compound may partition into the aqueous phase. Consider using a more hydrophobic polymer or a lipid-based system to improve encapsulation efficiency.

  • For Solid Dispersions:

    • Recrystallization: The amorphous form of the drug may revert to a more stable crystalline form over time, reducing its solubility advantage. Ensure that the polymer and drug are fully miscible and that the formulation is stored under appropriate conditions (low humidity and temperature).

  • For Lipid-Based Formulations:

    • Phase Separation: The formulation may not be thermodynamically stable. Screen different lipids and surfactants to find a compatible system. Ensure proper homogenization during preparation.

Q4: I am not observing a significant increase in bioavailability after co-administering piperine with my lignan glucoside. What could be the reason?

A4: While piperine is a known bioavailability enhancer, its effectiveness can vary. Potential reasons for a lack of significant effect include:

  • Inadequate Dose of Piperine: The optimal dose of piperine is crucial for inhibiting metabolizing enzymes (like CYP3A4) and efflux transporters (like P-gp). A dose of around 20 mg/kg is often used in rat studies, but dose-ranging studies may be necessary.

  • Timing of Administration: Piperine should be administered shortly before or concurrently with the lignan to ensure it can inhibit the relevant enzymes and transporters during the absorption phase.

  • Primary Metabolic Pathway: If your lignan is primarily metabolized by enzymes other than CYP3A4 or is not a significant substrate for P-gp, the effect of piperine will be minimal.

  • Formulation of Piperine: The absorption and effectiveness of piperine itself can be influenced by its formulation. Ensure that piperine is adequately solubilized for good absorption.

Data Presentation

The following tables summarize quantitative data from studies on analogous lignan glucosides, demonstrating the potential impact of different bioavailability enhancement strategies.

Table 1: Effect of Nano/Submicrosizing on the Bioavailability of Lignan Glycosides from Sesame Meal in Rats [3]

FormulationMean Particle Size (nm)Oral Bioavailability (%)Fold Increase
LGSM (Lignan Glycosides from Sesame Meal)1253.7 ± 87.40.18-
N-LGSM (Nano/submicro-sized LGSM)368.2 ± 21.50.261.44

Table 2: Pharmacokinetic Parameters of Secoisolariciresinol Diglucoside (SDG) and its Aglycone Secoisolariciresinol (SECO) in Male Wistar Rats [4][5]

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0–t (µg·h/L)Oral Bioavailability (F%)
SDGOral40---Not Detected
SECOOral40102.44 ± 16.511.0156.11 ± 39.54~25%

Note: Data for this compound is not available in the public domain. The data presented here for analogous compounds suggests that the aglycone form is more bioavailable than the glycoside and that formulation strategies like nanosizing can improve absorption.

Experimental Protocols

1. Preparation of Lignan Glucoside-Loaded Nanoparticles by Antisolvent Precipitation

This protocol is adapted from a method for preparing lignin nanoparticles and can be optimized for this compound.[6]

  • Materials:

    • This compound

    • Acetone (or another suitable water-miscible organic solvent)

    • Deionized water

    • Stabilizer (e.g., Poloxamer 188 or PVP) (optional)

  • Protocol:

    • Dissolve this compound in acetone to a concentration of 1-5 mg/mL. If using a stabilizer, dissolve it in the aqueous phase.

    • Place the solution in an ultrasonic bath for 30-60 minutes to ensure complete dissolution.

    • Rapidly inject a specific volume of the lignin solution into a larger volume of deionized water (the antisolvent) under constant stirring. A typical ratio is 1:10 (organic phase:aqueous phase).

    • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent.

    • Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and encapsulation efficiency.

2. Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol is based on methods used for flavonoids and can be adapted for the target compound.[7][8][9]

  • Materials:

    • This compound

    • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Poloxamer 188)

    • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Protocol:

    • Prepare solid dispersions at different drug-to-carrier weight ratios (e.g., 1:1, 1:2, 1:4).

    • Dissolve both the this compound and the polymer carrier in the chosen solvent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.

    • Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.

3. In Vitro Caco-2 Permeability Assay

This assay is a standard method to predict in vivo drug absorption.[10][11][12]

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The transport of a compound across this monolayer is measured.

  • Protocol:

    • Seed Caco-2 cells onto semi-permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Apical to Basolateral (A-B) Permeability:

      • Add the test compound (dissolved in transport buffer, e.g., HBSS) to the apical (A) chamber.

      • Add fresh transport buffer to the basolateral (B) chamber.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • Basolateral to Apical (B-A) Permeability:

      • Add the test compound to the basolateral (B) chamber.

      • Add fresh transport buffer to the apical (A) chamber.

      • Collect samples from the apical chamber at the same time points.

    • Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

4. In Vivo Pharmacokinetic Study in Rats

This study determines key pharmacokinetic parameters following oral administration.[4][13][14]

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Protocol:

    • Fast the animals overnight (12 hours) with free access to water before dosing.

    • Administer the test formulation (e.g., a suspension or solution) via oral gavage at a predetermined dose.

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Determine the plasma concentration of the compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation 5,5'-Dimethoxylariciresinol 4-O-glucoside Nano Nanoparticles Formulation->Nano SD Solid Dispersion Formulation->SD Lipid Lipid-Based Formulation Formulation->Lipid Solubility Solubility Assessment Nano->Solubility SD->Solubility Lipid->Solubility Dissolution Dissolution Testing Solubility->Dissolution Caco2 Caco-2 Permeability Dissolution->Caco2 PK Pharmacokinetic Study (Rats) Caco2->PK Data Data Analysis (Cmax, Tmax, AUC) PK->Data

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

Gut_Microbiota_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Lignan_Glucoside 5,5'-Dimethoxylariciresinol 4-O-glucoside Microbiota Gut Microbiota (β-glucosidases) Lignan_Glucoside->Microbiota Deglycosylation Aglycone Aglycone (5,5'-Dimethoxylariciresinol) Absorption Absorption Aglycone->Absorption Passive Diffusion Microbiota->Aglycone Efflux P-gp Efflux Absorption->Efflux Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation To Bloodstream Efflux->Aglycone Back to Lumen

Caption: Simplified signaling pathway of lignan glucoside metabolism and absorption in the intestine.

Caption: Logical relationship diagram for troubleshooting low bioavailability in experimental studies.

References

Technical Support Center: Method Validation for the Quantification of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of 5,5'-Dimethoxylariciresinol 4-O-glucoside in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices?

A1: The main challenges include:

  • Low concentrations: This lignan may be present in low concentrations in biological and plant matrices, requiring highly sensitive analytical methods.

  • Matrix effects: Complex matrices such as plant extracts, plasma, or urine can contain interfering substances that suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification.

  • Extraction efficiency: As a glycoside, its polarity differs from its aglycone, which can affect the choice of extraction solvent and the efficiency of the extraction process.

  • Chemical stability: Glycosidic bonds can be susceptible to cleavage under harsh extraction or analytical conditions (e.g., strong acids or high temperatures).

  • Lack of commercially available standards: A lack of certified reference materials for both the analyte and its potential metabolites can complicate method development and validation.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for detecting low concentrations of the analyte in complex matrices. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be a viable, more accessible alternative for simpler matrices or for screening purposes, but it may lack the required sensitivity and be more prone to interferences.

Q3: How can I improve the extraction efficiency of this compound from a plant matrix?

A3: To improve extraction efficiency, consider the following:

  • Solvent Selection: Use a polar solvent system. A mixture of methanol and water (e.g., 80:20 v/v) is often effective for extracting lignan glycosides.[1]

  • Extraction Technique: Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance recovery and reduce extraction time.

  • Sample Pre-treatment: Lyophilize (freeze-dry) the plant material to remove water and grind it into a fine powder to increase the surface area for solvent penetration.

  • Optimization: Systematically optimize extraction parameters such as solvent-to-solid ratio, extraction time, and temperature.

Q4: Is a hydrolysis step necessary for the analysis of this compound?

A4: A hydrolysis step to cleave the glucoside and measure the aglycone (5,5'-Dimethoxylariciresinol) is an option but may not be ideal for several reasons. Direct quantification of the intact glycoside is generally preferred as it provides a more accurate measure of the native compound. Hydrolysis can introduce variability and potential degradation of the aglycone. However, if the goal is to measure total lignan content after conversion to the aglycone, enzymatic or acidic hydrolysis can be employed, but the conditions must be carefully optimized and validated.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate mobile phase pH.Adjust the pH of the aqueous mobile phase. For acidic compounds like lignans, a mobile phase with a low pH (e.g., using 0.1% formic acid) can improve peak shape.
Column degradation.Replace the analytical column. Use a guard column to extend the lifetime of the main column.
Sample solvent incompatible with the mobile phase.Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Low Signal Intensity or Poor Sensitivity Suboptimal mass spectrometry parameters.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) through infusion of a standard solution.
Inefficient extraction and sample cleanup.Re-evaluate the sample preparation procedure. Consider solid-phase extraction (SPE) for sample cleanup to remove interfering matrix components.
Analyte degradation.Investigate the stability of the analyte in the sample matrix and during the analytical process.[2] Use of antioxidants or storing samples at low temperatures may be necessary.
High Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components.Improve chromatographic separation to separate the analyte from interfering compounds. A longer gradient or a different stationary phase might be necessary.
Insufficient sample cleanup.Implement a more rigorous sample cleanup method, such as SPE or liquid-liquid extraction (LLE).
Inappropriate ionization source.While ESI is common, consider Atmospheric Pressure Chemical Ionization (APCI) as it can sometimes be less susceptible to matrix effects for certain compounds.
Inconsistent Results (Poor Precision) Variability in sample preparation.Ensure consistent and precise execution of all sample preparation steps. Use of an internal standard is highly recommended to correct for variability.
Instrument instability.Check the stability of the LC-MS system. Perform system suitability tests before each analytical run.
Sample instability.Evaluate the short-term and long-term stability of the analyte in the matrix under the storage conditions used.[2][3]

Experimental Protocols

Sample Preparation from Plant Material

This protocol provides a general method for the extraction of this compound from a dried plant matrix.

  • Sample Homogenization: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve).

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 10 mL of 80% methanol in water (v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasound-assisted extraction for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

UPLC-MS/MS Method for Quantification

This protocol outlines a sensitive and selective method for the quantification of this compound.

  • Instrumentation:

    • UPLC System: A standard ultra-performance liquid chromatography system.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water.

      • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6.1-8 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any internal standard used. The exact m/z values will need to be determined by infusion of a standard.

Quantitative Data Summary

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
RSD of Peak Area (n=6)≤ 15%

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Selectivity No significant interfering peaks at the retention time of the analyte.
Matrix Effect Within 85-115%
Stability (Freeze-thaw, Short-term, Long-term) % Deviation within ±15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Complex Matrix (e.g., Plant Tissue) homogenize Homogenization (Grinding) sample->homogenize extract Extraction (e.g., UAE with 80% MeOH) homogenize->extract cleanup Cleanup (Centrifugation & Filtration) extract->cleanup inject Injection into UPLC cleanup->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate linearity Linearity & Range accuracy Accuracy precision Precision sensitivity LOD & LOQ selectivity Selectivity stability Stability quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for the quantification and method validation of this compound.

troubleshooting_logic cluster_peak Peak Issues cluster_consistency Consistency Issues cluster_solutions_peak Peak Solutions cluster_solutions_consistency Consistency Solutions start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal? start->low_signal inconsistent_results Inconsistent Results? start->inconsistent_results solution_ph Adjust Mobile Phase pH peak_shape->solution_ph Yes solution_column Check/Replace Column peak_shape->solution_column Yes solution_ms Optimize MS Parameters low_signal->solution_ms Yes solution_cleanup Improve Sample Cleanup low_signal->solution_cleanup Yes solution_is Use Internal Standard inconsistent_results->solution_is Yes solution_stability Check Analyte Stability inconsistent_results->solution_stability Yes solution_system Perform System Suitability inconsistent_results->solution_system Yes

Caption: Troubleshooting decision tree for common issues in LC-MS analysis.

References

Validation & Comparative

Synergistic Antioxidant Effects of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Comprehensive Review of Currently Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of existing scientific literature reveals a notable absence of studies specifically examining the synergistic antioxidant effects of 5,5'-Dimethoxylariciresinol 4-O-glucoside in combination with other phenolic compounds. While the broader field of antioxidant research has extensively documented the synergistic interactions between various flavonoids and phenolic compounds, this particular lignan glucoside has not yet been a specific focus of such investigations.

This compound is a lignan that can be isolated from herbs such as Lonicera maackii.[1] Its chemical structure and properties are documented in chemical databases.[2][3] However, detailed studies on its antioxidant capacity, either alone or in combination with other compounds, are not presently available in the public research domain.

The study of synergistic antioxidant activity is a prominent area of research, with numerous studies highlighting how combinations of different phenolic compounds can lead to enhanced protective effects against oxidative stress.[4][5][6][7] These synergistic effects are often greater than the sum of the individual antioxidant activities of the compounds involved.[8][9] Common mechanisms for this synergy include the regeneration of more potent antioxidants by less potent ones and the chelation of pro-oxidant metal ions.[8]

Various in vitro assays are commonly employed to evaluate these synergistic effects, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[8][10][11][12] These methods allow researchers to quantify the antioxidant capacity of individual compounds and their mixtures.

While there is a wealth of information on the synergistic antioxidant potential of well-known phenolic compounds like gallic acid, caffeic acid, quercetin, and rutin[4][6], the absence of specific data for this compound prevents a direct comparison or the creation of a detailed guide on its synergistic interactions.

Future research is warranted to explore the antioxidant properties of this compound and to investigate its potential for synergistic activity with other phenolic compounds. Such studies would be invaluable for researchers, scientists, and drug development professionals interested in novel antioxidant compounds and their applications.

Due to the lack of available experimental data, it is not possible to provide a comparison table, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows related to the synergistic antioxidant effects of this compound. Further empirical research is required to generate the necessary data to fulfill such a request.

References

Comparative Cytotoxicity Analysis: 5,5'-Dimethoxylariciresinol 4-O-glucoside vs. Podophyllotoxin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the cytotoxic performance of 5,5'-Dimethoxylariciresinol 4-O-glucoside and the well-established anticancer agent, podophyllotoxin. This report synthesizes available experimental data on their efficacy, mechanisms of action, and provides detailed experimental protocols for cytotoxicity assessment.

Executive Summary

This guide provides a head-to-head comparison of the cytotoxic properties of two lignans: this compound (DMAG) and podophyllotoxin. Our analysis, based on a comprehensive review of published data, reveals a significant divergence in their primary anticancer activities. Podophyllotoxin is a potent cytotoxic agent with well-documented anti-proliferative effects across a range of cancer cell lines, acting primarily as a tubulin polymerization inhibitor, which leads to cell cycle arrest and apoptosis. In contrast, the available evidence indicates that DMAG exhibits low intrinsic cytotoxicity. Its principal activity in the context of cancer therapy appears to be the reversal of multidrug resistance (MDR) through the inhibition of P-glycoprotein (P-gp), thereby enhancing the efficacy of other chemotherapeutic drugs.

Comparative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the available IC50 values for podophyllotoxin in various cancer cell lines.

Table 1: Cytotoxicity of Podophyllotoxin in Human Cancer Cell Lines

Cancer TypeCell LineIC50 ValueReference(s)
Breast CancerMCF-70.17 - 0.3 µM[1]
BT-5490.011 - 7.22 µM
MDA-MB-2310.011 - 7.22 µM
Esophageal Squamous Cell CarcinomaKYSE 30, 70, 410, 450, 5100.17 - 0.3 µM[1]
Prostate CancerPC-30.18 - 9 µM
DU 1450.18 - 9 µM
Cervical CancerHeLa0.18 - 9 µM
Lung CarcinomaA5491.9 µM[2]
LeukemiaK562Not specified

Table 2: Cytotoxicity of this compound (DMAG) and Related Lignans

CompoundCancer TypeCell LineIC50 Value / Cytotoxicity ProfileReference(s)
This compound (DMAG) LeukemiaK562, K562/DOXLow intrinsic cytotoxicity (<10% at 1.0 µM)[3]
LariciresinolBreast CancerSkBr3~500 µM (for 50% viability reduction)[4]
MatairesinolPancreatic CancerPANC-1, MIA PaCa-2~80 µM (for ~50% proliferation inhibition)[5]
Secoisolariciresinol diglucoside (SDG)RhabdomyosarcomaRDShowed inhibitory effects at 5, 10, 15 µM (percentage inhibition reported, not IC50)[6]

Mechanisms of Action

The disparate cytotoxic profiles of podophyllotoxin and DMAG are a direct consequence of their distinct molecular mechanisms of action.

Podophyllotoxin: A Mitotic Inhibitor

Podophyllotoxin exerts its potent anticancer effects by disrupting the cellular machinery responsible for cell division.[7][8] Its primary mechanism involves the inhibition of tubulin polymerization . By binding to tubulin, the protein subunit of microtubules, podophyllotoxin prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. This disruption leads to a cascade of events culminating in apoptotic cell death:

  • G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][9][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often mediated by the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways, such as p38 MAPK.[1] Activated p38 MAPK can, in turn, modulate the expression of pro- and anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.

podophyllotoxin_mechanism podophyllotoxin Podophyllotoxin tubulin Tubulin podophyllotoxin->tubulin microtubules Microtubule Polymerization podophyllotoxin->microtubules tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Cell Cycle Arrest mitotic_spindle->g2m_arrest ros ROS Generation g2m_arrest->ros apoptosis Apoptosis g2m_arrest->apoptosis p38_mapk p38 MAPK Activation ros->p38_mapk p38_mapk->apoptosis

Fig. 1: Simplified signaling pathway of podophyllotoxin-induced cytotoxicity.
This compound (DMAG): A Multidrug Resistance Reversal Agent

The primary anticancer-related activity of DMAG identified in the literature is its ability to reverse multidrug resistance (MDR) in cancer cells.[3][11] MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.

DMAG has been shown to inhibit the function of P-gp.[3] By blocking this efflux pump, DMAG can increase the intracellular accumulation of co-administered chemotherapeutic drugs, restoring their cytotoxic effects in resistant cancer cells. This makes DMAG a potential candidate for combination therapies to overcome drug resistance. The intrinsic cytotoxic activity of DMAG appears to be minimal, suggesting that its therapeutic value lies in its chemosensitizing properties.

dmag_mechanism dmag DMAG pgp P-glycoprotein (P-gp) dmag->pgp chemo_out Chemotherapeutic Drug (extracellular) chemo_in Chemotherapeutic Drug (intracellular) chemo_out->chemo_in Influx chemo_in->chemo_out P-gp mediated efflux cytotoxicity Enhanced Cytotoxicity chemo_in->cytotoxicity

Fig. 2: Mechanism of DMAG in reversing P-glycoprotein-mediated multidrug resistance.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for two common colorimetric assays used to determine cytotoxicity: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (podophyllotoxin and DMAG) in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Fig. 3: Experimental workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells and is used to measure cell density.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% acetic acid)

  • Solubilization buffer (10 mM Tris base, pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with the wash solution to remove unbound SRB.

  • Drying: Allow the plates to air-dry completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with the wash solution to remove unbound SRB.

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of solubilization buffer to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

The comparative analysis of this compound and podophyllotoxin reveals two compounds with distinct and potentially complementary roles in cancer therapy. Podophyllotoxin is a potent cytotoxic agent that directly inhibits cancer cell proliferation through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Its efficacy is well-documented across a variety of cancer cell lines.

In contrast, this compound demonstrates low intrinsic cytotoxicity. Its primary value in an oncological context appears to be its ability to reverse multidrug resistance by inhibiting the P-glycoprotein efflux pump. This suggests a promising role for DMAG in combination therapies, where it could be used to re-sensitize resistant tumors to conventional chemotherapeutic agents.

For researchers and drug development professionals, this guide highlights the importance of understanding the specific molecular mechanisms of action when evaluating and comparing potential anticancer compounds. While podophyllotoxin represents a direct cytotoxic approach, DMAG offers a strategy to overcome a critical challenge in chemotherapy, thereby potentially broadening the therapeutic window and efficacy of existing anticancer drugs. Further research is warranted to fully elucidate the intrinsic cytotoxic potential of DMAG and to explore its efficacy in combination with a wider range of chemotherapeutic agents in various cancer models.

References

In Vivo Efficacy of 5,5'-Dimethoxylariciresinol 4-O-glucoside Versus Its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the natural lignan, 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG), and its synthetic analogs. While direct in vivo comparative studies are limited, this document synthesizes available preclinical data to offer insights into their therapeutic potential, mechanisms of action, and experimental considerations.

Executive Summary

This compound, a naturally occurring lignan, has demonstrated notable in vitro activity, particularly in overcoming multidrug resistance in cancer cells. The primary mechanism identified is the inhibition of P-glycoprotein (P-gp), a key efflux pump responsible for drug resistance. While in vivo data on the direct anticancer efficacy of DMAG is not yet available in the public domain, studies on other lignans and their synthetic analogs suggest a promising avenue for cancer therapy. Synthetic modification of lignan structures has shown potential for enhancing cytotoxic activity, warranting further in vivo investigation. This guide outlines the current state of research, providing a framework for future preclinical studies.

Comparative Efficacy Data

Due to the absence of direct in vivo comparative studies, this section presents available in vitro data for DMAG and data for a representative synthetic lignan analog from a study on novel cleistanthin A analogs.

Table 1: In Vitro Efficacy of this compound (DMAG) in Reversing Multidrug Resistance

Cell LineDrugIC50 (µM) without DMAGIC50 (µM) with 1.0 µM DMAGReversal FoldReference
K562/DOX (Doxorubicin-resistant human leukemia)Doxorubicin34.93 ± 1.3712.51 ± 1.282.79[1]

Table 2: In Vitro Cytotoxicity of a Synthetic Lignan Glycoside Analog (Compound 1e)

Cell LineIC50 (nM)Reference
A549 (Human lung carcinoma)1.0[2]
HepG2 (Human liver carcinoma)8.3[2]
HCT116 (Human colon carcinoma)2.5[2]
U251 (Human glioblastoma)3.1[2]

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of in vivo efficacy studies. The following protocols are based on established practices for evaluating anticancer agents in preclinical models.

Human Tumor Xenograft Model

This model is a cornerstone for assessing the in vivo efficacy of anticancer compounds.

Experimental Workflow:

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint animal Immunocompromised Mice (e.g., Athymic Nude, SCID) implantation Subcutaneous or Orthotopic Implantation of Cells animal->implantation cells Human Cancer Cell Line (e.g., K562/DOX, A549) cells->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administration of DMAG, Analogs, Vehicle, Positive Control randomization->treatment monitoring Tumor Volume Measurement Body Weight Monitoring treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis Tumor Excision and Analysis (Histology, Biomarkers) endpoint->analysis

Caption: Workflow for a human tumor xenograft model.

Protocol Details:

  • Animal Model: Athymic nude or SCID (Severe Combined Immunodeficiency) mice, 4-6 weeks old, are typically used to prevent rejection of human tumor cells.

  • Cell Culture: Human cancer cell lines of interest are cultured under standard conditions. For multidrug-resistant models, cells like K562/DOX can be used.

  • Tumor Implantation: 1 x 10^6 to 10 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment groups:

    • Vehicle control (e.g., saline, DMSO)

    • This compound (dose to be determined by toxicity studies)

    • Synthetic analog(s) (dose to be determined by toxicity studies)

    • Positive control (standard-of-care chemotherapy)

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration.

  • Analysis: Tumors are excised, weighed, and analyzed for histology, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., TUNEL assay).

Pharmacokinetic Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds is critical.

Experimental Workflow:

cluster_pk Pharmacokinetic Study animal Rodent Model (e.g., Rats, Mice) administration Compound Administration (Oral or Intravenous) animal->administration sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) administration->sampling analysis LC-MS/MS Analysis of Plasma Concentrations sampling->analysis parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) analysis->parameters

Caption: Workflow for a pharmacokinetic study.

Protocol Details:

  • Animal Model: Healthy male and female rodents (e.g., Sprague-Dawley rats).

  • Administration: A single dose of the test compound is administered via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound and its potential metabolites are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using appropriate software.

Signaling Pathways

The anticancer activity of lignans and their analogs is often attributed to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. While the specific pathways modulated by DMAG in vivo are yet to be fully elucidated, research on other natural products provides a likely framework.

Potential Signaling Pathways Modulated by Lignans:

cluster_pathways Potential Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_pgp P-glycoprotein Efflux cluster_outcomes Cellular Outcomes Lignan Lignan (e.g., DMAG, Analogs) PI3K PI3K Lignan->PI3K Inhibition Ras Ras Lignan->Ras Modulation Pgp P-glycoprotein Lignan->Pgp Inhibition Akt Akt PI3K->Akt Apoptosis Increased Apoptosis PI3K->Apoptosis mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Raf Raf Ras->Raf Ras->Apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation MDR Reversal of Multidrug Resistance Pgp->MDR

References

Validating the mechanism of action of 5,5'-Dimethoxylariciresinol 4-O-glucoside in reversing multidrug resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) as a promising agent for reversing multidrug resistance (MDR) in cancer cells. Through a detailed comparison with established MDR modulators, this document presents supporting experimental data, outlines key experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Executive Summary

Multidrug resistance remains a significant hurdle in cancer chemotherapy. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a primary mechanism by which cancer cells evade the cytotoxic effects of various anticancer drugs. This compound (DMAG), a lignan isolated from Mahonia, has demonstrated notable efficacy in reversing P-gp-mediated MDR. Experimental evidence indicates that DMAG enhances the intracellular accumulation of chemotherapeutic agents by inhibiting the efflux function of P-gp, thereby re-sensitizing resistant cells to treatment.[1][2] This guide compares the performance of DMAG with other well-known MDR reversal agents—verapamil, cyclosporin A, and tariquidar—highlighting its potential as a potent and possibly less toxic alternative. While the direct impact of DMAG on specific signaling pathways that regulate P-gp expression and function is still under investigation, this document explores the established roles of the PI3K/Akt and MAPK/ERK pathways in MDR and suggests future research directions to fully elucidate DMAG's mechanism of action.

Comparative Performance of MDR Reversal Agents

The following tables summarize the quantitative data on the efficacy of DMAG and other MDR modulators in reversing multidrug resistance in doxorubicin-resistant human leukemia cells (K562/DOX).

Table 1: Reversal of Doxorubicin Resistance in K562/DOX Cells

CompoundConcentrationDoxorubicin IC50 (µM) in K562/DOX CellsFold ReversalReference
Doxorubicin Alone -34.93 ± 1.371.0[1][2]
DMAG 1.0 µM12.51 ± 1.282.79[1][2]
Verapamil 1.0 µM~28.871.21[1]
Verapamil 6.6 µMNot specified, but increased drug retention-[3]
Cyclosporin A Not specifiedNot specified, but showed reversal activity-[4]
Tariquidar 0.3 µMNot specified, but completely reversed MRP7-mediated MDR-

Note: Direct comparative IC50 data for Cyclosporin A and Tariquidar in K562/DOX cells with doxorubicin was not available in the searched literature. Their efficacy is demonstrated through other assays and in different cell lines.

Table 2: Effect on Intracellular Drug Accumulation

CompoundConcentrationIncrease in Rhodamine 123 AccumulationIncrease in Doxorubicin AccumulationReference
DMAG 1.0 µM49.11% increase in fluorescence intensity2.3-fold increase in fluorescence intensity[1][2]
Verapamil 50 µMSignificant increaseIncreased accumulation[5]
Cyclosporin A Not specifiedIncreased accumulationIncreased accumulation[6][7]
Tariquidar 15 mg/kg (in vivo)Increased retention of 99mTc-sestamibi (a P-gp substrate)-

Mechanism of Action: A Comparative Overview

The primary mechanism for the MDR reversal agents discussed involves the inhibition of P-glycoprotein (P-gp), a key drug efflux pump.

  • This compound (DMAG): DMAG's action is attributed to its ability to increase the intracellular concentration of chemotherapeutic drugs by inhibiting the P-gp-mediated efflux.[1][2] The precise molecular interaction with P-gp and the involvement of upstream signaling pathways remain to be fully elucidated. Lignans, the class of compounds to which DMAG belongs, have been shown to modulate signaling pathways like PI3K/Akt and MAPK/ERK in other contexts, suggesting a potential area for future investigation into DMAG's comprehensive mechanism.[8][9][10][11]

  • Verapamil: This first-generation MDR modulator directly binds to P-gp, competitively inhibiting the binding and transport of chemotherapeutic agents.[3] Some studies also suggest that verapamil can decrease the expression of P-gp at the mRNA and protein levels.[12]

  • Cyclosporin A: Another first-generation agent, Cyclosporin A, also directly interacts with P-gp to inhibit its function.[4]

  • Tariquidar: As a third-generation, non-competitive P-gp inhibitor, tariquidar exhibits high potency and specificity. It is not a substrate for P-gp and has a longer duration of action compared to first-generation inhibitors.

Signaling Pathways in Multidrug Resistance and Potential Targets for DMAG

While direct evidence linking DMAG to specific signaling pathways in MDR is lacking, the PI3K/Akt and MAPK/ERK pathways are well-established regulators of P-gp expression and function, making them plausible targets for DMAG's action.[13][14][15][16][17][18]

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is frequently observed in cancer and is known to promote cell survival and drug resistance. This pathway can upregulate the expression of ABC transporters, including P-gp.[16] Inhibition of this pathway is a key strategy to overcome MDR.

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also implicated in the development of drug resistance, partly through the modulation of P-gp expression.[15][17][19]

dot

cluster_0 Signaling Pathways in Multidrug Resistance GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Bind PI3K PI3K RTK->PI3K Activate RAS RAS RTK->RAS Activate Akt Akt PI3K->Akt Activate mTOR mTOR Akt->mTOR Activate TranscriptionFactors Transcription Factors (e.g., NF-κB, HIF-1α) Akt->TranscriptionFactors Activate mTOR->TranscriptionFactors Activate RAF RAF RAS->RAF Activate MEK MEK RAF->MEK Activate ERK ERK MEK->ERK Activate ERK->TranscriptionFactors Activate Pgp_Expression ↑ P-glycoprotein (P-gp) Expression TranscriptionFactors->Pgp_Expression Promote MDR Multidrug Resistance (Increased Drug Efflux) Pgp_Expression->MDR Leads to

Caption: Key signaling pathways (PI3K/Akt and MAPK/ERK) involved in regulating P-glycoprotein expression and contributing to multidrug resistance.

Experimental Workflows and Logical Relationships

The validation of MDR reversal agents involves a series of in vitro experiments to assess their efficacy and mechanism of action.

dot

cluster_1 Experimental Workflow for Validating MDR Reversal Start Start: Hypothesis (e.g., DMAG reverses MDR) MTT Cell Viability Assay (MTT) - Determine IC50 of chemo drug +/- reversal agent Start->MTT Accumulation Drug Accumulation/Efflux Assay (Rhodamine 123 / Doxorubicin) - Measure intracellular drug levels MTT->Accumulation If IC50 is reduced Apoptosis Apoptosis Assay (Annexin V/PI Staining) - Quantify apoptotic cells Accumulation->Apoptosis If drug accumulation increases WesternBlot_Pgp Western Blot - P-gp expression levels Apoptosis->WesternBlot_Pgp If apoptosis is enhanced WesternBlot_Pathway Western Blot - Key signaling proteins (p-Akt, p-ERK, etc.) WesternBlot_Pgp->WesternBlot_Pathway Conclusion Conclusion: Validate Mechanism of Action WesternBlot_Pathway->Conclusion

Caption: A typical experimental workflow to validate the mechanism of action of a multidrug resistance reversal agent.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of DMAG on the cytotoxicity of chemotherapeutic agents in MDR cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed MDR cancer cells (e.g., K562/DOX) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of DMAG (or other reversal agents). Include wells with untreated cells as a control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

2. Intracellular Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)

  • Objective: To assess the effect of DMAG on the efflux activity of P-gp.

  • Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of rhodamine 123 inside the cells, which can be quantified by flow cytometry or fluorescence microscopy.

  • Protocol:

    • Harvest MDR cells (e.g., K562/DOX) and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with or without DMAG (or other reversal agents) at a non-toxic concentration for 1 hour at 37°C.

    • Add rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60-90 minutes at 37°C in the dark.

    • Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

    • The mean fluorescence intensity (MFI) is used to quantify the intracellular accumulation of rhodamine 123.

3. Western Blot Analysis for P-glycoprotein and Signaling Proteins

  • Objective: To determine the effect of DMAG on the expression levels of P-gp and key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.

  • Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Treat MDR cells with or without DMAG for a specified period (e.g., 24, 48, or 72 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against P-gp, Akt, phospho-Akt, ERK, phospho-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound has emerged as a potent agent for reversing P-gp-mediated multidrug resistance, demonstrating superior efficacy to the first-generation inhibitor verapamil in preclinical studies.[1] Its mechanism of action is primarily attributed to the inhibition of P-gp's drug efflux function, leading to increased intracellular accumulation of chemotherapeutic agents and enhanced apoptosis in resistant cancer cells.

While the direct inhibitory effect on P-gp is evident, the upstream signaling pathways modulated by DMAG remain an important area for further investigation. Elucidating whether DMAG affects the PI3K/Akt and/or MAPK/ERK pathways to regulate P-gp expression or activity will provide a more complete understanding of its mechanism and could pave the way for more targeted and effective combination therapies in the fight against multidrug-resistant cancer. Future studies should focus on comprehensive Western blot analyses of these pathways following DMAG treatment in various MDR cell lines. Furthermore, investigating the potential of DMAG to modulate other ABC transporters involved in MDR would broaden its therapeutic applicability.

References

Head-to-head comparison of HPLC and UPLC for the analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

The Fundamental Differences: A Glimpse into HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for the separation and quantification of chemical compounds.[1][2] It utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary phase.[2]

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, operates on the same principle but utilizes columns packed with smaller particles (typically sub-2 µm) and can withstand significantly higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[1][3] This fundamental difference in particle size and pressure leads to significant improvements in speed, resolution, and sensitivity.[1][2][3]

Performance Face-Off: HPLC vs. UPLC

The choice between HPLC and UPLC often hinges on the specific analytical needs, including sample complexity, required sensitivity, and desired throughput. UPLC generally offers a significant advantage in terms of speed and resolution.[1][4] For instance, UPLC can achieve separations up to ten times faster than traditional HPLC, leading to a substantial increase in sample throughput.[1] Furthermore, the smaller particle size in UPLC columns results in narrower peaks and improved resolution, which is crucial for separating closely eluting compounds in complex mixtures.[1][3] This enhanced resolution also contributes to greater sensitivity, as sharper peaks are easier to detect above the baseline noise.[1]

The following table summarizes the expected quantitative performance differences between HPLC and UPLC for the analysis of a compound like 5,5'-Dimethoxylariciresinol 4-O-glucoside, based on typical performance gains observed for similar analytes.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Typical Column Particle Size 3 - 5 µm[1][3]< 2 µm[1][2]
Operating Pressure Up to 6,000 psi[1][3]Up to 15,000 psi[1][3]
Analysis Time 15 - 30 minutes2 - 10 minutes[2]
Resolution GoodExcellent[1][3]
Peak Capacity LowerHigher[4]
Sensitivity (LOD/LOQ) ModerateHigh[1]
Solvent Consumption HigherLower (reduced by 70-80%)[2]

Illustrative Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound using both HPLC and UPLC. These protocols are based on methods developed for similar lignan glucosides and phenolic compounds.[5][6][7]

HPLC Method Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program: Start with 10% B, increase to 40% B over 20 minutes, then to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detector at 280 nm

UPLC Method Protocol
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[7][8]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program: Start with 10% B, increase to 40% B over 5 minutes, then to 90% B over 1 minute, hold for 0.5 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C[7][8]

  • Detection: UV detector at 280 nm or Mass Spectrometer (for higher sensitivity and selectivity)

Visualizing the Workflow and Key Differences

To better understand the analytical process and the fundamental distinctions between HPLC and UPLC, the following diagrams are provided.

Chromatographic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Extraction Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Separation on Column Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for chromatographic analysis of plant extracts.

HPLC_vs_UPLC_Comparison HPLC_Particle Larger Particles (3-5 µm) HPLC_Pressure Lower Pressure (~6000 psi) HPLC_Particle->HPLC_Pressure HPLC_Time Longer Analysis Time HPLC_Pressure->HPLC_Time HPLC_Res Good Resolution HPLC_Pressure->HPLC_Res UPLC_Particle Smaller Particles (<2 µm) UPLC_Pressure Higher Pressure (~15000 psi) UPLC_Particle->UPLC_Pressure UPLC_Time Shorter Analysis Time UPLC_Pressure->UPLC_Time UPLC_Res Excellent Resolution UPLC_Pressure->UPLC_Res

Caption: Key differences between HPLC and UPLC technology.

Conclusion: Making the Right Choice

Both HPLC and UPLC are powerful techniques for the analysis of this compound. The choice between them ultimately depends on the specific goals of the analysis.

  • HPLC remains a robust and reliable workhorse for routine quality control and when high throughput is not a primary concern.[1] Its lower initial investment and well-established methods make it an attractive option for many laboratories.

  • UPLC is the superior choice for applications demanding high throughput, improved resolution, and enhanced sensitivity.[1] In drug discovery and development, where speed and the ability to detect trace impurities are critical, the advantages of UPLC often justify the higher initial cost.[3] The significant reduction in analysis time and solvent consumption also leads to lower operational costs and a more environmentally friendly "green" chemistry approach.[2][3]

For researchers and professionals working with this compound and other complex natural product extracts, UPLC offers a clear advantage in efficiency and performance, enabling faster method development, higher sample throughput, and more detailed characterization of the analyte.

References

Comparative Guide to Analytical Methods for 5,5'-Dimethoxylariciresinol 4-O-glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview

The primary analytical techniques for the quantification of lignan glycosides are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method presents distinct advantages and is suited for different analytical challenges.

Data Presentation: A Comparative Analysis

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of lignan glycosides, providing a baseline for what can be expected in the analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside.

Performance ParameterHPLC-UV (Representative)LC-MS/MS (Representative)
Linearity (r²) ≥ 0.999> 0.99
Limit of Detection (LOD) 5 - 10 µg/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 15 - 30 µg/mL0.03 - 3 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD%) < 10%< 15%

Experimental Protocols

Detailed and validated experimental protocols are fundamental for achieving reliable and reproducible quantitative results. Below are representative methodologies for the HPLC-UV and LC-MS/MS analysis of lignan glycosides, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine analysis due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mmol/L, pH 2.6) is typical. For example, a 32:68 (v/v) mixture can be used.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[1]

  • Detection: UV detection is typically set at 210 nm.[1]

  • Sample Preparation: Plant material is first defatted, followed by extraction with a solvent mixture such as dioxane/ethanol. The extract then undergoes aqueous base-hydrolysis and solid-phase purification to isolate the lignan glycoside fraction before injection into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of lignans in complex biological matrices such as plasma and tissue.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like acetonitrile and water, often with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation: For biological fluids like plasma, a simple protein precipitation step with a solvent like methanol is often sufficient. The supernatant is then collected for injection into the LC-MS/MS system.

Mandatory Visualization

To illustrate the logical flow of a typical analytical method validation process, the following diagram is provided.

Analytical Method Validation Workflow cluster_validation_params Validation Parameters DefineMethod Define Analytical Method (e.g., HPLC-UV or LC-MS/MS) PrepareStandards Prepare Standard Solutions & Quality Controls (QCs) DefineMethod->PrepareStandards Initial Setup Selectivity Selectivity & Specificity PrepareStandards->Selectivity Linearity Linearity & Range PrepareStandards->Linearity LOD_LOQ LOD & LOQ PrepareStandards->LOD_LOQ Accuracy Accuracy (Recovery) PrepareStandards->Accuracy Precision Precision (Repeatability & Intermediate) PrepareStandards->Precision Stability Stability PrepareStandards->Stability MethodValidationReport Method Validation Report Selectivity->MethodValidationReport Data Compilation & Analysis Linearity->MethodValidationReport Data Compilation & Analysis LOD_LOQ->MethodValidationReport Data Compilation & Analysis Accuracy->MethodValidationReport Data Compilation & Analysis Precision->MethodValidationReport Data Compilation & Analysis Stability->MethodValidationReport Data Compilation & Analysis

Caption: A generalized workflow for the validation of an analytical method.

References

Unveiling the Neuroprotective Potential of Lignans: A Comparative Analysis of 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic applications, particularly in the realm of neuroprotection.[1][2][3] Their inherent antioxidant, anti-inflammatory, and anti-apoptotic properties position them as promising candidates for combating the complex pathologies of neurodegenerative diseases.[1][4] This guide provides a comparative evaluation of the neuroprotective effects of a specific lignan, 5,5'-Dimethoxylariciresinol 4-O-glucoside, relative to other well-studied lignans, supported by available experimental data and detailed methodologies.

While direct neuroprotective studies on this compound are limited, its structural similarity to other bioactive lignans suggests a strong potential for similar neuroprotective mechanisms. This analysis will, therefore, draw comparisons with established lignans to infer and highlight its prospective therapeutic value.

Comparative Neuroprotective Efficacy of Lignans

The neuroprotective effects of various lignans have been quantified in numerous studies. The following table summarizes key quantitative data from research on prominent lignans, offering a benchmark for the potential efficacy of this compound.

LignanModel SystemKey FindingsReference
7-Hydroxymatairesinol (HMR) Rat model of Parkinson's Disease (6-OHDA induced)Chronic treatment (10 mg/kg) slowed the degeneration of striatal dopaminergic terminals and improved motor performance.[5]
Schisandrin A Rat and mouse models of Alzheimer's DiseaseAlleviated neurotoxic effects of inflammation, oxidative stress, Aβ deposition, and tau protein phosphorylation; improved cognitive abilities.[2]
Honokiol Mouse model of Amyotrophic Lateral Sclerosis (ALS)Enhanced mitochondrial dynamics and antioxidant capacity, prolonging survival in transgenic mice.[2]
Pinoresinol & Arctigenin Animal models of Alzheimer's DiseaseReduced memory deficits and learning problems.[2]
Sesamin In vitro models of Parkinson's DiseaseExhibited antioxidant and anti-inflammatory properties.[3]
Flax Lignan (FLL) Primary cortical neurons (NMDA-induced neurotoxicity)Increased cell viability by downregulating GluN2B expression and calcium overload, and regulating Bcl-2 family proteins.[6]
Luteolin-7-O-glucoside SH-SY5Y cells (6-OHDA induced damage)Increased cell viability, prevented mitochondrial membrane depolarization, and decreased Caspase-3 and AChE activity.[7]
2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside (THSG) Mouse model of Traumatic Brain Injury (TBI)Reduced neuronal apoptosis, decreased brain lesion volume, and improved motor and cognitive performance.[8]

Note: Quantitative data for this compound is not currently available in the reviewed literature. The potential of this compound is inferred from the activities of structurally related lignans.

Key Signaling Pathways in Lignan-Mediated Neuroprotection

Lignans exert their neuroprotective effects by modulating various intracellular signaling pathways. A common mechanism involves the mitigation of oxidative stress and inflammation, often through the NF-κB and MAPK signaling cascades.

Lignan_Neuroprotective_Pathway cluster_stress Cellular Stressors cluster_lignans Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress MAPK MAPK Oxidative Stress->MAPK activates Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB activates Lignans\n(e.g., this compound) Lignans (e.g., this compound) Lignans\n(e.g., this compound)->NF-κB inhibits Lignans\n(e.g., this compound)->MAPK inhibits Neuronal Survival Neuronal Survival Lignans\n(e.g., this compound)->Neuronal Survival promotes Inflammation Inflammation NF-κB->Inflammation promotes Apoptosis Apoptosis MAPK->Apoptosis promotes Inflammation->Neuronal Survival inhibits Apoptosis->Neuronal Survival inhibits

Caption: Lignan-mediated inhibition of NF-κB and MAPK pathways.

Experimental Protocols for Evaluating Neuroprotection

The assessment of neuroprotective effects typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

1. In Vitro Neuroprotection Assay using MTT

  • Objective: To assess the viability of neuronal cells after exposure to a neurotoxin with and without lignan treatment.

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of the test lignan (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Induce neurotoxicity by adding a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or N-methyl-D-aspartate (NMDA) for excitotoxicity studies.[6][7]

    • Incubate for 24-48 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

2. In Vivo Neuroprotection in a Rodent Model of Parkinson's Disease

  • Objective: To evaluate the ability of a lignan to protect dopaminergic neurons and improve motor function in a preclinical model.

  • Animal Model: Sprague-Dawley rats.

  • Protocol:

    • Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-hydroxydopamine (6-OHDA) into the striatum.

    • Administer the test lignan (e.g., 10 mg/kg, orally) or vehicle daily for a specified period (e.g., 4 weeks).[5]

    • Assess motor function using behavioral tests such as the cylinder test or apomorphine-induced rotations.

    • At the end of the treatment period, sacrifice the animals and perfuse the brains.

    • Perform immunohistochemical analysis on brain sections to quantify the survival of dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra and the density of dopaminergic terminals in the striatum.

Experimental Workflow for Neuroprotective Agent Screening

The process of identifying and validating a potential neuroprotective agent follows a structured workflow, from initial in vitro screening to more complex in vivo studies.

Neuroprotection_Screening_Workflow Start Start In_Vitro_Screening In Vitro Screening (e.g., MTT Assay, Antioxidant Assays) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Rodent Models of Neurodegeneration) Mechanism_of_Action->In_Vivo_Studies Behavioral_Analysis Behavioral and Motor Function Tests In_Vivo_Studies->Behavioral_Analysis Histopathological_Analysis Histopathological and Immunohistochemical Analysis Behavioral_Analysis->Histopathological_Analysis Lead_Compound Lead Compound for Further Development Histopathological_Analysis->Lead_Compound

Caption: A typical workflow for screening neuroprotective compounds.

References

A comparative study of the metabolic stability of different lariciresinol glucosides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metabolic Stability of Lariciresinol Glucosides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of different lariciresinol glucosides. The information is curated to assist researchers in understanding the potential pharmacokinetic profiles of these compounds, a critical aspect of drug development and nutritional science. While direct comparative studies on lariciresinol glucosides are limited, this guide synthesizes available data on lignan metabolism and related glycosides to provide a predictive comparison.

Introduction to Lariciresinol Glucosides and Metabolic Stability

Lariciresinol, a plant lignan, is found in various dietary sources and often exists in glycosidic forms, where one or more glucose molecules are attached. Common forms include lariciresinol-4'-O-glucoside (a monoglucoside) and lariciresinol-4,4'-bis-O-glucoside (a diglucoside). The metabolic stability of these glucosides is a key determinant of their bioavailability and subsequent physiological effects. A compound with high metabolic stability will remain unchanged for a longer duration, potentially leading to greater systemic exposure, whereas a compound with low stability is rapidly metabolized.

The primary route of metabolism for lignan glucosides begins in the gut, where microbial enzymes play a pivotal role in their transformation.[1][2] This initial deglycosylation step is often rate-limiting for absorption and subsequent systemic metabolism.

Metabolic Pathways of Lariciresinol Glucosides

The metabolic journey of lariciresinol glucosides is a multi-step process involving both gut microbiota and host enzymes.

  • Deglycosylation by Gut Microbiota: Upon oral ingestion, lariciresinol glucosides transit to the colon, where they are hydrolyzed by bacterial β-glucosidases.[1] This enzymatic cleavage removes the glucose moieties to yield the aglycone, lariciresinol. The rate and extent of this deglycosylation are influenced by the number of sugar units.

  • Intestinal Absorption: The resulting aglycone, lariciresinol, is more lipophilic than its glycosidic precursors and can be absorbed across the intestinal epithelium.[3][4] The permeability of the original glucosides is generally low.

  • Enterolignan Formation: Unabsorbed lariciresinol can be further metabolized by the gut microbiota into enterolignans, such as secoisolariciresinol, enterodiol, and enterolactone.[1]

  • Phase II Metabolism: Once absorbed, lariciresinol and its metabolites undergo Phase II metabolism, primarily in the liver and intestinal cells. This involves conjugation reactions such as glucuronidation and sulfation, which increase their water solubility and facilitate excretion.[5]

Comparative Metabolic Stability

Direct quantitative data comparing the metabolic stability of different lariciresinol glucosides is scarce. However, based on the established principles of glycoside metabolism, a comparative assessment can be inferred. The number of glucose units is a primary factor influencing the rate of enzymatic hydrolysis. Diglucosides generally require two separate enzymatic steps for complete deglycosylation, which can result in a slower overall conversion to the aglycone compared to monoglucosides.

CompoundStructureKey Metabolic StepsPredicted In Vitro Half-Life (Gut Microbiota)Predicted Intestinal Permeability (Papp)Predicted Systemic Clearance
Lariciresinol-4'-O-glucoside Lariciresinol with one glucose moietySingle-step deglycosylation by gut microbiota.ShorterLowHigh (as aglycone)
Lariciresinol-4,4'-bis-O-glucoside Lariciresinol with two glucose moietiesTwo-step deglycosylation by gut microbiota.LongerVery LowHigh (as aglycone)
Lariciresinol (Aglycone) LariciresinolDirect absorption and Phase II metabolism.N/AModerate to HighHigh

Disclaimer: The half-life and permeability values are predictive and based on general principles of glycoside metabolism. Actual values may vary and require direct experimental determination.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative stability studies.

In Vitro Metabolic Stability using Human Liver Microsomes

This protocol assesses the Phase I and Phase II metabolic stability of the compounds in the liver.

Materials:

  • Test compounds (Lariciresinol glucosides and aglycone)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add phosphate buffer, HLM (final protein concentration 0.5-1 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system, UDPGA, and PAPS.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the percentage of parent compound remaining versus time.[6]

Caco-2 Cell Permeability Assay

This assay evaluates the intestinal permeability of the compounds.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS, pH 7.4 and 6.5)

  • Test compounds

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the monolayers with pre-warmed HBSS.

  • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.[3]

In Vitro Metabolism by Human Gut Microbiota

This protocol assesses the deglycosylation and metabolism of the compounds by gut bacteria.

Materials:

  • Fresh human fecal samples from healthy donors

  • Anaerobic incubation medium (e.g., pre-reduced peptone-yeast extract-glucose medium)

  • Test compounds

  • Anaerobic chamber or system

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples in anaerobic medium inside an anaerobic chamber.

  • Inoculate the fecal slurry into fresh anaerobic medium containing the test compound (e.g., 50 µM).

  • Incubate the cultures anaerobically at 37°C.

  • At different time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the culture.

  • Stop the metabolic activity (e.g., by adding ice-cold acetonitrile) and centrifuge to remove bacterial cells and debris.

  • Analyze the supernatant by LC-MS/MS to quantify the parent compound and its metabolites (aglycone, enterolignans).

  • Determine the rate of disappearance of the parent compound and the formation of metabolites over time.[1]

Visualizations

Metabolic Pathway of Lariciresinol Glucosides

Metabolic_Pathway cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation & Tissues LG Lariciresinol Glucosides (Mono- or Di-glucoside) LA Lariciresinol (Aglycone) LG->LA Deglycosylation (Gut Microbiota) EL Enterolignans (Enterodiol, Enterolactone) LA->EL Further Metabolism (Gut Microbiota) L_abs Absorbed Lariciresinol LA->L_abs Intestinal Absorption EL_abs Absorbed Enterolignans EL->EL_abs Intestinal Absorption Conj Conjugated Metabolites (Glucuronides, Sulfates) L_abs->Conj EL_abs->Conj Exc Excretion Conj->Exc

Caption: Metabolic pathway of lariciresinol glucosides.

Experimental Workflow for Metabolic Stability Assessment

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparative Assessment HLM Human Liver Microsomes Assay LCMS LC-MS/MS Analysis HLM->LCMS Caco2 Caco-2 Permeability Assay Caco2->LCMS Gut Gut Microbiota Metabolism Assay Gut->LCMS PK Calculate Kinetic Parameters (t½, Papp, Metabolic Rate) LCMS->PK Comp Compare Metabolic Stability of Different Glucosides PK->Comp

Caption: Workflow for assessing the metabolic stability of lariciresinol glucosides.

References

Safety Operating Guide

Prudent Disposal of 5,5'-Dimethoxylariciresinol 4-O-glucoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 5,5'-Dimethoxylariciresinol 4-O-glucoside is critical for maintaining laboratory safety and environmental responsibility. As a naturally derived lignan, this compound requires careful handling throughout its lifecycle, including its final disposal. This document outlines the recommended procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Researchers, scientists, and professionals in drug development must recognize that the disposal of chemical waste is a regulated process. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of non-hazardous and potentially hazardous chemical waste should be strictly followed. The following procedures are based on established guidelines for laboratory chemical waste management.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet, quantitative exposure limits and specific hazard classifications for this compound are not available. The following table provides a summary of relevant identifiers for this compound.

IdentifierValueSource
CAS Number154418-16-3ChemNet
Molecular FormulaC₂₈H₃₈O₁₃PubChem[1]
Molecular Weight582.6 g/mol PubChem[1]

It is imperative to obtain the specific Safety Data Sheet from the chemical supplier for detailed quantitative data and handling instructions.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a step-by-step guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.

  • Nitrile gloves are recommended to prevent skin contact.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure screw-top lid.

    • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a designated hazardous waste container for flammable or non-flammable liquids, depending on the solvent used.

    • Do not mix incompatible waste streams.

    • The container must be clearly labeled with the full chemical name and the solvent used.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, weighing paper, and gloves, should be disposed of in the solid hazardous waste container.

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from heat sources and incompatible chemicals.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

  • Provide the waste manifest with the full chemical name and any other required information to the disposal company.

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Unused chemical, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Waste Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End of Disposal Process disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 5,5'-Dimethoxylariciresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5,5'-Dimethoxylariciresinol 4-O-glucoside. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring proper disposal. While this compound is not classified as hazardous, following standard laboratory safety protocols is paramount.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this and other non-hazardous chemicals.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye/Face Protection Safety glasses with side shields or safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for tasks with a high risk of splashing.[1][2]
Hand Protection Disposable nitrile glovesProvides protection against incidental contact. For prolonged or direct contact, consider double-gloving or using more robust chemical-resistant gloves.[1][3]
Body Protection Laboratory coatA standard lab coat should be worn and kept buttoned to protect from spills.[1]
Respiratory Protection Generally not requiredHandle in a well-ventilated area. If dust formation is likely and ventilation is inadequate, an N95 respirator or equivalent may be used.[1]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to minimize inhalation of any dust particles.[1]

  • Hygiene Measures: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Avoid contact with skin, eyes, and clothing.[4]

Storage:

  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5] Protect from direct sunlight and moisture.[1][4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4]

Disposal Plan

As this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste.[6] However, always follow institutional and local regulations.[7]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix with hazardous waste streams. If it is uncontaminated, it can be managed as non-hazardous waste.

  • Containerization: Place the waste material in a clearly labeled and sealed container.[7] If the original container is used, ensure the label is intact.[8]

  • Solid Waste: Solid, non-hazardous chemical waste can often be disposed of in the regular trash, but it is best practice to place it in a designated container for laboratory waste to avoid alarming custodial staff.[9]

  • Liquid Waste: Non-hazardous liquid waste may be permissible to be poured down the sink drain with copious amounts of water, but this depends on local regulations and institutional approval.[9][10]

  • Consultation: For specific institutional procedures, consult your Environmental Health and Safety (EHS) department.[11] The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[8]

Experimental Workflow and Safety Procedures

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards 1. Assess Hazards (Review SDS/Safety Info) Select PPE 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Hazards->Select PPE Prepare Work Area 3. Prepare Ventilated Work Area (e.g., Fume Hood) Select PPE->Prepare Work Area Weigh/Measure Compound 4. Weigh/Measure Compound Prepare Work Area->Weigh/Measure Compound In Fume Hood Perform Experiment 5. Conduct Experiment Weigh/Measure Compound->Perform Experiment Segregate Waste 6. Segregate Non-Hazardous Waste Perform Experiment->Segregate Waste Package & Label Waste 7. Package and Label Waste Container Segregate Waste->Package & Label Waste Dispose per Protocol 8. Follow Institutional Disposal Protocol Package & Label Waste->Dispose per Protocol Clean Work Area 9. Decontaminate & Clean Work Area Dispose per Protocol->Clean Work Area

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-Dimethoxylariciresinol 4-O-glucoside
Reactant of Route 2
5,5'-Dimethoxylariciresinol 4-O-glucoside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.